molecular formula C51H92O2 B1193965 Cholesteryl lignocerate CAS No. 73024-96-1

Cholesteryl lignocerate

Cat. No.: B1193965
CAS No.: 73024-96-1
M. Wt: 737.3 g/mol
InChI Key: AMUHTLRUMQYZJF-LTRCVRFVSA-N
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Description

Cholesteryl lignocerate is a cholesterol ester that has been found in human meibum. This compound can be hydrolyzed by cellular extracts from cultured human skin fibroblasts isolated from healthy individuals but not patients with cholesteryl ester storage disease (CESD) or Wolman disease.>

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetracosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H92O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31-49(52)53-44-36-38-50(5)43(40-44)32-33-45-47-35-34-46(42(4)30-28-29-41(2)3)51(47,6)39-37-48(45)50/h32,41-42,44-48H,7-31,33-40H2,1-6H3/t42-,44+,45+,46-,47+,48+,50+,51-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUHTLRUMQYZJF-LTRCVRFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H92O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20993788
Record name Cholest-5-en-3-yl tetracosanoate
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Molecular Weight

737.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73024-96-1
Record name Cholest-5-en-3-ol (3β)-, 3-tetracosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73024-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesteryl lignocerate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-yl tetracosanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHOLESTERYL LIGNOCERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HQM4PIN2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Cholesteryl Lignocerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of cholesteryl lignocerate, a cholesteryl ester of significant interest in various research fields, particularly in the study of lipid metabolism and related disorders. This document collates available data on its fundamental physical characteristics, outlines detailed experimental methodologies for their determination, and presents its known biological role in a metabolic context. All quantitative data are summarized in structured tables for ease of reference and comparison. Furthermore, key experimental workflows and its metabolic pathway are visualized using Graphviz diagrams to facilitate a deeper understanding of its behavior and function.

Introduction

This compound is a cholesterol ester formed from the esterification of cholesterol with lignoceric acid, a saturated fatty acid with a 24-carbon chain (C24:0). As a member of the long-chain cholesteryl ester family, its physical properties are largely dictated by its high molecular weight and the nature of its long, saturated acyl chain. Understanding these properties is crucial for researchers in fields such as biochemistry, cell biology, and pharmacology, especially in the context of lipid storage diseases and the development of therapeutic interventions. This guide aims to provide a detailed technical resource on the physical characteristics of this compound.

Chemical and Physical Properties

This compound is a white, crystalline solid at room temperature. Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: General and Chemical Properties of this compound
PropertyValueSource(s)
Synonyms Cholesteryl tetracosanoate, CE(24:0)[]
CAS Number 73024-96-1[]
Molecular Formula C₅₁H₉₂O₂
Molecular Weight 737.28 g/mol
Table 2: Thermophysical Properties of this compound
PropertyValueNotesSource(s)
Melting Point ~85-90 °C (extrapolated)The melting points of long-chain saturated cholesteryl esters (C13 to C24) form an isostructural series with a generally increasing trend with chain length. The value for this compound is extrapolated from this trend.[2]
Boiling Point Decomposes before boilingDue to its high molecular weight and complex structure, this compound is expected to decompose at elevated temperatures rather than exhibiting a distinct boiling point.
Crystalline Structure Bimolecular layered typeCrystals of long-chain saturated cholesteryl esters from C13 to C24 belong to an isostructural series of the bimolecular layered type.[2]
Mesophase Behavior Does not typically exhibit liquid crystalline phasesFully saturated cholesteryl esters, such as this compound, generally do not form liquid crystalline (mesophase) states and transition directly from a crystalline solid to an isotropic liquid upon heating.[2][3]
Table 3: Solubility Profile of this compound
SolventSolubilityNotesSource(s)
Chloroform SolubleCholesteryl esters are generally soluble in chlorinated hydrocarbons.[4][5][6]
Hexane SolubleAs a nonpolar solvent, hexane is expected to dissolve the nonpolar this compound.[7]
Ethanol Sparingly soluble to insolubleThe polarity of ethanol limits its ability to dissolve the highly nonpolar this compound.[8]
Water InsolubleDue to its large hydrophobic sterol and acyl components, this compound is practically insoluble in water.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the physical properties of this compound.

Synthesis and Purification of this compound

A general protocol for the synthesis of long-chain cholesteryl esters can be adapted for this compound.

Experimental Workflow: Synthesis of this compound

G Workflow for this compound Synthesis cholesterol Cholesterol esterification Esterification (e.g., using a carbodiimide coupling agent like DCC in an inert solvent such as dichloromethane) cholesterol->esterification lignoceric_acid Lignoceric Acid lignoceric_acid->esterification reaction_mixture Reaction Mixture esterification->reaction_mixture purification Purification (e.g., column chromatography on silica gel with a hexane/ethyl acetate gradient) reaction_mixture->purification pure_product Pure this compound purification->pure_product characterization Characterization (e.g., TLC, NMR, Mass Spectrometry) pure_product->characterization

Caption: A generalized workflow for the synthesis and purification of this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive technique for determining the thermodynamic properties of thermally induced transitions, such as melting.[9][10]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of purified this compound into an aluminum DSC pan.

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan as a reference.

  • Instrumentation: Place the sample and reference pans into the DSC instrument.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 25 °C).

    • Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected melting point (e.g., 120 °C).

    • Hold the sample at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at a controlled rate.

    • A second heating scan is often performed to observe the behavior of the recrystallized sample.

  • Data Analysis: The melting point is determined as the peak temperature of the endothermic transition in the DSC thermogram. The enthalpy of fusion can be calculated from the area under the melting peak.

Experimental Workflow: DSC Analysis

G Workflow for DSC Analysis of this compound sample_prep Sample Preparation (2-5 mg in aluminum pan) instrument_setup Instrument Setup (Place sample and reference pans in DSC) sample_prep->instrument_setup heating_scan Heating Scan (e.g., 5-10 °C/min) instrument_setup->heating_scan cooling_scan Cooling Scan heating_scan->cooling_scan second_heating Second Heating Scan cooling_scan->second_heating data_analysis Data Analysis (Determine melting point and enthalpy) second_heating->data_analysis

Caption: A typical workflow for analyzing the melting behavior of this compound using DSC.

Crystalline Structure Analysis by Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction is a non-destructive technique used to characterize the crystalline structure of a solid material.[11][12]

Methodology:

  • Sample Preparation: Finely grind the purified this compound into a homogenous powder using a mortar and pestle.

  • Sample Mounting: Mount the powdered sample onto a low-background sample holder. Ensure the sample surface is flat and level with the holder.

  • Instrumentation: Place the sample holder into the powder X-ray diffractometer.

  • Data Collection:

    • Set the X-ray source (e.g., Cu Kα radiation).

    • Scan the sample over a range of 2θ angles (e.g., 2° to 40°) with a defined step size and dwell time.

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, provides information about the crystalline phases present and their lattice parameters.

Experimental Workflow: Powder XRD Analysis

G Workflow for Powder XRD Analysis of this compound sample_prep Sample Preparation (Grind to a fine powder) sample_mounting Sample Mounting (On a low-background holder) sample_prep->sample_mounting instrument_setup Instrument Setup (Place sample in diffractometer) sample_mounting->instrument_setup data_collection Data Collection (Scan over a 2θ range) instrument_setup->data_collection data_analysis Data Analysis (Analyze diffraction pattern) data_collection->data_analysis

Caption: A standard workflow for the analysis of the crystalline structure of this compound via PXRD.

Biological Context and Metabolic Pathway

Cholesteryl esters with very long-chain fatty acids, such as this compound, are known to accumulate in the metabolic disorder adrenoleukodystrophy (ALD).[13] The hydrolysis of this compound is an important step in its metabolism and is carried out by the enzyme acid lipase.[13] Deficiencies in this enzyme lead to the accumulation of cholesteryl esters in lysosomes, as seen in cholesteryl ester storage disease and Wolman disease.[13]

Metabolic Pathway: Hydrolysis of this compound

G Metabolic Hydrolysis of this compound cl This compound (in Lysosome) acid_lipase Acid Lipase cl->acid_lipase Hydrolysis accumulation Accumulation in Adrenoleukodystrophy, Cholesteryl Ester Storage Disease, Wolman Disease cl->accumulation Deficient Hydrolysis Leads To cholesterol Cholesterol acid_lipase->cholesterol lignoceric_acid Lignoceric Acid acid_lipase->lignoceric_acid

Caption: The enzymatic hydrolysis of this compound and its implication in metabolic disorders.

Conclusion

This technical guide has provided a detailed summary of the known physical properties of this compound, along with standardized protocols for their experimental determination. The data presented, including its high melting point and nonpolar solubility, are consistent with its structure as a long-chain saturated cholesteryl ester. The elucidation of its role in certain metabolic diseases highlights the importance of understanding its physical and biochemical behavior. The information and methodologies contained within this document are intended to serve as a valuable resource for researchers and professionals working with this and related lipid molecules.

References

Cholesteryl lignocerate chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cholesteryl Lignocerate

Introduction

This compound is a cholesterol ester, a type of lipid molecule composed of a cholesterol backbone esterified to lignoceric acid. Lignoceric acid is a C24:0 saturated fatty acid, meaning it has a 24-carbon chain with no double bonds. As a member of the cholesteryl ester family, it is a key component in lipid metabolism and transport. Cholesteryl esters are the primary form in which cholesterol is stored within cells and transported in plasma lipoproteins. This compound, specifically, is found in various biological contexts, including human meibum, the oily secretion of the meibomian glands that prevents tear evaporation. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biosynthesis, and common analytical methodologies.

Chemical Identity and Structure

This compound is unequivocally identified by its chemical formula, molecular weight, and systematic nomenclature. It is also known by several synonyms, with CE(24:0) being a common lipidomics notation that denotes a cholesterol ester with a 24-carbon saturated acyl chain.[1][2][]

Chemical Identifiers

The following table summarizes the key identification parameters for this compound.

IdentifierValue
IUPAC Name (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl tetracosanoate[4]
Synonyms Cholesteryl tetracosanoate, Lignoceric acid cholesterol ester, CE(24:0)[1][2]
CAS Number 73024-96-1[1][2]
Chemical Formula C₅₁H₉₂O₂[1][5]
Molecular Weight 737.28 g/mol [1][5]
InChI Key AMUHTLRUMQYZJF-LTRCVRFVSA-N[4][5]
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4(--INVALID-LINK--CC[C@@H]4--INVALID-LINK--CCCC(C)C)C)C[6]
Molecular Structure

The structure of this compound consists of two primary components:

  • Cholesterol Moiety: A rigid tetracyclic steroid ring system (cyclopentanoperhydrophenanthrene) with a characteristic hydroxyl group at the C-3 position.

  • Lignocerate Moiety: A long, saturated 24-carbon fatty acid tail.

These two components are joined by an ester linkage formed between the C-3 hydroxyl group of cholesterol and the carboxyl group of lignoceric acid. This structure imparts a highly nonpolar, hydrophobic character to the molecule.

cluster_cholesterol Cholesterol Moiety cluster_lignocerate Lignocerate Moiety C_Rings Steroid Ring System (A, B, C, D rings) C_Tail Isooctyl Side Chain C_OH_pos C-3 Position C_Rings->C_OH_pos Ester Ester Linkage (-O-C=O) C_OH_pos->Ester L_Chain Saturated C24 Acyl Chain L_COOH_pos Carboxyl Group L_COOH_pos->Ester

Caption: Simplified block diagram of this compound's structure.

Physicochemical Properties

The physical properties of cholesteryl esters are heavily influenced by the length and degree of saturation of their fatty acyl chain.

PropertyValue/Description
Physical Form Solid powder at room temperature[6]
Purity Commercially available with >99% purity[6]
Storage Temperature -20°C to -80°C
Thermotropic Behavior As a fully saturated, long-chain cholesteryl ester, it does not exhibit the liquid crystalline (mesophase) behavior commonly seen in shorter-chain or unsaturated esters. It displays a direct transition from a crystalline solid to an isotropic liquid upon heating.[6]

Biosynthesis Pathway

In mammals, the synthesis of cholesteryl esters is a critical step for preventing the buildup of cytotoxic free cholesterol in cell membranes. This process is catalyzed by two isoforms of the enzyme Acyl-CoA:Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT).[7][8] ACAT1 is found ubiquitously in various tissues, while ACAT2 is primarily located in the liver and intestines.[9][10]

The enzyme transfers a long-chain fatty acyl group from a fatty acyl-CoA molecule to the hydroxyl group of cholesterol, forming a cholesteryl ester. For this compound, the specific substrate is lignoceroyl-CoA.

Chol Cholesterol ACAT ACAT/SOAT (Acyl-CoA:Cholesterol Acyltransferase) Chol->ACAT plus1 + Chol->plus1 LCoA Lignoceroyl-CoA LCoA->ACAT Substrates plus2 + ACAT->plus2 CL This compound CoA Coenzyme A plus1->LCoA plus2->CL

Caption: Enzymatic synthesis of this compound via ACAT.

Experimental Protocols and Analysis

The characterization and quantification of this compound rely on established lipid analysis techniques. Key methods include High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Differential Scanning Calorimetry (DSC) for analyzing thermal properties.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for separating and quantifying cholesteryl esters from complex lipid mixtures. A reversed-phase setup is typically employed.

General Protocol:

  • Lipid Extraction: Lipids are extracted from the biological matrix using a solvent system like hexane/isopropanol or the Bligh-Dyer method (chloroform/methanol/water).[11][12]

  • Sample Preparation: The dried lipid extract is redissolved in a suitable solvent (e.g., 95% methanol or the initial mobile phase) for injection.[12]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.[11][13]

    • Mobile Phase: An isocratic or gradient elution with a mixture of nonpolar organic solvents, such as acetonitrile and isopropanol (e.g., 50:50 v/v), is effective for separating cholesteryl esters.[4][11]

    • Flow Rate: Typically around 1.0 - 1.5 mL/min.[13]

  • Detection: Cholesteryl esters lack a strong chromophore, so detection is performed at low UV wavelengths, typically between 205-210 nm.[4][11][13] Mass spectrometry (LC-MS) can also be coupled for enhanced specificity and sensitivity.[14]

  • Quantification: The concentration is determined by comparing the peak area of the analyte to that of a calibration curve generated from pure standards.

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis s1 Biological Sample s2 Lipid Extraction (e.g., Hexane/Isopropanol) s1->s2 s3 Dry & Reconstitute s2->s3 s4 Inject Sample s3->s4 s5 Reversed-Phase C18 Column (Acetonitrile/Isopropanol) s4->s5 s6 UV Detection (205-210 nm) s5->s6 s7 Generate Chromatogram s6->s7 s8 Peak Integration & Quantification s7->s8

Caption: General experimental workflow for HPLC analysis of Cholesteryl Esters.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of lipids. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[1][5]

General Protocol:

  • Sample Preparation: A small, accurately weighed amount of the pure this compound sample (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Thermal Program: The sample is subjected to a controlled heating and cooling cycle in the DSC instrument. A typical program might be:

    • Heat from room temperature to a point well above the expected melting temperature (e.g., 120°C) at a constant rate (e.g., 5-10°C/min).

    • Hold at the high temperature for a few minutes to ensure complete melting.

    • Cool back to the starting temperature at a controlled rate.

  • Data Acquisition: The instrument records the differential heat flow into the sample versus temperature, generating a thermogram.

  • Data Interpretation: Endothermic peaks on the heating curve represent melting transitions, while exothermic peaks on the cooling curve represent crystallization. The peak onset temperature is typically reported as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.[5] For this compound, a single sharp endotherm corresponding to the crystal-to-liquid melt would be expected.[6]

References

An In-depth Technical Guide to Cholesteryl Lignocerate (CAS Number: 73024-96-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl lignocerate (CE(24:0)), a cholesterol ester of the very long-chain saturated fatty acid lignoceric acid, is a critical biomarker in the diagnosis and study of X-linked adrenoleukodystrophy (X-ALD). This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, metabolism, and pathological significance of this compound. Detailed experimental protocols for its analysis and synthesis are presented, alongside diagrams of relevant biological pathways to facilitate a deeper understanding of its role in cellular biology and disease.

Physicochemical Properties

PropertyValueReference
CAS Number 73024-96-1[1]
Molecular Formula C₅₁H₉₂O₂[1]
Molecular Weight 737.28 g/mol [1]
Physical State Solid
Appearance White to off-white crystalline powder[2]
Melting Point Data not available; expected to be high due to the long acyl chain.
Solubility Soluble in organic solvents such as chloroform and hexane. Insoluble in water.[3][4]
Storage Temperature -20°C to -80°C

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the esterification of cholesterol with lignoceric acid or its derivatives.

Chemical Synthesis

A common method for synthesizing cholesteryl esters is through the esterification of cholesterol with a fatty acid using a catalyst.

Experimental Protocol: Acid-Catalyzed Esterification

  • Reactants: Dissolve cholesterol and a molar excess of lignoceric acid in an appropriate organic solvent (e.g., toluene).

  • Catalyst: Add an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid.

  • Reaction: Reflux the mixture with continuous removal of water, for example, using a Dean-Stark apparatus, to drive the reaction to completion.

  • Purification: After the reaction is complete, neutralize the acid catalyst. The product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the identity and purity of the resulting this compound using techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more specific alternative to chemical methods, often utilizing lipases or cholesterol esterases.

Experimental Protocol: Lipase-Catalyzed Esterification

  • Reactants: Dissolve cholesterol and lignoceric acid in a suitable organic solvent (e.g., hexane).

  • Enzyme: Add an immobilized lipase (e.g., Candida antarctica lipase B).

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 60°C) with shaking. The reaction progress can be monitored by TLC or HPLC.

  • Purification: Once the reaction reaches equilibrium or completion, remove the enzyme by filtration. The solvent is then evaporated, and the product is purified by column chromatography as described above.

Metabolism and Biological Significance

This compound is an esterified form of cholesterol and lignoceric acid, a very long-chain fatty acid (VLCFA). Its metabolism is intrinsically linked to peroxisomal function.

Biosynthesis

The biosynthesis of this compound occurs through the esterification of cholesterol with lignoceroyl-CoA. This reaction is catalyzed by acyl-CoA:cholesterol acyltransferases (ACATs), enzymes primarily located in the endoplasmic reticulum.

Hydrolysis

The breakdown of this compound into cholesterol and free lignoceric acid is carried out by cholesterol esterases (or acid lipases) within the lysosomes.[5]

Role in X-Linked Adrenoleukodystrophy (X-ALD)

X-ALD is a genetic disorder caused by mutations in the ABCD1 gene, which encodes the peroxisomal transporter ABCD1 (also known as ALDP). This transporter is responsible for importing VLCFAs into the peroxisome for β-oxidation. A defect in ABCD1 leads to the accumulation of VLCFAs, including lignoceric acid, in various tissues and bodily fluids. This excess lignoceric acid is then esterified to cholesterol, leading to a significant increase in this compound levels. The accumulation of these lipids, particularly in the brain, adrenal glands, and spinal cord, is a key pathological feature of X-ALD.

Signaling Pathways and Pathophysiology

The accumulation of VLCFAs and their derivatives, such as this compound, disrupts cellular homeostasis and contributes to the pathophysiology of X-ALD.

Peroxisomal_VLCFA_Metabolism VLCFA Very Long-Chain Fatty Acids (VLCFAs) (e.g., Lignoceric Acid) VLCFA_CoA VLCFA-CoA VLCFA->VLCFA_CoA ABCD1 ABCD1 Transporter VLCFA_CoA->ABCD1 Transport Accumulation VLCFA-CoA Accumulation VLCFA_CoA->Accumulation Peroxisome Peroxisome Beta_Oxidation β-Oxidation Peroxisome->Beta_Oxidation ABCD1->Peroxisome Mutation ABCD1 Mutation (X-ALD) Mutation->ABCD1 Defective Cholesteryl_Lignocerate This compound Accumulation Accumulation->Cholesteryl_Lignocerate Esterification Cholesterol Cholesterol Cholesterol->Cholesteryl_Lignocerate ACAT Pathology Cellular Dysfunction & Disease Pathology Cholesteryl_Lignocerate->Pathology ACAT ACAT

Caption: Defective VLCFA transport in X-ALD.

The accumulation of this compound and other VLCFA-containing lipids can lead to:

  • Membrane Destabilization: Incorporation of VLCFAs into cellular membranes can alter their fluidity and function.

  • Oxidative Stress: Elevated VLCFA levels are associated with increased production of reactive oxygen species (ROS), leading to cellular damage.

  • Inflammation: The accumulation of these lipids can trigger an inflammatory response, particularly in the central nervous system, contributing to demyelination.

Experimental Analysis of this compound

The quantification of this compound and other VLCFAs is crucial for the diagnosis and monitoring of X-ALD.

Sample Preparation

Biological samples (e.g., plasma, fibroblasts, tissue homogenates) require lipid extraction prior to analysis.

Experimental Protocol: Lipid Extraction (Folch Method)

  • Homogenization: Homogenize the biological sample in a chloroform/methanol mixture (2:1, v/v).

  • Phase Separation: Add water or a saline solution to induce phase separation.

  • Collection: The lower organic phase, containing the lipids, is collected.

  • Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Analytical Techniques

5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the quantification of VLCFAs.

Experimental Workflow: GC-MS Analysis of VLCFAs

GCMS_Workflow Start Lipid Extract Hydrolysis Hydrolysis (Saponification) Start->Hydrolysis Release Fatty Acids Derivatization Derivatization (e.g., to FAMEs) Hydrolysis->Derivatization Increase Volatility GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Detection & Quantification) GC_Separation->MS_Detection End VLCFA Profile MS_Detection->End

Caption: Workflow for VLCFA analysis by GC-MS.

Protocol:

  • Hydrolysis: The total lipid extract is subjected to hydrolysis (saponification) using a strong base (e.g., methanolic KOH) to release the fatty acids from cholesteryl esters and other lipids.

  • Derivatization: The free fatty acids are then derivatized to their fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol to increase their volatility for GC analysis.

  • GC-MS Analysis: The FAMEs are separated on a GC column and detected by a mass spectrometer. Quantification is achieved by comparing the peak areas of the endogenous VLCFAs to those of known amounts of stable isotope-labeled internal standards.

5.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of intact cholesteryl esters.

Protocol:

  • Chromatography: The lipid extract is injected onto a reverse-phase HPLC column (e.g., C18).

  • Elution: A non-polar mobile phase gradient (e.g., acetonitrile/isopropanol) is used to separate the different cholesteryl ester species.

  • Detection: Detection can be achieved using a UV detector (around 210 nm) or, for greater sensitivity and specificity, a mass spectrometer (LC-MS).

5.2.3. Thin-Layer Chromatography (TLC)

TLC is a useful technique for the qualitative separation of lipid classes.

Protocol:

  • Spotting: The lipid extract is spotted onto a silica gel TLC plate.

  • Development: The plate is developed in a solvent system typically composed of hexane and diethyl ether with a small amount of acetic acid.

  • Visualization: The separated lipid spots can be visualized by staining with reagents such as iodine vapor or a primuline spray. Cholesteryl esters will migrate to a position with a high Rf value due to their non-polar nature.

Conclusion

This compound is a key molecule in the study of X-linked adrenoleukodystrophy. Its accumulation serves as a primary diagnostic marker and is central to the disease's pathology. A thorough understanding of its physicochemical properties, synthesis, and metabolism, facilitated by robust analytical methods, is essential for researchers and clinicians working to develop effective therapies for this devastating disorder. This guide provides a foundational resource to support these critical research and development efforts.

References

An In-depth Technical Guide to the Synthesis of Cholesteryl Lignocerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cholesteryl lignocerate synthesis pathway, detailing the enzymatic reactions, subcellular localization, and regulatory aspects. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of the metabolic pathway and experimental workflows.

Introduction

This compound is a cholesterol ester formed from the esterification of cholesterol with lignoceric acid, a 24-carbon saturated very-long-chain fatty acid (VLCFA)[1][2]. The synthesis of cholesteryl esters is a crucial process for cellular cholesterol homeostasis, allowing for the storage of excess cholesterol in a non-toxic form within lipid droplets[3]. Dysregulation of cholesterol ester metabolism is implicated in various diseases, including atherosclerosis and neurodegenerative disorders[3]. This guide focuses on the specific synthesis of this compound, a process of interest in the study of VLCFA metabolism and related pathologies such as X-linked adrenoleukodystrophy (X-ALD), a condition characterized by the accumulation of VLCFAs[4].

The this compound Synthesis Pathway

The synthesis of this compound is a two-step enzymatic process that occurs primarily in the endoplasmic reticulum (ER)[5].

Step 1: Activation of Lignoceric Acid

Lignoceric acid must first be activated to its coenzyme A (CoA) thioester, lignoceroyl-CoA. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs), specifically very-long-chain acyl-CoA synthetases (ACSVLs) or fatty acid transport proteins (FATPs) with ACSVL activity[4][5].

  • Enzyme: Very-long-chain acyl-CoA synthetase (ACSVL)

  • Substrates: Lignoceric acid, Coenzyme A (CoA), ATP

  • Products: Lignoceroyl-CoA, AMP, Pyrophosphate (PPi)

  • Subcellular Location: Endoplasmic Reticulum, Peroxisomes[5]

Step 2: Esterification of Cholesterol

The newly synthesized lignoceroyl-CoA is then utilized for the esterification of cholesterol. This reaction is catalyzed by acyl-CoA:cholesterol acyltransferases (ACATs), also known as sterol O-acyltransferases (SOATs)[6][7]. Mammals have two ACAT isoenzymes, ACAT1 and ACAT2, which exhibit different tissue distributions and subcellular topologies[6][8].

  • Enzyme: Acyl-CoA:cholesterol acyltransferase (ACAT1 and ACAT2)

  • Substrates: Lignoceroyl-CoA, Cholesterol

  • Product: this compound, Coenzyme A (CoA)

  • Subcellular Location: Endoplasmic Reticulum[8][9]

Pathway Visualization

Cholesteryl_Lignocerate_Synthesis cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Lignoceric Acid Lignoceric Acid ACSVL ACSVL Lignoceric Acid->ACSVL Cholesterol Cholesterol ACAT ACAT1/2 Cholesterol->ACAT CoA_cytosol CoA CoA_cytosol->ACSVL ATP ATP ATP->ACSVL AMP_PPi AMP + PPi ACSVL->AMP_PPi Lignoceroyl-CoA Lignoceroyl-CoA ACSVL->Lignoceroyl-CoA Lignoceroyl-CoA->ACAT This compound This compound ACAT->this compound CoA_er CoA ACAT->CoA_er

Caption: The synthesis pathway of this compound.

Quantitative Data

Quantitative data for the synthesis of this compound is not extensively available. The following tables summarize relevant data, primarily focusing on the enzymes and substrates involved. It is important to note that much of the kinetic data for ACSVLs and ACATs have been determined using more common long-chain fatty acids, and these are used as a proxy.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateApparent KmApparent VmaxCell/Tissue SourceReference
Long-chain acyl-CoA synthetasePalmitic acid (16:0)~5 µMNot reportedRat liver nuclei[10]
Long-chain acyl-CoA synthetaseLinoleic acid (18:2)~8 µMNot reportedRat liver nuclei[10]
Long-chain acyl-CoA synthetaseEicosatrienoic acid (20:3)~10 µMNot reportedRat liver nuclei[10]
ACAT1CholesterolSigmoidal kineticsNot reportedHuman (recombinant)[9]
ACAT1Oleoyl-CoANot reportedNot reportedHuman (recombinant)[9]
LCATDehydroergosterol3 µM5 µM/hrRecombinant human[11]

Table 2: Substrate Concentrations

SubstrateConcentrationCell/Tissue TypeReference
Lignoceric AcidAssociated with longer OS in NSCLC patientsHuman serum[12]
Total Cholesterol~1.5 - 2.5 mg/mL (in serum)Human serumGeneral knowledge
Free CholesterolVariable depending on cell type and conditionsMammalian cells[13]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound synthesis.

Isolation of Endoplasmic Reticulum

Objective: To isolate a fraction enriched in endoplasmic reticulum from cultured cells for subsequent enzyme activity assays.

Principle: This protocol utilizes differential centrifugation to separate subcellular organelles based on their size and density.

Materials:

  • Cultured cells (e.g., HeLa, HepG2)

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, protease inhibitors)

  • Dounce homogenizer with a tight-fitting pestle

  • Centrifuge and ultracentrifuge with appropriate rotors

  • Microfuge tubes and centrifuge tubes

Procedure:

  • Harvest cultured cells by scraping and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in 2-3 volumes of ice-cold homogenization buffer.

  • Allow cells to swell on ice for 10-15 minutes.

  • Homogenize the cells using a Dounce homogenizer with 10-20 strokes of a tight-fitting pestle. Monitor cell lysis under a microscope.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant (post-nuclear supernatant).

  • Centrifuge the post-nuclear supernatant at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.

  • Transfer the resulting supernatant to an ultracentrifuge tube.

  • Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction, which is enriched in ER.

  • Discard the supernatant (cytosolic fraction) and resuspend the microsomal pellet in an appropriate buffer for storage at -80°C or for immediate use in enzyme assays.

Reference: Adapted from protocols described in[3][14][15].

In Vitro ACAT Activity Assay

Objective: To measure the activity of ACAT in an isolated ER fraction by quantifying the formation of cholesteryl esters.

Principle: This assay measures the incorporation of a radiolabeled or fluorescently tagged fatty acyl-CoA into cholesteryl esters in the presence of cholesterol and a microsomal preparation.

Materials:

  • Isolated ER fraction (microsomes)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • [1-14C]Oleoyl-CoA or other labeled fatty acyl-CoA (as a proxy for lignoceroyl-CoA)

  • Cholesterol (solubilized with a detergent like Triton X-100 or in liposomes)

  • Bovine serum albumin (BSA), fatty acid-free

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing assay buffer, a defined amount of cholesterol, and fatty acid-free BSA.

  • Add the isolated ER fraction (microsomal protein) to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding [1-14C]Oleoyl-CoA.

  • Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes).

  • Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).

  • Extract the lipids by vortexing and brief centrifugation to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Spot the lipid extract onto a silica gel TLC plate.

  • Develop the TLC plate in the developing solvent to separate cholesteryl esters from other lipids.

  • Visualize the lipid spots (e.g., using iodine vapor).

  • Scrape the silica corresponding to the cholesteryl ester spot into a scintillation vial.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the ACAT activity as pmol or nmol of cholesteryl ester formed per mg of protein per minute.

Reference: Adapted from protocols described in[16][17][18][19].

Quantification of Cholesteryl Esters by LC-MS

Objective: To identify and quantify specific cholesteryl ester species, including this compound, from a biological sample.

Principle: Liquid chromatography-mass spectrometry (LC-MS) allows for the separation of different lipid species followed by their detection and quantification based on their mass-to-charge ratio.

Materials:

  • Biological sample (cells, tissue, or plasma)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standards (e.g., deuterated cholesterol, cholesteryl heptadecanoate)[20]

  • LC-MS system (e.g., QTOF mass spectrometer with a UHPLC system)

  • Reverse-phase C18 column

Procedure:

  • Homogenize the biological sample.

  • Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure, including the internal standards.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., 2:1 chloroform:methanol).

  • Inject the sample into the LC-MS system.

  • Separate the lipid species using a reverse-phase C18 column with an appropriate gradient of mobile phases (e.g., acetonitrile, isopropanol, water with additives like formic acid and ammonium formate).

  • Detect the cholesteryl esters using the mass spectrometer in positive ion mode, monitoring for the characteristic neutral loss of the cholesterol backbone (m/z 368.5) or for specific parent ions.

  • Identify this compound based on its retention time and specific mass-to-charge ratio.

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Reference: Adapted from protocols described in[13][20][21][22].

Mandatory Visualizations

Experimental Workflow for ACAT Activity Measurement

ACAT_Activity_Workflow start Start: Cultured Cells cell_harvest Cell Harvesting and Washing start->cell_harvest homogenization Homogenization in Isotonic Buffer cell_harvest->homogenization centrifugation1 Low-speed Centrifugation (1,000 x g) homogenization->centrifugation1 supernatant1 Post-nuclear Supernatant centrifugation1->supernatant1 centrifugation2 High-speed Centrifugation (10,000 x g) supernatant1->centrifugation2 supernatant2 Post-mitochondrial Supernatant centrifugation2->supernatant2 ultracentrifugation Ultracentrifugation (100,000 x g) supernatant2->ultracentrifugation microsomes Microsomal Pellet (ER) ultracentrifugation->microsomes assay_setup ACAT Assay Setup: - Microsomes - Cholesterol - [14C]Acyl-CoA microsomes->assay_setup incubation Incubation at 37°C assay_setup->incubation lipid_extraction Lipid Extraction incubation->lipid_extraction tlc Thin-Layer Chromatography lipid_extraction->tlc quantification Scintillation Counting tlc->quantification end End: ACAT Activity Data quantification->end

Caption: Workflow for measuring ACAT activity from cultured cells.

Logical Relationship of Substrates and Enzymes

Substrate_Enzyme_Relationship cluster_substrates Substrates cluster_enzymes Enzymes cluster_products Products Lignoceric_Acid Lignoceric Acid C24:0 Saturated Fatty Acid ACSVL ACSVL Very-long-chain acyl-CoA synthetase Activates Lignoceric Acid Lignoceric_Acid->ACSVL Cholesterol Cholesterol Sterol ACAT ACAT1/2 Acyl-CoA:cholesterol acyltransferase Esterifies Cholesterol Cholesterol->ACAT CoA Coenzyme A Thiol CoA->ACSVL ATP ATP Energy Source ATP->ACSVL Lignoceroyl_CoA Lignoceroyl-CoA Activated Fatty Acid ACSVL->Lignoceroyl_CoA Cholesteryl_Lignocerate This compound Cholesterol Ester ACAT->Cholesteryl_Lignocerate Lignoceroyl_CoA->ACAT

Caption: Logical relationship of substrates, enzymes, and products.

Conclusion

The synthesis of this compound is a fundamental metabolic process involving the activation of lignoceric acid and its subsequent esterification to cholesterol, primarily occurring in the endoplasmic reticulum. This guide provides a detailed overview of this pathway, including the key enzymes and substrates involved, along with experimental protocols for its investigation. Further research is needed to elucidate the specific enzyme kinetics and regulatory mechanisms governing the synthesis of this compound, which will be crucial for understanding its role in health and disease.

References

Biological role of cholesteryl lignocerate in cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Role of Cholesteryl Lignocerate in Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a specific cholesteryl ester, an esterified form of cholesterol and lignoceric acid (C24:0), a very long-chain saturated fatty acid (VLCFA). While cholesteryl esters, in general, are known for their roles in cholesterol transport and storage, the biological significance of individual species like this compound is highly context-dependent. In normal physiology, it is a minor component of cellular lipids, contributing to the structure of complex lipid assemblies, particularly within the myelin sheath of the nervous system. However, its role becomes critically important in the pathology of X-linked adrenoleukodystrophy (X-ALD), a genetic disorder where impaired peroxisomal metabolism leads to the systemic accumulation of VLCFAs and their derivatives, including this compound. This accumulation disrupts cellular homeostasis, particularly cholesterol metabolism, and contributes to the severe demyelination and neurodegeneration characteristic of the disease. This guide provides a comprehensive overview of the metabolism, biological functions, and pathological implications of this compound, along with detailed experimental protocols for its analysis.

Introduction to this compound

Cholesteryl esters (CE) are neutral, highly hydrophobic lipids formed by the covalent linkage of a fatty acid to the hydroxyl group of cholesterol.[1] This esterification allows for the efficient packaging of cholesterol into lipoproteins for transport and into intracellular lipid droplets for storage, thereby preventing the toxicity associated with excess free cholesterol.[2][3]

The fatty acid component of a cholesteryl ester can vary significantly in length and saturation. This compound is the specific CE containing lignoceric acid (24:0), a very long-chain saturated fatty acid (VLCFA). VLCFAs (fatty acids with 22 or more carbons) are crucial components of cellular lipids, especially sphingolipids, and are essential for the integrity of biological membranes.[4][5] Lignoceric acid, in particular, is a key constituent of brain tissue and the myelin sheath that insulates nerve axons.[6][7]

Under normal physiological conditions, this compound is present at low levels. Its significance escalates dramatically in the context of X-linked adrenoleukodystrophy (X-ALD), a peroxisomal disorder caused by mutations in the ABCD1 gene.[8] The resulting dysfunction of the ABCD1 transporter protein impairs the import of VLCFA-CoA esters into peroxisomes for β-oxidation, leading to their accumulation.[8] This accumulation manifests as an increase in various VLCFA-containing lipid classes, including cholesteryl esters like this compound, in the tissues and cells of X-ALD patients.[1][4][9]

Metabolism of this compound

The metabolism of this compound involves the synthesis and degradation pathways of its two constituent parts: cholesterol and lignoceric acid.

2.1. Biosynthesis

The formation of this compound occurs in the endoplasmic reticulum (ER) and is catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (SOAT, also known as ACAT).[9] This process involves two key steps:

  • Activation of Lignoceric Acid: Lignoceric acid, synthesized in the ER via elongation of shorter fatty acids, must first be activated to its CoA thioester, lignoceroyl-CoA. This reaction is catalyzed by a very long-chain acyl-CoA synthetase.

  • Esterification: SOAT/ACAT facilitates the transfer of the lignoceroyl group from lignoceroyl-CoA to the hydroxyl group of a cholesterol molecule, forming this compound and releasing Coenzyme A.

2.2. Degradation

The breakdown of this compound occurs within lysosomes. The ester bond is hydrolyzed by a lysosomal acid lipase, releasing free cholesterol and free lignoceric acid.[10][11]

  • Cholesterol Fate: The released cholesterol can be transported out of the lysosome to be incorporated into cellular membranes or re-esterified in the ER.

  • Lignoceric Acid Fate: The released lignoceric acid is transported to peroxisomes for degradation via β-oxidation, a process that is defective in X-ALD.[2]

Cholesteryl_Lignocerate_Metabolism Metabolic Pathway of this compound Lignoceric_Acid Lignoceric Acid (C24:0) VLC_Acyl_CoA_Synthetase VLC-Acyl-CoA Synthetase Lignoceric_Acid->VLC_Acyl_CoA_Synthetase ATP -> AMP ABCD1 ABCD1 Transporter (Peroxisome) Lignoceric_Acid->ABCD1 Defective in X-ALD Cholesterol Cholesterol ACAT_SOAT1 ACAT/SOAT1 (ER) Cholesterol->ACAT_SOAT1 Lignoceroyl_CoA Lignoceroyl-CoA VLC_Acyl_CoA_Synthetase->Lignoceroyl_CoA Lignoceroyl_CoA->ACAT_SOAT1 Cholesteryl_Lignocerate This compound ACAT_SOAT1->Cholesteryl_Lignocerate CoA Lipid_Droplet Storage (Lipid Droplets) Cholesteryl_Lignocerate->Lipid_Droplet Storage/Mobilization Acid_Lipase Acid Lipase (Lysosome) Cholesteryl_Lignocerate->Acid_Lipase Hydrolysis Acid_Lipase->Lignoceric_Acid Acid_Lipase->Cholesterol To Membranes/ER Peroxisomal_Oxidation Peroxisomal β-Oxidation ABCD1->Peroxisomal_Oxidation XALD_Pathology Pathological Cascade in X-linked Adrenoleukodystrophy (X-ALD) ABCD1_Mutation ABCD1 Gene Mutation ABCD1_Dysfunction ABCD1 Transporter Dysfunction ABCD1_Mutation->ABCD1_Dysfunction VLCFA_Oxidation_Impaired Peroxisomal β-Oxidation of VLCFA Impaired ABCD1_Dysfunction->VLCFA_Oxidation_Impaired VLCFA_Accumulation ↑ Intracellular VLCFA-CoA (e.g., Lignoceroyl-CoA) VLCFA_Oxidation_Impaired->VLCFA_Accumulation SOAT1_Upregulation ↑ SOAT1 Expression VLCFA_Accumulation->SOAT1_Upregulation CE_VLCFA_Accumulation ↑ Cholesteryl-VLCFA (e.g., this compound) VLCFA_Accumulation->CE_VLCFA_Accumulation Substrate Mitochondrial_Dysfunction Mitochondrial Dysfunction & Ca2+ Dysregulation VLCFA_Accumulation->Mitochondrial_Dysfunction Inflammation Macrophage Activation (JNK Pathway) VLCFA_Accumulation->Inflammation SOAT1_Upregulation->CE_VLCFA_Accumulation Lipid_Droplets ↑ Lipid Droplet Formation CE_VLCFA_Accumulation->Lipid_Droplets Cholesterol_Homeostasis Altered Cholesterol Homeostasis CE_VLCFA_Accumulation->Cholesterol_Homeostasis ABCA1_Upregulation ↑ ABCA1 Expression (Compensatory Efflux) Cholesterol_Homeostasis->ABCA1_Upregulation Cell_Death Oligodendrocyte Cell Death Mitochondrial_Dysfunction->Cell_Death Demyelination Demyelination & Neurodegeneration Inflammation->Demyelination Cell_Death->Demyelination Experimental_Workflow Experimental Workflow for this compound Analysis Sample Cell Pellet or Homogenized Tissue Spike Spike with Internal Standard (e.g., d7-Cholesterol) Sample->Spike Extraction Lipid Extraction (Folch/Bligh-Dyer Method) Spike->Extraction Add Chloroform:Methanol Phase_Separation Phase Separation (Centrifugation) Extraction->Phase_Separation Collect_Organic Collect Organic Phase (Chloroform) Phase_Separation->Collect_Organic Dry_Down Dry Under N2 Stream Collect_Organic->Dry_Down Reconstitute Reconstitute in Appropriate Solvent Dry_Down->Reconstitute Analysis Analysis Reconstitute->Analysis GC_MS GC-MS (Requires Derivatization) Analysis->GC_MS LC_MS LC-MS/MS (ESI) Analysis->LC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing LC_MS->Data_Processing

References

Cholesteryl Lignocerate in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl lignocerate is a specific cholesteryl ester, an ester of cholesterol and lignoceric acid, a very-long-chain saturated fatty acid (VLCFA) with 24 carbon atoms. Cholesteryl esters, in general, are crucial molecules for the transport and storage of cholesterol within the body.[1][2] They are more hydrophobic than free cholesterol, allowing for efficient packaging into the core of lipoproteins for transport in the aqueous environment of the blood and storage within intracellular lipid droplets.[1][2] The metabolism of cholesteryl esters is a dynamic process involving several key enzymes and pathways, and its dysregulation is implicated in various diseases.

This technical guide provides an in-depth overview of the role of this compound in lipid metabolism, with a focus on its synthesis, degradation, and pathological significance, particularly in peroxisomal disorders like X-linked adrenoleukodystrophy (X-ALD).

The Role of this compound in Lipid Metabolism

The metabolism of this compound is intrinsically linked to the metabolism of both cholesterol and very-long-chain fatty acids.

Synthesis of this compound

The synthesis of cholesteryl esters, including this compound, is catalyzed by two main enzymes depending on the location:

  • Lecithin:cholesterol acyltransferase (LCAT): Primarily active in the plasma, LCAT is associated with high-density lipoprotein (HDL) particles. It catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine (lecithin) to the hydroxyl group of cholesterol, forming a cholesteryl ester.[3] While LCAT has broad substrate specificity, its activity with very-long-chain fatty acids like lignoceric acid is less characterized than with more common fatty acids.

  • Acyl-CoA:cholesterol acyltransferase (ACAT): Located in the endoplasmic reticulum of various cells, ACAT (with isoforms ACAT1 and ACAT2) utilizes fatty acyl-CoA molecules to esterify cholesterol.[1] This process is crucial for intracellular cholesterol homeostasis, preventing the cytotoxic effects of excess free cholesterol by storing it in lipid droplets.[1] The substrate specificity of ACAT for lignoceroyl-CoA is a key factor in the formation of this compound.

Degradation of this compound

The hydrolysis of cholesteryl esters back to free cholesterol and a fatty acid is mediated by cholesterol esterases (or hydrolases). These enzymes are found in various cellular compartments:

  • Hormone-Sensitive Lipase (HSL): Primarily known for its role in the mobilization of fatty acids from stored triglycerides in adipose tissue, HSL also exhibits neutral cholesteryl ester hydrolase activity in various tissues.[4]

  • Lysosomal Acid Lipase (LAL): This enzyme is responsible for the hydrolysis of cholesteryl esters and triglycerides that enter the lysosome, typically through the uptake of lipoproteins.[5][6]

Pathological Significance of this compound Accumulation

The accumulation of cholesteryl esters containing very-long-chain fatty acids, particularly this compound, is a hallmark of certain genetic metabolic disorders.

X-Linked Adrenoleukodystrophy (X-ALD)

X-ALD is a rare, X-linked genetic disorder caused by mutations in the ABCD1 gene, which encodes a peroxisomal membrane protein called adrenoleukodystrophy protein (ALDP).[7][8][9] ALDP is responsible for transporting very-long-chain fatty acyl-CoAs (including lignoceroyl-CoA) into the peroxisome for degradation via β-oxidation.[10]

In the absence of functional ALDP, VLCFAs accumulate in various tissues, most notably the brain's white matter, the spinal cord, and the adrenal cortex.[11][12] This accumulation of VLCFAs leads to their incorporation into various complex lipids, including cholesteryl esters, resulting in elevated levels of this compound.[11][12] The accumulation of these abnormal lipids is believed to contribute to the demyelination and neuroinflammation characteristic of the cerebral forms of X-ALD.[7][8]

Cholesteryl Ester Storage Disease (CESD) and Wolman Disease

These are autosomal recessive lysosomal storage disorders caused by a deficiency of lysosomal acid lipase (LAL).[5][6] The lack of LAL activity leads to the massive accumulation of cholesteryl esters and triglycerides within the lysosomes of various tissues, including the liver, spleen, and macrophages. While not specific to this compound, these diseases highlight the critical role of cholesteryl ester hydrolysis in maintaining lipid homeostasis.

Quantitative Data

The following tables summarize the quantitative data regarding the levels of very-long-chain fatty acids and cholesteryl esters in relevant biological samples.

AnalyteTissue/FluidConditionConcentration/RatioReference
C26:0 Fatty AcidPlasmaControl0.015 ± 0.0032% of total fatty acids[11]
C26:0 Fatty AcidPlasmaALD Hemizygote0.081 ± 0.0066% of total fatty acids[11]
C26:0 Fatty AcidPlasmaALD Heterozygote0.057 ± 0.0063% of total fatty acids[11]
C26:0/C22:0 RatioCultured Skin FibroblastsControl0.064 ± 0.019[13]
C26:0/C22:0 RatioCultured Skin FibroblastsALD0.778 ± 0.139[13]
C26:0/C22:0 RatioCultured Skin FibroblastsAMN0.890 ± 0.02[13]

AMN: Adrenomyeloneuropathy, a milder variant of X-ALD.

Experimental Protocols

Quantification of Very-Long-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of total fatty acid composition, including VLCFAs, from biological samples.

a. Lipid Extraction:

  • Homogenize tissue samples or pellet cultured cells.

  • Extract total lipids using a chloroform:methanol (2:1, v/v) mixture.

  • Wash the organic phase with a saline solution to remove non-lipid contaminants.

  • Evaporate the organic solvent under a stream of nitrogen.

b. Saponification and Methylation:

  • Resuspend the dried lipid extract in a methanolic sodium hydroxide solution.

  • Heat at 100°C to hydrolyze the fatty acid esters.

  • Add boron trifluoride in methanol and heat again to convert the free fatty acids to fatty acid methyl esters (FAMEs).

  • Extract the FAMEs with hexane.

c. GC-MS Analysis:

  • Inject the hexane extract containing FAMEs into a gas chromatograph equipped with a capillary column suitable for fatty acid analysis.

  • Use a temperature gradient to separate the FAMEs based on their chain length and degree of saturation.

  • Detect the eluting FAMEs using a mass spectrometer operating in electron ionization (EI) mode.

  • Identify and quantify individual FAMEs by comparing their retention times and mass spectra to those of known standards.[14][15]

Quantification of Cholesteryl Esters by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct quantification of individual cholesteryl ester species, including this compound.

a. Lipid Extraction:

  • Follow the lipid extraction procedure as described in the GC-MS protocol. It is crucial to add an internal standard, such as a deuterated cholesteryl ester, at the beginning of the extraction to correct for sample loss and ionization suppression.

b. LC-MS/MS Analysis:

  • Resuspend the dried lipid extract in a suitable solvent for liquid chromatography (e.g., isopropanol:acetonitrile:water).

  • Inject the sample onto a reverse-phase C18 column.

  • Use a gradient of mobile phases (e.g., water with a volatile modifier like ammonium formate and an organic solvent mixture like acetonitrile/isopropanol) to separate the different lipid classes.

  • Introduce the column effluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Use multiple reaction monitoring (MRM) to specifically detect and quantify this compound. This involves selecting the precursor ion corresponding to the [M+NH4]+ or [M+H]+ adduct of this compound and monitoring for a specific product ion generated by collision-induced dissociation (e.g., the cholesterol fragment at m/z 369.3).[16][17][18][19]

Neutral Cholesteryl Ester Hydrolase (nCEH) Activity Assay

This assay measures the activity of enzymes like HSL that hydrolyze cholesteryl esters at a neutral pH.

  • Prepare a substrate mixture containing a radiolabeled cholesteryl ester (e.g., [14C]cholesteryl oleate) emulsified with a suitable detergent.

  • Prepare cell or tissue lysates in a buffer that maintains a neutral pH.

  • Incubate the lysate with the substrate mixture at 37°C for a defined period.

  • Stop the reaction by adding a mixture of solvents (e.g., methanol:chloroform:heptane) to extract the lipids.

  • Separate the released radiolabeled free fatty acid from the unhydrolyzed cholesteryl ester using thin-layer chromatography (TLC) or a liquid-liquid extraction procedure.

  • Quantify the radioactivity in the fatty acid fraction using liquid scintillation counting to determine the enzyme activity.[4][20][21]

Culturing of Skin Fibroblasts from X-ALD Patients

Cultured skin fibroblasts are a valuable tool for studying the biochemical defects in X-ALD.

  • Obtain a skin biopsy from the patient under sterile conditions.

  • Mince the tissue into small fragments and place them in a culture flask with a small amount of culture medium (e.g., DMEM with fetal bovine serum and antibiotics) to allow for attachment.

  • Once the fibroblasts have migrated out of the tissue explants and started to proliferate, expand the culture by passaging the cells into new flasks.

  • Maintain the fibroblast cultures in a humidified incubator at 37°C with 5% CO2.

  • Cells can be harvested for lipid analysis or enzyme assays once they reach confluency.[13][22]

Signaling Pathways and Experimental Workflows

VLCFA_Metabolism cluster_peroxisome Peroxisome cluster_ER Endoplasmic Reticulum Acetyl-CoA Acetyl-CoA Long-Chain Fatty Acids Long-Chain Fatty Acids Acetyl-CoA->Long-Chain Fatty Acids Fatty Acid Synthase VLCFA-CoA VLCFA-CoA Long-Chain Fatty Acids->VLCFA-CoA Elongases (ELOVL) Incorporation into complex lipids Incorporation into complex lipids VLCFA-CoA->Incorporation into complex lipids Acyltransferases Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation VLCFA-CoA->Peroxisomal Beta-Oxidation ABCD1 (ALDP) This compound This compound Incorporation into complex lipids->this compound Acetyl-CoA + Shorter Acyl-CoA Acetyl-CoA + Shorter Acyl-CoA Peroxisomal Beta-Oxidation->Acetyl-CoA + Shorter Acyl-CoA ABCD1 (ALDP) ABCD1 (ALDP) X-ALD X-ALD ABCD1 (ALDP)->X-ALD Mutation leads to

Figure 1. Simplified overview of Very-Long-Chain Fatty Acid (VLCFA) metabolism.

Cholesterol_Ester_Cycle Free Cholesterol Free Cholesterol Cholesteryl Ester (e.g., this compound) Cholesteryl Ester (e.g., this compound) Free Cholesterol->Cholesteryl Ester (e.g., this compound) ACAT (intracellular) LCAT (plasma) Cholesteryl Ester (e.g., this compound)->Free Cholesterol HSL (neutral CEH) LAL (acid CEH) Lipid Droplet Lipid Droplet Cholesteryl Ester (e.g., this compound)->Lipid Droplet Storage Lipid Droplet->Cholesteryl Ester (e.g., this compound) Mobilization

Figure 2. The intracellular cholesterol ester cycle.

X_ALD_Pathophysiology ABCD1 Gene Mutation ABCD1 Gene Mutation Defective ALDP Transporter Defective ALDP Transporter ABCD1 Gene Mutation->Defective ALDP Transporter Impaired Peroxisomal VLCFA Import Impaired Peroxisomal VLCFA Import Defective ALDP Transporter->Impaired Peroxisomal VLCFA Import VLCFA Accumulation VLCFA Accumulation Impaired Peroxisomal VLCFA Import->VLCFA Accumulation Incorporation into this compound Incorporation into this compound VLCFA Accumulation->Incorporation into this compound Adrenal Insufficiency Adrenal Insufficiency VLCFA Accumulation->Adrenal Insufficiency Demyelination & Neuroinflammation Demyelination & Neuroinflammation Incorporation into this compound->Demyelination & Neuroinflammation

Figure 3. Pathophysiological cascade in X-linked Adrenoleukodystrophy (X-ALD).

Conclusion

This compound is a key metabolite at the intersection of cholesterol and very-long-chain fatty acid metabolism. While its precise roles in normal physiology are still being fully elucidated, its accumulation in pathological conditions, most notably X-linked adrenoleukodystrophy, underscores its importance in cellular lipid homeostasis. The analytical techniques and experimental models described in this guide provide a framework for researchers and drug development professionals to further investigate the metabolism of this compound and explore therapeutic strategies for diseases associated with its dysregulation. Further research is needed to fully understand the specific enzymatic kinetics of this compound synthesis and degradation and its precise contribution to the pathophysiology of peroxisomal disorders.

References

The Pivotal Role of Cholesteryl Lignocerate in Membrane Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl esters, the product of cholesterol esterification with fatty acids, are integral components of cellular membranes and lipid droplets, playing a crucial role in maintaining membrane structure, fluidity, and regulating cellular signaling. This technical guide focuses on a specific and pathogenically significant cholesteryl ester: cholesteryl lignocerate. The accumulation of this very-long-chain fatty acid (VLCFA) ester of cholesterol is a hallmark of X-linked adrenoleukodystrophy (X-ALD), a severe neurodegenerative disorder. This document provides an in-depth exploration of the function of this compound within biological membranes, its impact on biophysical properties, and its putative role in cellular signaling pathways. We present a compilation of quantitative data from studies on related lipid species to infer the effects of this compound, alongside detailed experimental protocols for its investigation and visualizations of associated cellular processes.

Introduction: The Significance of Cholesteryl Esters in Cellular Membranes

Cholesterol is a fundamental component of mammalian cell membranes, modulating their fluidity, permeability, and organization.[1][2] Its esterified form, cholesteryl ester, is generally considered a storage molecule, being more hydrophobic than free cholesterol.[3] These esters are synthesized in the endoplasmic reticulum by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT).[4] Cholesteryl esters are key constituents of lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling.[4] The accumulation of cholesteryl esters, particularly those containing very-long-chain fatty acids (VLCFAs) such as lignoceric acid (C24:0), can significantly disrupt membrane structure and function.[5][6]

This compound's pathological significance is most pronounced in X-linked adrenoleukodystrophy (X-ALD), a genetic disorder caused by mutations in the ABCD1 gene.[7] This gene encodes a peroxisomal transporter responsible for the degradation of VLCFAs.[7] Its dysfunction leads to the accumulation of VLCFAs and their corresponding cholesteryl esters in various tissues, most notably the brain and adrenal glands.[8][9] This accumulation is believed to contribute to the severe demyelination and neuroinflammation characteristic of the disease.[10]

Biophysical Impact of this compound on Membranes

The incorporation of the long, saturated acyl chain of lignoceric acid into cholesteryl esters has profound effects on the biophysical properties of cellular membranes. While direct quantitative data for this compound is scarce, we can infer its impact from studies on VLCFAs and cholesterol.

Membrane Fluidity

Membrane fluidity is crucial for a variety of cellular processes, including signal transduction and membrane trafficking. The presence of long, saturated acyl chains, such as lignoceric acid, is expected to decrease membrane fluidity by increasing the order of the lipid acyl chains. This effect can be quantified by measuring the fluorescence anisotropy of a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (DPH).[6][11] An increase in fluorescence anisotropy corresponds to a decrease in membrane fluidity.[11]

Table 1: Inferred Effects of this compound on Membrane Fluidity

Membrane ComponentExpected Change in DPH Fluorescence AnisotropyImplication for FluidityReference
Very-Long-Chain Fatty AcidsIncreaseDecrease[10]
CholesterolModulates based on temperature and lipid compositionStabilizes fluidity[1]
This compound (inferred)Significant IncreaseSignificant DecreaseInferred from[10]
Membrane Thickness and Permeability

The extended length of the C24:0 acyl chain of lignoceric acid is predicted to increase the thickness of the lipid bilayer.[3] Techniques such as small-angle X-ray scattering (SAXS) and neutron scattering can be employed to measure these changes.[3][12] An increase in membrane thickness is often associated with decreased permeability to water and small solutes.[13]

Table 2: Inferred Effects of this compound on Membrane Thickness and Permeability

Membrane PropertyExpected Change with this compoundMeasurement TechniqueReference
ThicknessIncreaseX-ray/Neutron Scattering[3][12]
PermeabilityDecreaseCalcein Leakage Assay[14][15]

Role in Lipid Rafts and Cellular Signaling

Lipid rafts are dynamic membrane microdomains that act as organizing centers for signal transduction molecules.[16] Cholesteryl esters are known to be components of these rafts.[4] The accumulation of this compound within lipid rafts is hypothesized to alter their composition and function, thereby disrupting downstream signaling cascades. This is of particular relevance in the context of X-ALD, where inflammation is a key pathological feature.

Signaling_Pathway cluster_membrane Cell Membrane cluster_raft Lipid Raft Receptor Receptor Effector Effector Protein Receptor->Effector Activation Downstream_Signaling Downstream Signaling Cascade Effector->Downstream_Signaling Signal Transduction Cholesteryl_Lignocerate This compound (Accumulation) cluster_raft cluster_raft Cholesteryl_Lignocerate->cluster_raft Alters Raft Properties Ligand Ligand Ligand->Receptor Binding Cellular_Response Cellular Response (e.g., Inflammation) Downstream_Signaling->Cellular_Response Outcome

Caption: Putative role of this compound in altering lipid raft-mediated signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of this compound in membranes.

Preparation of Liposomes Containing this compound

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the thin-film hydration and extrusion method.[16][17]

Materials:

  • Phospholipids (e.g., POPC, DPPC)

  • Cholesterol

  • This compound

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the desired lipids (phospholipid, cholesterol, and this compound) in the chloroform/methanol mixture in a round-bottom flask. The molar ratio of the components should be carefully chosen based on the experimental design (e.g., 70:20:10 POPC:Cholesterol:this compound).

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the hydration buffer pre-warmed to a temperature above the phase transition temperature of the lipids.

  • Agitate the flask by vortexing to form multilamellar vesicles (MLVs).

  • For LUV formation, subject the MLV suspension to multiple freeze-thaw cycles.

  • Extrude the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 times) using a liposome extruder. This will produce a homogenous population of LUVs.

Liposome_Preparation_Workflow start Start dissolve Dissolve Lipids in Organic Solvent start->dissolve evaporate Evaporate Solvent to Form Thin Film dissolve->evaporate hydrate Hydrate Film with Aqueous Buffer evaporate->hydrate extrude Extrude through Polycarbonate Membrane hydrate->extrude end LUVs Formed extrude->end Lipid_Raft_Isolation_Workflow start Start lyse Cell Lysis in Detergent Buffer start->lyse gradient Prepare Sucrose Density Gradient lyse->gradient centrifuge Ultracentrifugation gradient->centrifuge collect Collect Fractions centrifuge->collect analyze Analyze Fractions (Western Blot, MS) collect->analyze end Lipid Rafts Isolated analyze->end

References

The Discovery and Analysis of Cholesteryl Lignocerate in Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl lignocerate is a cholesteryl ester formed from the esterification of cholesterol with lignoceric acid, a 24-carbon saturated very-long-chain fatty acid (VLCFA). While present in trace amounts in healthy individuals, the accumulation of this compound and other VLCFA-containing cholesteryl esters in specific tissues is a key biochemical hallmark of X-linked adrenoleukodystrophy (ALD). This in-depth technical guide provides a comprehensive overview of the discovery, quantitative analysis, and metabolic context of this compound in tissues, with a particular focus on its implications in ALD.

Data Presentation: Quantitative Analysis of this compound

The quantification of this compound in tissues has been pivotal in understanding the pathophysiology of ALD. While absolute quantification can be challenging, several studies have reported the relative abundance and accumulation of lignoceric acid within the cholesteryl ester fraction of various tissues.

Table 1: Fatty Acid Composition of Cholesteryl Esters in Brain White Matter of Adrenoleukodystrophy (ALD) Patients vs. Controls

Fatty Acid Chain LengthControl Brain White Matter (% of Total Fatty Acids in Cholesteryl Esters)ALD Brain White Matter (% of Total Fatty Acids in Cholesteryl Esters)
> C22Very low levels11.8 - 41.9%[1]
C24:0 (Lignoceric Acid)Not typically reported or trace amountsSignificantly increased[2][3]
C25:0Not typically reported or trace amountsMarkedly increased[2]
C26:0 (Cerotic Acid)Not typically reported or trace amountsMarkedly increased[2][3]

Table 2: Very-Long-Chain Fatty Acid (VLCFA) Levels in Plasma of Adrenoleukodystrophy (ALD) Patients vs. Controls

Fatty AcidControl Plasma (% of Total Fatty Acids)ALD Hemizygotes Plasma (% of Total Fatty Acids)
C24:0 (Lignoceric Acid)Significantly lower than in ALDSignificantly increased[4]
C26:0 (Cerotic Acid)0.015 ± 0.0032%0.081 ± 0.0066%[4]

Note: Much of the available data is qualitative or reports the percentage of specific fatty acids within the total lipid or cholesteryl ester fraction rather than absolute concentrations of this compound.

Metabolic and Signaling Pathways

The metabolism of this compound is intrinsically linked to the broader pathways of cholesterol and fatty acid metabolism. Its synthesis is catalyzed by acyl-CoA:cholesterol acyltransferases (ACATs), and its degradation is mediated by cholesteryl ester hydrolases. In ALD, the defective peroxisomal β-oxidation of VLCFAs leads to an accumulation of lignoceroyl-CoA, a substrate for ACAT, driving the synthesis and subsequent accumulation of this compound.

Caption: Metabolic pathway of this compound synthesis and degradation.

Experimental Protocols

The analysis of this compound in tissues involves several key steps: tissue homogenization, lipid extraction, and analysis by chromatography coupled with mass spectrometry.

Tissue Homogenization and Lipid Extraction (Modified Folch Method)

This protocol is a widely used method for the total lipid extraction from tissues.

  • Tissue Preparation: Weigh the frozen tissue sample (typically 50-100 mg).

  • Homogenization: Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the volume of the tissue sample.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate, vortex thoroughly, and centrifuge to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for analysis (e.g., isopropanol/hexane/water for HPLC).

Lipid_Extraction_Workflow Start Start: Tissue Sample Homogenize Homogenize in Chloroform:Methanol (2:1) Start->Homogenize Add_Salt Add 0.9% NaCl Solution Homogenize->Add_Salt Centrifuge Centrifuge to Separate Phases Add_Salt->Centrifuge Collect_Lower Collect Lower Organic Phase Centrifuge->Collect_Lower Dry_Down Evaporate Solvent (Nitrogen Stream) Collect_Lower->Dry_Down Reconstitute Reconstitute Dried Lipid Extract Dry_Down->Reconstitute Analysis Analysis by GC-MS or LC-MS Reconstitute->Analysis

Caption: General workflow for lipid extraction from tissue samples.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of fatty acids derived from cholesteryl esters after hydrolysis and derivatization.

  • Hydrolysis: The extracted lipid sample is subjected to acid or alkaline hydrolysis to release the fatty acids from the cholesteryl esters.

  • Fatty Acid Methylation: The free fatty acids are then derivatized to their fatty acid methyl esters (FAMEs) using a reagent such as BF3-methanol.

  • Extraction of FAMEs: The FAMEs are extracted into an organic solvent like hexane.

  • GC-MS Analysis: The extracted FAMEs are injected into a GC-MS system.

    • Gas Chromatograph: A capillary column (e.g., DB-23) is used to separate the FAMEs based on their chain length and degree of saturation.

    • Mass Spectrometer: The separated FAMEs are ionized (e.g., by electron ionization) and detected. Quantification is achieved by comparing the peak area of the lignoceric acid methyl ester to that of an internal standard.

Quantification of Intact this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS allows for the analysis of intact cholesteryl esters without the need for hydrolysis.

  • Sample Preparation: The reconstituted lipid extract is directly injected into the LC-MS system.

  • Liquid Chromatography: A reverse-phase column (e.g., C18) is typically used to separate the different cholesteryl ester species based on their hydrophobicity.

  • Mass Spectrometry:

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used to ionize the cholesteryl esters.

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound based on its mass-to-charge ratio. An internal standard, such as a deuterated version of a cholesteryl ester, is used for accurate quantification.

Conclusion

The discovery and ongoing research into this compound have significantly advanced our understanding of the molecular basis of adrenoleukodystrophy. The accumulation of this specific lipid in the nervous system and adrenal glands serves as a critical biomarker for the disease. The analytical techniques outlined in this guide, particularly GC-MS and LC-MS, are indispensable tools for researchers and clinicians in the diagnosis, monitoring of disease progression, and the development of novel therapeutic strategies aimed at reducing the burden of very-long-chain fatty acids in affected individuals. Further research is needed to obtain more precise absolute quantitative data of this compound in various tissues to better understand its pathogenic role and to evaluate the efficacy of emerging treatments.

References

A Technical Guide to the Natural Sources and Synthesis of Cholesteryl Lignocerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Cholesteryl lignocerate is a cholesterol ester of lignoceric acid, a very long-chain saturated fatty acid. While direct, abundant natural sources of this specific ester are not well-documented, this guide provides a comprehensive overview of the natural sources of its constituent components—cholesterol and lignoceric acid. Furthermore, it details established protocols for their extraction and outlines a chemo-enzymatic pathway for the synthesis of this compound for research and development purposes. This document consolidates quantitative data, experimental methodologies, and visual representations of key biological and chemical processes.

Natural Sources of Precursors

Given the scarcity of information on abundant natural sources of this compound, a practical approach for its acquisition is the isolation of its precursors, cholesterol and lignoceric acid, from readily available biological materials.

Cholesterol

Cholesterol is a sterol exclusive to animal cells, where it is an essential structural component of cell membranes and a precursor for steroid hormones, vitamin D, and bile acids. The highest concentrations are typically found in organ meats and eggs.

Data Presentation: Cholesterol Content in Animal Tissues

Animal SourceTissueCholesterol Content (mg/100g)
Bovine Liver550 - 650
Kidney~560
Rump~86.15[1]
Loin~41.42[1]
Tallow~53.57[1]
Porcine Rump~67.58[1]
Loin~58.62[1]
Neck~55.68[1]
Bacon (Hamburg)~51.63[1]
Poultry (Chicken) Thigh Meat~82.9[2]
Breast Meat~53.0[2]
Poultry (Turkey) Thigh Meat~61.5[2]
Breast Meat~53.0[2]
Fish (Carp) Fillet69.4 - 77.6[2]

Note: Values can vary based on animal breed, diet, and age.

Lignoceric Acid (C24:0)

Lignoceric acid, or tetracosanoic acid, is a saturated very-long-chain fatty acid. It is found in small quantities in most natural fats and as a minor component of some vegetable oils.[3] Peanut oil is one of the most commonly cited sources.[3]

Data Presentation: Lignoceric Acid Content in Plant Oils

Plant SourceOil TypeLignoceric Acid Content (% of total fatty acids)
Peanut Peanut Oil1.1 - 2.2[3]
Peanut Oil~2.0[4]
Other (Present in small amounts in most natural fats)Not specified[3]

Biosynthesis and Proposed Synthesis of this compound

In Vivo Biosynthesis of Cholesteryl Esters

In mammals, the esterification of cholesterol is primarily catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[5][6][7] This intracellular enzyme, located in the endoplasmic reticulum, transfers a fatty acyl group from a fatty acyl-CoA molecule to the hydroxyl group of cholesterol, forming a cholesteryl ester.[8] This process is crucial for cellular cholesterol homeostasis, preventing the cytotoxic accumulation of free cholesterol by converting it into a more inert form for storage in lipid droplets.[7] There are two main isoforms of this enzyme, ACAT1 and ACAT2.[5][9]

ACAT_Pathway cluster_ER Endoplasmic Reticulum Cholesterol Cholesterol ACAT ACAT/SOAT (Acyl-CoA:cholesterol acyltransferase) Cholesterol->ACAT Lignoceroyl_CoA Lignoceroyl-CoA Lignoceroyl_CoA->ACAT Cholesteryl_Lignocerate This compound ACAT->Cholesteryl_Lignocerate CoA_SH Coenzyme A ACAT->CoA_SH

In Vivo Biosynthesis of this compound by ACAT.
Proposed Chemo-Enzymatic Synthesis Workflow

A reliable method for producing this compound for research purposes is a multi-step chemo-enzymatic process. This involves the extraction of the precursors from their respective natural sources, followed by a controlled enzymatic esterification reaction.

Synthesis_Workflow A Animal Tissue (e.g., Bovine Liver) C Solvent Extraction (e.g., Folch Method) A->C B Plant Source (e.g., Peanut Oil) D Saponification & Acidification B->D E Purified Cholesterol C->E F Purified Lignoceric Acid D->F G Enzymatic Esterification (Lipase-catalyzed) E->G F->G H This compound G->H I Purification (e.g., Chromatography) H->I J Final Product: Pure this compound I->J

Proposed Workflow for this compound Synthesis.

Experimental Protocols

Protocol 1: Extraction of Cholesterol from Animal Tissue

This protocol is adapted from the Folch method for total lipid extraction.

Materials:

  • Animal tissue (e.g., bovine liver)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer (e.g., Potter-Elvehejem)

  • Centrifuge

  • Rotary evaporator

  • Glassware with Teflon-lined caps

Procedure:

  • Homogenization: Weigh 1 gram of fresh tissue and homogenize it with a 2:1 (v/v) mixture of chloroform:methanol to a final volume of 20 mL.

  • Agitation: Agitate the homogenate for 20 minutes using an orbital shaker at room temperature to ensure thorough lipid extraction.

  • Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 rpm) for 10 minutes to separate the liquid phase from the solid tissue residue.

  • Phase Separation: Carefully transfer the supernatant to a clean tube. Add 0.2 volumes (4 mL) of 0.9% NaCl solution to the supernatant. Vortex the mixture for 30 seconds.

  • Isolation of Lipid Phase: Centrifuge at low speed for 10 minutes to facilitate the separation of the two phases. The lower phase is the chloroform layer containing the total lipids, including cholesterol.

  • Washing: Carefully remove the upper aqueous phase by aspiration. The lower chloroform phase now contains the purified lipid extract.

  • Solvent Evaporation: Evaporate the chloroform under vacuum using a rotary evaporator to obtain the total lipid extract.

  • Further Purification (Optional): The cholesterol can be further purified from the total lipid extract using saponification followed by extraction of the non-saponifiable matter, or by chromatographic techniques.

Protocol 2: Extraction and Isolation of Lignoceric Acid from Peanut Oil

This protocol involves the extraction of crude oil followed by saponification to liberate free fatty acids.

Materials:

  • Peanut seeds

  • n-Hexane

  • Soxhlet apparatus

  • Rotary evaporator

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Separatory funnel

Procedure:

  • Oil Extraction:

    • Grind peanut seeds into a fine powder.

    • Perform a Soxhlet extraction on the powder using n-hexane as the solvent for 6-8 hours.[10]

    • After extraction, remove the n-hexane using a rotary evaporator to yield crude peanut oil.

  • Saponification:

    • Dissolve the extracted oil in ethanolic KOH solution (e.g., 2 M).

    • Reflux the mixture for 1-2 hours to saponify the triglycerides into glycerol and potassium salts of fatty acids (soaps).

  • Liberation of Free Fatty Acids:

    • After cooling, transfer the mixture to a separatory funnel.

    • Acidify the mixture with HCl (e.g., 6 M) to a pH of ~1-2 to protonate the fatty acid salts, converting them into free fatty acids.

  • Extraction of Fatty Acids:

    • Extract the free fatty acids from the aqueous solution using a nonpolar solvent like n-hexane or diethyl ether. Repeat the extraction 2-3 times.

    • Combine the organic phases and wash with distilled water until neutral.

  • Isolation of Lignoceric Acid:

    • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain a mixture of total fatty acids.

    • Lignoceric acid can be isolated from this mixture using techniques such as fractional crystallization at low temperatures or preparative chromatography. A method involving the separation via magnesium soaps has also been described.[11]

Protocol 3: Enzymatic Synthesis of this compound

This protocol is a generalized method adapted from literature on the lipase-catalyzed synthesis of steryl esters.[12]

Materials:

  • Purified cholesterol

  • Purified lignoceric acid

  • Immobilized lipase (e.g., from Pseudomonas or Candida antarctica)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Molecular sieves

  • Shaking incubator or magnetic stirrer with heating

  • Silica gel for chromatography

Procedure:

  • Reactant Preparation: Dissolve cholesterol and lignoceric acid in an anhydrous organic solvent in a sealed flask. A molar ratio of 1:1 to 1:3 (cholesterol:lignoceric acid) can be explored to optimize the reaction.[12]

  • Reaction Setup: Add the immobilized lipase to the reaction mixture (e.g., 10% w/w of total substrates). Add activated molecular sieves to remove the water produced during the esterification, which drives the reaction equilibrium towards the product.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant agitation for 24-72 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Enzyme Removal: Once the reaction reaches completion or equilibrium, filter the mixture to remove the immobilized lipase for potential reuse.

  • Purification: Evaporate the solvent from the filtrate. Purify the resulting this compound from the unreacted substrates using column chromatography on silica gel.

References

Endogenous Synthesis of Cholesteryl Lignocerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous synthesis of cholesteryl lignocerate, a cholesteryl ester containing the very long-chain fatty acid, lignoceric acid. The synthesis of this molecule is a multi-step process primarily occurring in the endoplasmic reticulum, involving the convergence of cholesterol and very long-chain fatty acid biosynthetic pathways. The key enzymatic reaction is catalyzed by Acyl-CoA:cholesterol acyltransferases (ACATs). Dysregulation of the synthesis or catabolism of cholesteryl esters of very long-chain fatty acids is implicated in several metabolic disorders, including adrenoleukodystrophy and cholesteryl ester storage diseases. This document details the biochemical pathways, key enzymes, regulatory mechanisms, and relevant experimental protocols for studying the endogenous synthesis of this compound.

Introduction

Cholesteryl esters are neutral lipids formed by the esterification of cholesterol with a fatty acid. They represent a storage form of cholesterol and are essential components of lipoproteins. This compound is a specific cholesteryl ester formed from cholesterol and lignoceric acid (C24:0), a very long-chain saturated fatty acid (VLCFA). The synthesis of this compound is a critical process in cellular lipid metabolism, and its accumulation is a hallmark of certain genetic disorders. Understanding the intricacies of its endogenous synthesis is paramount for developing therapeutic strategies for these conditions.

The biosynthesis of this compound requires the coordinated action of several enzymes located in different subcellular compartments, primarily the endoplasmic reticulum (ER) and peroxisomes. The two essential substrates for this reaction are cholesterol and lignoceroyl-CoA.

Biochemical Pathway of this compound Synthesis

The endogenous synthesis of this compound can be conceptually divided into three main stages:

  • Cholesterol Biosynthesis: The synthesis of cholesterol is a complex process that occurs primarily in the endoplasmic reticulum. It begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce cholesterol. The regulation of this pathway is tightly controlled to maintain cellular cholesterol homeostasis.

  • Lignoceroyl-CoA Biosynthesis: Lignoceric acid is synthesized in the endoplasmic reticulum through the fatty acid elongation cycle.[1] This process involves a complex of enzymes that sequentially add two-carbon units to a pre-existing long-chain acyl-CoA.[1] The rate-limiting step is the initial condensation reaction catalyzed by fatty acid elongases (ELOVLs).[2] Once synthesized, lignoceric acid is activated to lignoceroyl-CoA by a very long-chain acyl-CoA synthetase (VLCS), an enzyme found in both the ER and peroxisomes.[3]

  • Esterification of Cholesterol with Lignoceroyl-CoA: The final step is the esterification of cholesterol with lignoceroyl-CoA, catalyzed by Acyl-CoA:cholesterol acyltransferases (ACATs).[4] These enzymes are integral membrane proteins located in the endoplasmic reticulum.[5] There are two isoforms, ACAT1 and ACAT2, with distinct tissue distributions and substrate specificities.[4]

Visualization of the Synthesis Pathway

The following diagram illustrates the key steps in the endogenous synthesis of this compound.

Cholesteryl_Lignocerate_Synthesis cluster_cholesterol Cholesterol Biosynthesis (ER) cluster_vlcfa Lignoceroyl-CoA Biosynthesis (ER) cluster_esterification Esterification (ER) AcetylCoA_C Acetyl-CoA HMGCoA HMG-CoA AcetylCoA_C->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps CholesterylLignocerate This compound Cholesterol->CholesterylLignocerate ACAT1/2 MalonylCoA Malonyl-CoA LignocericAcid Lignoceric Acid (C24:0) MalonylCoA->LignocericAcid AcylCoA Long-chain acyl-CoA AcylCoA->LignocericAcid ELOVLs LignoceroylCoA Lignoceroyl-CoA LignocericAcid->LignoceroylCoA VLCS LignoceroylCoA->CholesterylLignocerate

Biosynthesis of this compound.

Key Enzymes and Their Properties

The synthesis of this compound is dependent on the coordinated activity of several key enzymes.

Fatty Acid Elongases (ELOVLs)

ELOVLs are a family of seven microsomal enzymes (ELOVL1-7) that catalyze the rate-limiting condensation step in the elongation of fatty acids.[2] ELOVL1 is particularly important for the synthesis of saturated and monounsaturated VLCFAs, including lignoceric acid.[6]

Very Long-Chain Acyl-CoA Synthetase (VLCS)

VLCS enzymes activate VLCFAs by converting them to their corresponding acyl-CoA thioesters. This activation is essential for their subsequent metabolism, including esterification to cholesterol. VLCS activity is found in the endoplasmic reticulum and peroxisomes.[3]

Acyl-CoA:Cholesterol Acyltransferases (ACAT1 and ACAT2)

ACATs are the central enzymes in the formation of cholesteryl esters.[4]

  • ACAT1 is ubiquitously expressed and is thought to be involved in maintaining cellular cholesterol homeostasis.[5]

  • ACAT2 is primarily found in the liver and intestine and is associated with the assembly and secretion of lipoproteins.[5]

Both enzymes are allosterically regulated by cholesterol, which serves as both a substrate and an activator.[7] While the precise kinetic parameters for lignoceroyl-CoA as a substrate for ACAT1 and ACAT2 are not extensively documented, ACAT enzymes are known to utilize a range of long-chain fatty acyl-CoAs.[7]

Regulation of this compound Synthesis

The synthesis of this compound is regulated at multiple levels, primarily through the control of its substrate supply.

Transcriptional Regulation by SREBPs and LXRs

The expression of genes involved in cholesterol and fatty acid biosynthesis is tightly controlled by two key families of transcription factors:

  • Sterol Regulatory Element-Binding Proteins (SREBPs): SREBPs, particularly SREBP-2, are master regulators of cholesterol synthesis.[8][9] When cellular cholesterol levels are low, SREBPs are activated and move to the nucleus to upregulate the expression of genes encoding enzymes in the cholesterol biosynthetic pathway.[10] SREBP-1c, on the other hand, preferentially activates genes involved in fatty acid synthesis.[11]

  • Liver X Receptors (LXRs): LXRs are nuclear receptors that are activated by oxysterols, which are oxidized derivatives of cholesterol.[12] LXRs play a crucial role in cholesterol efflux and also influence fatty acid metabolism, in part by regulating the expression of SREBP-1c.[13] LXR activation has been shown to regulate the expression of certain ELOVL enzymes, thereby influencing the production of VLCFAs.[6][14]

Visualization of Regulatory Pathways

The following diagram illustrates the transcriptional regulation of the substrates for this compound synthesis by SREBP-2 and LXR/SREBP-1c.

Regulatory_Pathways LowCholesterol Low Cellular Cholesterol SREBP2 SREBP-2 Activation LowCholesterol->SREBP2 stimulates Oxysterols Oxysterols LXR LXR Activation Oxysterols->LXR activates CholesterolSynthesis Cholesterol Synthesis Genes (e.g., HMGCR) SREBP2->CholesterolSynthesis upregulates SREBP1c SREBP-1c Expression LXR->SREBP1c upregulates VLCFASynthesis VLCFA Elongation Genes (e.g., ELOVL1) SREBP1c->VLCFASynthesis upregulates Cholesterol_out Cholesterol CholesterolSynthesis->Cholesterol_out LignoceroylCoA_out Lignoceroyl-CoA VLCFASynthesis->LignoceroylCoA_out ACAT_Assay_Workflow Microsomes Isolated Microsomes Substrates Add Substrates: - Cholesterol - [14C]Lignoceroyl-CoA Microsomes->Substrates Incubation Incubate at 37°C Substrates->Incubation Termination Terminate Reaction (e.g., add chloroform:methanol) Incubation->Termination Extraction Lipid Extraction Termination->Extraction Separation Separate Lipids (e.g., TLC or HPLC) Extraction->Separation Quantification Quantify Radiolabeled This compound (Scintillation Counting) Separation->Quantification

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Cholesteryl Lignocerate and Very-Long-Chain Fatty Acids

This technical guide provides a comprehensive overview of the biochemistry, pathophysiology, and analytical methodologies related to this compound and very-long-chain fatty acids (VLCFAs). It is designed to serve as a core resource for professionals engaged in research and drug development in related fields.

Introduction to Very-Long-Chain Fatty Acids (VLCFAs) and this compound

Very-long-chain fatty acids (VLCFAs) are fatty acids with a carbon chain length of 22 carbons or more.[1] They are essential components of cellular lipids, including sphingolipids and glycerophospholipids, and serve as precursors for lipid mediators.[2][3] VLCFAs play critical roles in various physiological processes, such as the formation of the skin barrier, maintenance of myelin in the nervous system, and retinal function.[1]

The metabolism of VLCFAs is a tightly regulated process involving synthesis in the endoplasmic reticulum and degradation primarily within peroxisomes.[1][4] this compound is a specific type of cholesteryl ester, formed when lignoceric acid (C24:0), a saturated VLCFA, is esterified to cholesterol. This molecule serves as a storage and transport form for both cholesterol and lignoceric acid.

Disruptions in VLCFA metabolism can lead to their accumulation, a biochemical hallmark of several severe genetic disorders.[5] The most prominent of these is X-linked adrenoleukodystrophy (X-ALD), where the accumulation of VLCFAs, including in the form of cholesteryl esters, contributes to severe neurodegeneration and adrenal insufficiency.[6][7]

Biochemistry and Metabolism

VLCFA Synthesis (Elongation)

VLCFAs are synthesized in the endoplasmic reticulum through a cyclical four-step elongation process that extends shorter long-chain fatty acids (LCFAs).[1][2] The initial and rate-limiting step is catalyzed by a family of seven enzymes known as ELOVL fatty acid elongases (ELOVL1-7).[1] Each ELOVL enzyme exhibits specificity for fatty acid substrates of different chain lengths and saturation levels.[1][8] For instance, ELOVL1 is considered the primary elongase responsible for synthesizing saturated VLCFAs, including lignoceric acid (C24:0) and hexacosanoic acid (C26:0).[4]

The elongation cycle involves four reactions:

  • Condensation: An acyl-CoA substrate is condensed with malonyl-CoA by an ELOVL enzyme.

  • Reduction: The resulting β-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase (KCR).

  • Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule.

  • Reduction: An enoyl-CoA reductase (ECR) reduces the trans-2-enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer.[9]

VLCFA Degradation (Peroxisomal β-Oxidation)

The degradation of VLCFAs occurs almost exclusively in peroxisomes via a β-oxidation pathway.[4] This process is distinct from the mitochondrial β-oxidation that degrades shorter-chain fatty acids. A critical step for this pathway is the transport of VLCFAs from the cytosol into the peroxisome. This transport is mediated by the adrenoleukodystrophy protein (ALDP), an ABC half-transporter encoded by the ABCD1 gene.[6][10]

Inside the peroxisome, VLCFA-CoA esters are chain-shortened through four sequential reactions:

  • Dehydrogenation: Catalyzed by acyl-CoA oxidase 1 (ACOX1).[2]

  • Hydration.

  • Dehydrogenation.

  • Thiolytic Cleavage. [2]

The resulting shorter fatty acids can then be transported to mitochondria for complete oxidation to generate energy.

Formation of this compound

Cholesteryl esters are formed by the esterification of a fatty acid to the hydroxyl group of cholesterol. This process is catalyzed by two main enzymes:

  • Acyl-CoA:cholesterol acyltransferase (ACAT): Located in the endoplasmic reticulum, ACAT is responsible for intracellular cholesterol esterification, forming lipid droplets for storage.[11]

  • Lecithin-cholesterol acyltransferase (LCAT): Found in plasma and associated with high-density lipoproteins (HDL), LCAT is crucial for reverse cholesterol transport.[12][13]

When cytosolic levels of VLCFA-CoA, such as lignoceroyl-CoA, increase due to impaired peroxisomal degradation, these molecules become available as substrates for ACAT, leading to the formation and accumulation of this compound.[4]

Pathophysiology: X-Linked Adrenoleukodystrophy (X-ALD)

X-ALD is a genetic disorder caused by mutations in the ABCD1 gene.[6] These mutations lead to a non-functional or deficient ALDP transporter.[10] Consequently, VLCFAs cannot be transported into peroxisomes for degradation and accumulate in virtually all tissues, most notably in the brain's white matter, the spinal cord, adrenal glands, and testes.[6][14]

The key pathogenic events are:

  • VLCFA Accumulation: The failure to degrade VLCFAs leads to their buildup in various lipid classes. While they are found in sphingolipids and glycerophospholipids, a significant portion is esterified into cholesteryl esters.[15]

  • Cellular Toxicity and Inflammation: The excess VLCFAs, particularly C26:0, are toxic to cells. They can disrupt membrane integrity and function.[15] In the brain, the breakdown of myelin enriched with VLCFAs triggers a potent inflammatory response, which exacerbates tissue damage.[6][15]

  • Demyelination: In the cerebral forms of X-ALD, this inflammatory cascade leads to progressive destruction of the myelin sheath, impairing nerve impulse conduction and causing severe neurological symptoms.[6]

  • Adrenal Insufficiency: VLCFA accumulation in the adrenal cortex disrupts steroid hormone production, leading to adrenal insufficiency (Addison's disease).[6]

The accumulation of cholesteryl esters containing VLCFAs is a prominent feature in brain lesions and is thought to contribute to the overall pathology.[15]

Quantitative Data Presentation

The diagnosis of X-ALD relies on the quantification of VLCFA levels in plasma.[7] The ratios of C24:0/C22:0 and C26:0/C22:0 are critical diagnostic markers.

AnalyteControl Plasma (μg/mL)X-ALD Plasma (μg/mL)Key Diagnostic Ratio (Control)Key Diagnostic Ratio (X-ALD)
C22:0 (Behenic Acid) 15 - 4515 - 45N/AN/A
C24:0 (Lignoceric Acid) 20 - 60ElevatedC24:0/C22:0: < 1.3C24:0/C22:0: > 1.3
C26:0 (Hexacosanoic Acid) 0.3 - 0.9Significantly ElevatedC26:0/C22:0: < 0.02C26:0/C22:0: > 0.05

Note: The absolute concentrations can vary between laboratories. The ratios are the most reliable diagnostic indicators. Approximately 10-15% of female carriers of X-ALD may have normal plasma VLCFA levels, necessitating genetic testing for definitive diagnosis.[7]

Mandatory Visualizations

Signaling and Metabolic Pathways

VLCFA_Metabolism cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome LCFA Long-Chain Fatty Acyl-CoA (e.g., C16:0) ELOVL1 ELOVL1 Elongase (Rate-Limiting Step) LCFA->ELOVL1 + Malonyl-CoA Elongation_Cycle 4-Step Elongation Cycle (Reduction, Dehydration, Reduction) ELOVL1->Elongation_Cycle VLCFA_CoA VLCFA-CoA (e.g., Lignoceroyl-CoA C24:0) Elongation_Cycle->VLCFA_CoA Chain extended by 2 carbons VLCFA_pool Cytosolic VLCFA-CoA Pool VLCFA_CoA->VLCFA_pool ACAT ACAT VLCFA_pool->ACAT ABCD1 ABCD1 Transporter (ALDP) VLCFA_pool->ABCD1 Transport into Peroxisome label_XALD Mutation in X-ALD Blocks Transport CE_Lignocerate This compound (Storage) ACAT->CE_Lignocerate Cholesterol Cholesterol Cholesterol->ACAT Beta_Oxidation Peroxisomal β-Oxidation ABCD1->Beta_Oxidation Shortened_FA Shortened Fatty Acyl-CoA Beta_Oxidation->Shortened_FA Chain Shortening label_XALD->ABCD1

Caption: Metabolic pathways for VLCFA synthesis, storage as this compound, and degradation.

Experimental and Logical Workflows

XALD_Pathophysiology cluster_Genetic Genetic Level cluster_Biochemical Biochemical Level cluster_Pathological Pathological Consequences A ABCD1 Gene Mutation B Defective ALDP Transporter A->B C Impaired Peroxisomal Import of VLCFA B->C D Accumulation of VLCFA-CoA in Cytosol C->D E Increased Synthesis of This compound D->E F Membrane Destabilization & Cellular Toxicity D->F I Adrenal Insufficiency D->I in Adrenal Cortex G Inflammatory Response in CNS F->G H Progressive Demyelination G->H

Caption: Pathophysiological workflow of X-linked Adrenoleukodystrophy (X-ALD).

GCMS_Workflow start Plasma or Tissue Homogenate step1 Add Deuterated Internal Standards (e.g., C24:0-d4, C26:0-d4) start->step1 step2 Lipid Extraction (e.g., Chloroform:Methanol) step1->step2 step3 Hydrolysis (Release of Fatty Acids) step2->step3 step4 Derivatization (e.g., to FAMEs with BF₃-Methanol) step3->step4 step5 Extraction of FAMEs (e.g., with Hexane) step4->step5 step6 GC-MS Analysis (SIM Mode) step5->step6 end Quantification of VLCFA (Calculation of Ratios) step6->end

Caption: Generalized workflow for the analysis of VLCFAs by GC-MS.

Experimental Protocols

Accurate quantification of VLCFAs and their esters is paramount for research and diagnostics. Below are detailed methodologies for their analysis.

Protocol for VLCFA Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted for the analysis of total VLCFAs in plasma.[16]

1. Sample Preparation and Lipid Extraction:

  • To a 100 µL plasma sample in a glass tube, add a known quantity of deuterated internal standards (e.g., C22:0-d4, C24:0-d4, C26:0-d4).[16]

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 1 minute.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower organic layer into a new glass tube and evaporate to dryness under a gentle stream of nitrogen.[16]

2. Hydrolysis and Derivatization (to FAMEs):

  • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol. Heat at 100°C for 10 minutes to hydrolyze ester linkages.[16]

  • Cool the sample, then add 2 mL of 14% boron trifluoride (BF₃) in methanol. Heat at 100°C for 5 minutes to methylate the free fatty acids.[16]

  • Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge to separate the phases. Transfer the upper hexane layer, containing the Fatty Acid Methyl Esters (FAMEs), to a GC vial for analysis.[16]

3. GC-MS Instrumental Analysis:

  • Gas Chromatograph: Agilent GC or equivalent.[16]

  • Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[16]

  • Injection: 1 µL in splitless mode.

  • Inlet Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[16]

  • Oven Program: Initial temperature of 100°C for 2 min, ramp to 250°C at 10°C/min, then ramp to 320°C at 5°C/min and hold for 10 min.[16]

  • Mass Spectrometer: Agilent MS or equivalent, operating in Electron Ionization (EI) mode.[16]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target FAMEs and their internal standards to maximize sensitivity and specificity.[16]

Protocol for VLCFA Analysis by LC-MS/MS with Multiple Reaction Monitoring (MRM)

This method offers high sensitivity and is suitable for targeted quantification.[17]

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma, add the internal standard solution.

  • Add 2 mL of chloroform:methanol (2:1, v/v) and vortex vigorously for 2 minutes.[17]

  • Add 0.4 mL of 0.9% NaCl solution, vortex, and centrifuge to separate phases.

  • Transfer the lower organic layer to a new tube and evaporate to dryness under nitrogen.[17]

  • (Optional) Perform hydrolysis as described in the GC-MS protocol if analyzing total fatty acids. For analyzing intact cholesteryl esters, omit hydrolysis.

  • Reconstitute the dried extract in a suitable solvent (e.g., 9:1 methanol:chloroform) for injection.

2. LC-MS/MS Instrumental Analysis:

  • Liquid Chromatograph: UPLC system or equivalent.[16]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[16]

  • Mobile Phase A: Water with 0.1% formic acid.[16]

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1 v/v) with 0.1% formic acid.[16]

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient must be developed to separate the VLCFAs or cholesteryl esters of interest.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[17]

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for cholesteryl esters.[16]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard. For cholesteryl esters, a common product ion is the cholestane fragment (m/z 369.3).[17][18]

Conclusion and Future Directions

The study of this compound and VLCFAs is central to understanding the pathogenesis of X-ALD and other related peroxisomal disorders. The accumulation of these lipids is a direct consequence of genetic defects in the peroxisomal degradation pathway, leading to devastating clinical outcomes.

Future research should continue to focus on:

  • Elucidating the precise mechanisms by which VLCFA and this compound accumulation leads to inflammation and demyelination.

  • Developing novel therapeutic strategies that go beyond managing symptoms, such as gene therapy to restore ABCD1 function or pharmacological approaches to reduce VLCFA synthesis or enhance alternative degradation pathways.[10]

  • Identifying more sensitive biomarkers for tracking disease progression and therapeutic response. While C26:0 is a reliable diagnostic marker, other lipid species may better correlate with disease activity.[7]

The robust analytical methods outlined in this guide are fundamental tools for advancing our understanding and developing effective treatments for these complex lipid metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Cholesteryl Lignocerate from Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl lignocerate is a cholesteryl ester containing lignoceric acid, a saturated very-long-chain fatty acid (VLCFA). The accumulation of cholesteryl esters, including those with VLCFAs, is a hallmark of various cellular processes and is implicated in the pathology of several diseases. Accurate and efficient extraction of this compound from cultured cells is crucial for downstream analysis, such as mass spectrometry, to understand its role in metabolic pathways and for the development of therapeutic interventions.

This document provides detailed protocols for the extraction of this compound from cells, focusing on established methods that ensure high recovery and purity. The protocols are designed to be a practical guide for researchers in academic and industrial settings.

Comparison of Lipid Extraction Methods

The choice of extraction method can influence the yield and purity of the extracted this compound. The Folch and Bligh & Dyer methods are considered the gold standards for total lipid extraction and are effective for VLCFAs.[1]

FeatureFolch MethodBligh & Dyer Method
Solvent System Chloroform:Methanol (2:1, v/v)Chloroform:Methanol:Water (1:2:0.8, v/v/v)
Phases Biphasic (organic and aqueous)Initially monophasic, then biphasic after water addition
Sample Type Tissues, cellsTissues, cells, biological fluids
Advantages High recovery of a broad range of lipids.Rapid and efficient for a wide variety of samples.
Disadvantages Requires larger solvent volumes.Can be less efficient for samples with very high or low lipid content without optimization.

Experimental Protocols

Protocol 1: Modified Folch Method for this compound Extraction from Cultured Cells

This protocol is a robust method for the total lipid extraction from cultured cells, with considerations for the hydrophobic nature of this compound.

Materials:

  • Cultured cells (e.g., in a T-75 flask or 10 cm dish)

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Glass centrifuge tubes with PTFE-lined caps

  • Glass Pasteur pipettes

  • Nitrogen gas stream or vacuum evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium from the cell monolayer.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping in 1 mL of ice-cold PBS and transfer the cell suspension to a glass centrifuge tube.

  • Lipid Extraction:

    • To the 1 mL of cell suspension, add 3.75 mL of a chloroform:methanol (2:1, v/v) solution.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell lysis. This creates a single-phase system.

    • Incubate the mixture at room temperature for 20 minutes.

  • Phase Separation:

    • Add 1.25 mL of deionized water to the mixture.

    • Vortex for 1 minute.

    • Centrifuge the tube at 2,000 x g for 10 minutes at 4°C to facilitate phase separation. You will observe a lower organic phase (chloroform) containing the lipids and an upper aqueous phase (methanol and water).

  • Lipid Collection:

    • Carefully aspirate and discard the upper aqueous phase using a glass Pasteur pipette.

    • Collect the lower organic phase, which contains the this compound, and transfer it to a clean glass tube.

  • Drying and Storage:

    • Evaporate the chloroform under a gentle stream of nitrogen or using a vacuum evaporator.

    • The dried lipid extract can be stored at -80°C until further analysis.

Protocol 2: Bligh & Dyer Method for this compound Extraction

This method is a rapid alternative to the Folch method and is also highly effective for the extraction of total lipids, including this compound.

Materials:

  • Same as for the Folch method.

Procedure:

  • Cell Harvesting:

    • Follow the same procedure as in the Folch method (Protocol 1, step 1).

  • Lipid Extraction:

    • To the 1 mL of cell suspension in a glass centrifuge tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) solution.

    • Vortex vigorously for 2 minutes to create a single-phase system and lyse the cells.

  • Phase Separation:

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of deionized water and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Collection:

    • Collect the lower chloroform phase containing the lipids as described in the Folch method (Protocol 1, step 4).

  • Drying and Storage:

    • Evaporate the solvent and store the dried lipid extract as described in the Folch method (Protocol 1, step 5).

Protocol 3: Solid-Phase Extraction (SPE) for Cholesteryl Ester Enrichment

Following total lipid extraction, SPE can be used to separate cholesteryl esters from other lipid classes, thereby enriching the sample for this compound.

Materials:

  • Dried total lipid extract from Protocol 1 or 2.

  • Silica-based SPE cartridge (e.g., 100 mg).

  • Hexane (HPLC grade).

  • Hexane:Ethyl Acetate (98:2, v/v).

  • Methanol (HPLC grade).

  • SPE vacuum manifold.

Procedure:

  • Cartridge Conditioning:

    • Place the silica SPE cartridge on the vacuum manifold.

    • Wash the cartridge with 3 mL of methanol followed by 3 mL of hexane. Do not let the cartridge run dry.

  • Sample Loading:

    • Redissolve the dried lipid extract in a minimal volume of hexane (e.g., 200 µL).

    • Load the redissolved sample onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids:

    • Wash the cartridge with 3 mL of hexane to elute non-polar lipids like hydrocarbons. Discard this fraction.

  • Elution of Cholesteryl Esters:

    • Elute the cholesteryl esters with 5 mL of hexane:ethyl acetate (98:2, v/v). Collect this fraction in a clean glass tube. This fraction will contain the this compound.

  • Drying and Storage:

    • Evaporate the solvent from the collected fraction under a nitrogen stream or in a vacuum evaporator.

    • Store the enriched cholesteryl ester fraction at -80°C.

Visualizations

Cholesteryl_Lignocerate_Extraction_Workflow Figure 1: Experimental Workflow for this compound Extraction and Enrichment. cluster_extraction Total Lipid Extraction cluster_enrichment Cholesteryl Ester Enrichment cell_harvest Cell Harvesting lipid_extraction Lipid Extraction (Folch or Bligh & Dyer) cell_harvest->lipid_extraction phase_separation Phase Separation lipid_extraction->phase_separation lipid_collection Collection of Organic Phase phase_separation->lipid_collection drying Solvent Evaporation lipid_collection->drying spe_conditioning SPE Cartridge Conditioning drying->spe_conditioning Dried Total Lipid Extract sample_loading Sample Loading spe_conditioning->sample_loading neutral_lipid_elution Elution of Neutral Lipids (Discard) sample_loading->neutral_lipid_elution ce_elution Elution of Cholesteryl Esters neutral_lipid_elution->ce_elution ce_drying Solvent Evaporation ce_elution->ce_drying downstream_analysis Downstream Analysis (e.g., LC-MS/MS, GC-MS) ce_drying->downstream_analysis Enriched this compound

Caption: Workflow for extraction and enrichment of this compound.

Signaling Pathway and Logical Relationships

Logical_Relationships Figure 2: Logical Relationships in this compound Extraction. cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cells Cultured Cells lysis Cell Lysis cells->lysis solvents Organic Solvents solvents->lysis spe_cartridge SPE Cartridge purification Solid-Phase Extraction spe_cartridge->purification extraction Liquid-Liquid Extraction lysis->extraction total_lipids Total Lipid Extract extraction->total_lipids enriched_ce Enriched Cholesteryl Esters purification->enriched_ce total_lipids->purification

References

Application Note: Quantitative Analysis of Cholesteryl Lignocerate by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl lignocerate is a cholesteryl ester containing lignoceric acid, a saturated very-long-chain fatty acid (VLCFA). The accumulation of VLCFAs and their esters is a key biomarker in several metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD). Accurate and sensitive quantification of specific cholesteryl esters like this compound in biological matrices is crucial for disease diagnosis, monitoring disease progression, and for the development of novel therapeutics. This application note provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific analytical technique. While mass spectrometry has proven to be a preferred method for the detection of cholesteryl esters, challenges related to the hydrophobicity, chemical inertness, and poor ionization of these neutral lipids have necessitated the development of specialized LC-MS methods.[1][2] This document outlines a robust reverse-phase LC-MS method compatible with high-throughput lipidomics workflows.[1][2]

Principle

This method utilizes reversed-phase liquid chromatography to separate this compound from other lipids in a complex biological extract. The separation is followed by detection using mass spectrometry, typically with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). Quantification is achieved by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM) for this compound and a stable isotope-labeled internal standard. The characteristic fragment ion for cholesteryl esters is the cholestenyl cation at m/z 369.3.[1][3]

Experimental Protocols

Sample Preparation (Lipid Extraction)

A modified Folch or Bligh & Dyer extraction method is commonly used for extracting lipids from biological samples such as plasma, serum, tissues, or cultured cells.[4]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or PBS)

  • Internal Standard (IS) solution (e.g., d7-cholesteryl lignocerate in methanol/chloroform)

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • To 100 µL of biological sample (e.g., serum), add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Add a known amount of internal standard (e.g., 50 ng of d7-cholesteryl lignocerate).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Add 500 µL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 200 µL of the initial mobile phase (e.g., 90:10 acetonitrile:isopropanol) for LC-MS analysis.

G

LC-MS/MS Method

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Heated electrospray ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

LC Parameters:

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Acetonitrile/Water (90:10, v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B Isopropanol/Acetonitrile (90:10, v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 55 °C
Injection Volume 5 µL
Gradient 0-2 min: 30% B; 2-12 min: 30-100% B; 12-15 min: 100% B; 15.1-18 min: 30% B (re-equilibration)

MS/MS Parameters (Positive Ion Mode):

ParameterValue
Ionization Mode HESI or APCI, Positive
Spray Voltage 3500 V
Sheath Gas Pressure 40 Arb
Auxiliary Gas Pressure 10 Arb
Capillary Temperature 320 °C
Collision Gas Argon
MRM Transitions See Table 1

G

Data Presentation

Table 1: MRM Transitions for this compound and Internal Standard
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound753.7369.325
d7-Cholesteryl Lignocerate760.7376.325

Note: The precursor ion corresponds to the [M+H]+ adduct. The product ion at m/z 369.3 is the characteristic cholestenyl cation.[1][3]

Table 2: Representative Quantitative Performance Data

The following table summarizes typical performance characteristics for the quantitative analysis of this compound. While a validation study showed good precision and accuracy for LC-MS/MS analysis of cholesteryl esters, specific data for this compound may need to be established in individual laboratories.[5] A study on a structurally similar C24:1 cholesteryl ester demonstrated a linear response.[3]

ParameterRepresentative Value
Linear Range 1 - 1000 ng/mL
Lower Limit of Quantitation (LLOQ) 1 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%

Discussion

The described LC-MS/MS method provides a sensitive and selective approach for the quantification of this compound in biological samples. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring high accuracy and precision.[6] The chromatographic separation is essential to resolve this compound from other isobaric cholesteryl esters and other lipid classes that might interfere with the analysis. While both ESI and APCI can be used, APCI often provides better sensitivity for neutral lipids like cholesteryl esters.[2] This method can be adapted for use in a high-throughput setting for the analysis of large sample cohorts in clinical research and drug development.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantitative analysis of this compound. The protocol is suitable for researchers and scientists in various fields who require accurate measurement of this important biomarker. The provided workflow, from sample preparation to data analysis, can be readily implemented in laboratories equipped with standard LC-MS instrumentation.

References

Application Note: Quantitative Analysis of Cholesteryl Lignocerate using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters are neutral lipids that serve as a storage and transport form of cholesterol within the body. Cholesteryl lignocerate, a specific ester of cholesterol and the very-long-chain saturated fatty acid lignoceric acid (C24:0), is of significant interest in biomedical research. Elevated levels of very-long-chain fatty acids (VLCFAs) and their esters are hallmark biomarkers for certain peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD). Accurate and sensitive quantification of this compound in biological matrices is therefore crucial for disease diagnosis, monitoring therapeutic efficacy, and advancing drug development for these conditions.

This application note provides a detailed protocol for the robust quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology leverages the high selectivity and sensitivity of Multiple Reaction Monitoring (MRM) for accurate analysis in complex biological samples.

Principle of Analysis

The analysis of cholesteryl esters by mass spectrometry can be challenging due to their nonpolar nature and poor ionization efficiency. To overcome this, this protocol utilizes electrospray ionization (ESI) in positive mode, focusing on the formation of ammonium adducts ([M+NH₄]⁺) which provide a stable and abundant precursor ion for MS/MS analysis.

Upon collisional activation in the mass spectrometer, cholesteryl esters characteristically lose their fatty acid moiety, yielding a common, highly stable product ion corresponding to the cholestadiene cation at a mass-to-charge ratio (m/z) of 369.3.[1] This specific fragmentation pattern allows for the use of a highly selective MRM transition to quantify this compound with minimal interference from the sample matrix. For accurate quantification, a stable isotope-labeled internal standard is employed to correct for variations in sample preparation and matrix effects.[2]

Experimental Workflow

The overall experimental process for the analysis of this compound is depicted in the following workflow diagram.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Tissue) IS Spike with Internal Standard (e.g., d7-Cholesteryl Lignocerate) Sample->IS Extract Lipid Extraction (e.g., Folch or Bligh-Dyer method) IS->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (Reversed-Phase C18) Inject->Separate Ionize Ionization (Positive ESI) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of This compound Calibrate->Quantify

Caption: Overall workflow for this compound quantification.

Quantitative Data

Accurate quantification is achieved by monitoring specific MRM transitions for both the analyte and the internal standard. The values below are calculated based on the chemical formula of this compound (C₅₁H₉₂O₂) and a suitable deuterated internal standard.

Table 1: Mass Spectrometry Parameters for this compound Analysis

CompoundFormulaExact MassPrecursor Ion [M+NH₄]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundC₅₁H₉₂O₂736.710754.7369.325 - 35
d₇-Cholesteryl Lignocerate (IS)C₅₁H₈₅D₇O₂743.753761.8376.425 - 35

Note: Collision energy is instrument-dependent and should be optimized for maximum signal intensity.

Experimental Protocols

Sample Preparation

This protocol describes a general lipid extraction procedure. It may need to be adapted based on the specific biological matrix.

Materials:

  • Biological sample (e.g., 50 µL plasma, 10-20 mg tissue homogenate)

  • Internal Standard (IS) solution (e.g., d₇-Cholesteryl Lignocerate in chloroform/methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Nitrogen gas evaporator

  • Injection solvent (e.g., Isopropanol:Methanol, 80:20 v/v)

Procedure:

  • To a glass tube, add the biological sample.

  • Add a known amount of the internal standard solution.

  • Add 2 mL of chloroform:methanol (2:1, v/v) and vortex vigorously for 2 minutes.

  • Add 0.4 mL of 0.9% NaCl solution to induce phase separation, vortex for 30 seconds, and centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower organic layer (chloroform phase) into a new glass tube, avoiding the protein interface.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the dried lipid extract in 100 µL of the injection solvent. Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Separation is performed using a reversed-phase C18 column.

Table 2: Liquid Chromatography Parameters

ParameterSetting
LC System UHPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 50:50 Water:Methanol + 10 mM Ammonium Formate + 0.1% Formic Acid[3]
Mobile Phase B 80:20 Isopropanol:Methanol + 10 mM Ammonium Formate + 0.1% Formic Acid[3]
Flow Rate 0.4 mL/min
Column Temperature 45°C
Injection Volume 5 µL
Gradient 0-2 min: 30% B
2-12 min: 30% to 100% B
12-18 min: Hold at 100% B
18.1-20 min: Return to 30% B (Re-equilibration)
Mass Spectrometry

Analysis is performed on a triple quadrupole mass spectrometer in positive ion mode.

Table 3: Mass Spectrometer Settings

ParameterSetting
Instrument Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Drying Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Analysis and Quantification

The quantification of this compound is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by analyzing a series of calibration standards (containing known concentrations of this compound and a fixed concentration of the internal standard) prepared in a surrogate matrix. The concentration of this compound in the unknown samples is then determined by interpolating their peak area ratios against the calibration curve.

Signaling Pathway Context

The accumulation of this compound is directly linked to defects in peroxisomal metabolism. The diagram below illustrates the simplified logical relationship between a genetic defect, enzyme deficiency, and the resulting biomarker accumulation.

Pathway cluster_genetic Genetic Level cluster_protein Protein Level cluster_metabolite Metabolic Level Gene Gene Mutation (e.g., ABCD1) Protein Defective Peroxisomal Transporter/Enzyme Gene->Protein Leads to VLCFA VLCFA Accumulation (e.g., Lignoceric Acid) Protein->VLCFA Results in CE Elevated Cholesteryl Lignocerate VLCFA->CE Esterification

Caption: Pathological accumulation of this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and robust protocol for the quantitative analysis of this compound in biological samples. This methodology is well-suited for clinical research, biomarker discovery, and the evaluation of potential therapeutic agents targeting disorders of very-long-chain fatty acid metabolism. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making it a reliable tool for demanding research and development applications.

References

Synthesis of Cholesteryl Lignocerate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl lignocerate is the ester formed from cholesterol and lignoceric acid, a very long-chain saturated fatty acid (VLCFA). This lipid molecule is of significant interest to the research community, primarily due to its accumulation in the tissues and body fluids of individuals with X-linked adrenoleukodystrophy (X-ALD), a rare and devastating genetic disorder. In X-ALD, impaired peroxisomal beta-oxidation of VLCFAs leads to their buildup, and consequently, the accumulation of cholesteryl esters of these fatty acids. The synthesis of high-purity this compound is therefore crucial for its use as a standard in diagnostic assays, for in vitro and in vivo studies to understand the pathophysiology of X-ALD, and for the screening and development of potential therapeutic agents.

Applications in Research and Drug Development

  • Disease Modeling: Synthetic this compound is utilized in cell culture and animal models to investigate the downstream cellular and molecular consequences of its accumulation. This helps in elucidating the mechanisms of inflammation, demyelination, and neurodegeneration characteristic of X-ALD.

  • Diagnostic Standards: Pure this compound serves as an essential analytical standard for the quantification of its levels in patient samples, such as plasma and fibroblasts, aiding in the diagnosis and monitoring of X-ALD.

  • Therapeutic Screening: It is a key substrate in high-throughput screening assays designed to identify small molecules or biologics that can either prevent its formation or enhance its breakdown, offering potential therapeutic avenues for X-ALD.

  • Lipid Metabolism Studies: As a specific cholesteryl ester, it is also used in broader research to understand the enzymology and regulation of cholesterol esterification, transport, and hydrolysis in various cell types.

Chemical Synthesis of this compound

The synthesis of this compound can be effectively achieved through a Steglich esterification reaction. This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of an ester bond between the hydroxyl group of cholesterol and the carboxyl group of lignoceric acid, with 4-dimethylaminopyridine (DMAP) serving as a catalyst.

Experimental Protocol: Steglich Esterification

Materials:

  • Cholesterol (FW: 386.65 g/mol )

  • Lignoceric acid (FW: 368.63 g/mol )

  • N,N'-Dicyclohexylcarbodiimide (DCC) (FW: 206.33 g/mol )

  • 4-Dimethylaminopyridine (DMAP) (FW: 122.17 g/mol )

  • Anhydrous Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cholesterol (1.0 equivalent) and lignoceric acid (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: To this solution, add a catalytic amount of DMAP (0.1 equivalents).

  • Coupling Agent Addition: Cool the reaction mixture to 0°C using an ice bath. Once cooled, add DCC (1.2 equivalents) to the solution. A white precipitate of dicyclohexylurea (DCU) may start to form.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC, showing consumption of cholesterol), filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Extraction: Combine the filtrates and wash sequentially with 0.5 N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Purification Protocol: Column Chromatography
  • Column Preparation: Pack a glass column with silica gel in a slurry of hexane.

  • Loading: Dissolve the crude this compound in a minimal amount of DCM or hexane and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate). The less polar this compound will elute before the more polar unreacted cholesterol.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent to yield pure this compound as a white solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:

  • Thin Layer Chromatography (TLC): To monitor the reaction and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the cholesteryl ester.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

Quantitative Data Summary

ParameterValue/Range
Reactant Molar Ratios
Cholesterol1.0 eq
Lignoceric Acid1.1 - 1.2 eq
DCC1.2 - 1.5 eq
DMAP0.1 - 0.2 eq
Reaction Conditions
SolventAnhydrous Dichloromethane
Temperature0°C to Room Temperature
Reaction Time12 - 24 hours
Purification
MethodSilica Gel Column Chromatography
Eluent SystemHexane/Ethyl Acetate Gradient
Expected Yield 80 - 95%
Purity (Post-purification) >98%

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Cholesterol + Lignoceric Acid in Anhydrous DCM Catalyst DMAP Coupling DCC @ 0°C to RT Reaction Stir 12-24h Filter Filter DCU Reaction->Filter Extract Aqueous Wash Filter->Extract Dry Dry & Evaporate Extract->Dry Purify Column Chromatography (Silica, Hexane/EtOAc) Dry->Purify Characterize NMR, Mass Spectrometry Purify->Characterize Purity TLC, HPLC Characterize->Purity Final_Product Pure Cholesteryl Lignocerate Purity->Final_Product

Caption: Workflow for the synthesis of this compound.

Signaling_Pathway cluster_xald X-Linked Adrenoleukodystrophy (X-ALD) Pathophysiology ABCD1_mutation ABCD1 Gene Mutation VLCFA_transport_defect Defective VLCFA Transport into Peroxisomes ABCD1_mutation->VLCFA_transport_defect VLCFA_accumulation VLCFA Accumulation (e.g., Lignoceric Acid) VLCFA_transport_defect->VLCFA_accumulation CE_formation Increased Cholesteryl Lignocerate Formation VLCFA_accumulation->CE_formation Cellular_dysfunction Cellular Dysfunction CE_formation->Cellular_dysfunction Inflammation Inflammation Cellular_dysfunction->Inflammation Demyelination Demyelination Cellular_dysfunction->Demyelination Neurodegeneration Neurodegeneration Cellular_dysfunction->Neurodegeneration

Caption: Simplified pathway of X-ALD pathophysiology.

Cholesteryl Lignocerate: A Key Biomarker in Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cholesteryl lignocerate is a specific cholesteryl ester formed from the esterification of cholesterol with lignoceric acid (C24:0), a very long-chain fatty acid (VLCFA). Under normal physiological conditions, VLCFAs are primarily degraded in peroxisomes. In certain genetic disorders, particularly X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, defects in peroxisomal function lead to the accumulation of VLCFAs. This accumulation results in the increased formation and subsequent deposition of this compound in various tissues and bodily fluids. Consequently, this compound has emerged as a critical biomarker for the diagnosis, prognosis, and monitoring of disease progression in these devastating conditions. This application note provides a comprehensive overview of this compound as a biomarker, including its role in disease models, quantitative data, and detailed protocols for its analysis.

This compound in Disease Models

X-Linked Adrenoleukodystrophy (X-ALD)

X-ALD is an X-linked genetic disorder caused by mutations in the ABCD1 gene, which encodes a peroxisomal membrane transporter responsible for importing VLCFAs into the peroxisome for β-oxidation. The impaired function of the ABCD1 transporter leads to the systemic accumulation of VLCFAs, including lignoceric acid. These excess VLCFAs are esterified to cholesterol, forming this compound, which accumulates in the brain, spinal cord, adrenal glands, and plasma.[1][2] This accumulation is a hallmark of X-ALD pathology and is believed to contribute to the demyelination and neuroinflammation characteristic of the disease.[3]

Studies on human X-ALD patient-derived fibroblasts and Abcd1 knockout mouse models have consistently demonstrated a significant increase in cholesteryl esters containing saturated VLCFAs, including this compound (CE 26:0).[4] This accumulation is linked to the upregulation of the enzyme sterol O-acyltransferase 1 (SOAT1, also known as ACAT1), which catalyzes the esterification of cholesterol.[4] The buildup of these abnormal lipids is thought to induce endoplasmic reticulum (ER) stress and subsequent apoptosis, contributing to cellular dysfunction and tissue damage.

Zellweger Syndrome Spectrum

Zellweger syndrome spectrum (ZSS) represents a group of autosomal recessive peroxisome biogenesis disorders (PBDs) caused by mutations in PEX genes. These mutations lead to defective peroxisome assembly and a subsequent impairment of multiple peroxisomal metabolic pathways, including the β-oxidation of VLCFAs. As a result, patients with Zellweger syndrome exhibit a significant accumulation of VLCFAs, including lignoceric acid, in plasma and fibroblasts.[5][6] This accumulation of VLCFAs also leads to an increase in phospholipids containing VLCFAs.[7] While the primary diagnostic markers are elevated levels of free VLCFAs, the analysis of this compound can provide additional insights into the lipid dysregulation characteristic of this severe disorder.

Quantitative Data Presentation

The following tables summarize the quantitative data on this compound and related VLCFA levels in various disease models.

Table 1: Very Long-Chain Fatty Acid Levels in X-Linked Adrenoleukodystrophy (X-ALD) Patient Fibroblasts

AnalyteControl (Mean ± SD)X-ALD (Mean ± SD)Fold Changep-valueReference
C26:0 (nmol/mg protein)0.23 ± 0.051.38 ± 0.21~6.0< 0.001Fictional Example
C24:0/C22:0 Ratio0.85 ± 0.122.15 ± 0.35~2.5< 0.001Fictional Example
This compound (CE 26:0) (relative abundance)1.0 ± 0.28.5 ± 1.58.5< 0.001Based on[4]

Note: The data in this table is illustrative and compiled from trends reported in the literature. Actual values may vary between studies.

Table 2: this compound Levels in Abcd1 Knockout Mouse Tissues

TissueWild-Type (Relative Abundance)Abcd1 KO (Relative Abundance)Fold ChangeReference
Brain1.0IncreasedSignificant[4]
Spinal Cord1.0IncreasedSignificant[4][8]
Adrenal Gland1.0Markedly IncreasedSubstantial[4]

Table 3: Very Long-Chain Fatty Acid Levels in Zellweger Syndrome Patient Fibroblasts

AnalyteControl (µg/mL)Zellweger Syndrome (µg/mL)Fold ChangeReference
C26:00.03 ± 0.011.25 ± 0.45~41.7Based on[6]
C24:0/C22:0 Ratio0.9 ± 0.24.5 ± 1.55.0Based on[6]

Signaling Pathways & Experimental Workflows

Pathophysiological Cascade in X-Linked Adrenoleukodystrophy

The following diagram illustrates the proposed signaling pathway leading from ABCD1 deficiency to cellular dysfunction and apoptosis.

G Pathophysiological Cascade in X-Linked Adrenoleukodystrophy ABCD1 ABCD1 Deficiency VLCFA Cytosolic VLCFA (e.g., Lignoceric Acid) Accumulation ABCD1->VLCFA Impaired Peroxisomal Import and Degradation SOAT1 Upregulation of SOAT1/ACAT1 VLCFA->SOAT1 ER_Stress Endoplasmic Reticulum (ER) Stress VLCFA->ER_Stress Lipotoxicity CL This compound Accumulation SOAT1->CL Esterification Cholesterol Cholesterol Cholesterol->CL CL->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis UPR Activation Cell_Dysfunction Cellular Dysfunction (Demyelination, Neuroinflammation) Apoptosis->Cell_Dysfunction G Workflow for this compound Analysis Sample Biological Sample (Fibroblasts, Plasma, Tissue) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Extraction Dry_Reconstitute Dry & Reconstitute Extraction->Dry_Reconstitute LCMS LC-MS/MS Analysis Dry_Reconstitute->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis

References

Application Notes and Protocols for Cholesteryl Lignocerate in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cholesteryl lignocerate in lipidomics studies. Included are its applications as a biomarker, its role in disease, and its relevance in drug development, complemented by detailed experimental protocols for its analysis.

Introduction to this compound

This compound (CE(24:0)) is a cholesterol ester containing lignoceric acid, a saturated very-long-chain fatty acid (VLCFA) with 24 carbon atoms.[] As a member of the cholesteryl ester family, it is a highly hydrophobic lipid.[2] In biological systems, cholesteryl esters are primarily involved in the transport and storage of cholesterol.[3] The metabolism of VLCFAs, including their incorporation into cholesteryl esters, is a critical area of study, as dysregulation is linked to severe human diseases.[4][5][6]

Applications in Lipidomics

This compound as a Biomarker

The accumulation of cholesteryl esters containing VLCFAs, such as this compound, is a key biomarker for certain metabolic disorders.

  • X-Linked Adrenoleukodystrophy (X-ALD): This genetic disorder is characterized by the accumulation of VLCFAs, including in the form of cholesteryl esters, in various tissues and bodily fluids.[7][8] Elevated levels of C24:0 and C26:0 fatty acids in plasma are used for the diagnosis and carrier identification of X-ALD.[9] Lipidomic analysis of cholesteryl esters in plasma and tissues is therefore a critical diagnostic tool for X-ALD.[10]

Role in Disease Pathogenesis

The abnormal accumulation of this compound and other VLCFA-containing cholesteryl esters is not just a biomarker but is also implicated in the pathophysiology of diseases like X-ALD. This accumulation is thought to contribute to the demyelination of cerebral white matter and adrenal insufficiency characteristic of the disease.[8][9] Studies have shown that a deficiency in the ABCD1 transporter protein leads to the buildup of these lipids.[10]

Relevance in Drug Development

The link between VLCFA metabolism and disease has made the enzymes and pathways involved targets for drug development.

  • Cholesterol-Lowering Therapies: Research has explored the connection between cholesterol metabolism and VLCFA levels. In some studies, cholesterol-lowering drugs have been investigated for their potential to normalize VLCFA levels in X-ALD patients, although clinical results have been varied.[10][11]

  • Targeting Cholesterol Esterification: The esterification of cholesterol is a key metabolic process. The enzyme Acyl-CoA:cholesterol acyltransferase (ACAT) is responsible for this process.[3] Inhibitors of ACAT are being investigated for their therapeutic potential in various diseases, including cancer, where cholesterol esterification is deregulated.[3]

Quantitative Data Summary

The following tables summarize the concentrations of various cholesteryl esters, including those with very-long-chain fatty acids, in different biological samples.

Table 1: Cholesteryl Ester Concentrations in Mouse Tissues

Cholesteryl EsterLiver (nmol/g)Kidney (nmol/g)Spleen (nmol/g)Lung (nmol/g)Heart (nmol/g)Brain (nmol/g)
CE(18:1)13.5 ± 2.10.4 ± 0.11.2 ± 0.30.6 ± 0.10.3 ± 0.10.02 ± 0.01
CE(18:2)25.1 ± 3.50.6 ± 0.12.5 ± 0.51.1 ± 0.20.5 ± 0.10.03 ± 0.01
CE(20:4)10.2 ± 1.80.3 ± 0.10.9 ± 0.20.5 ± 0.10.2 ± 0.00.01 ± 0.00
CE(22:6)2.1 ± 0.40.1 ± 0.00.2 ± 0.10.1 ± 0.00.1 ± 0.00.01 ± 0.00
CE(24:0) 0.5 ± 0.1 0.02 ± 0.00 0.05 ± 0.01 0.03 ± 0.01 0.01 ± 0.00 0.00 ± 0.00

Data adapted from a study on mouse tissues and presented as mean ± standard deviation.[12]

Table 2: Plasma Cholesteryl Ester Concentrations in a Healthy Human Population

Cholesteryl EsterConcentration (pmol/μL)
CE 16:0113 ± 25
CE 18:026 ± 6
CE 18:1140 ± 32
CE 18:2357 ± 78
CE 20:452 ± 11

Data represents mean ± standard deviation from a study on Japanese preadolescents.[13]

Table 3: Plasma Very-Long-Chain Fatty Acid Levels in X-ALD Patients and Controls (% of Total Fatty Acids)

Fatty AcidX-ALD HemizygotesHealthy Controls
C24:0 (Lignoceric acid)IncreasedNormal
C26:0 (Hexacosanoic acid)0.081 ± 0.00660.015 ± 0.0032

Data represents mean ± standard error of the mean.[9]

Experimental Protocols

Lipid Extraction from Tissues or Plasma

This protocol is based on established methods for the extraction of total lipids, including cholesteryl esters.[14][15]

Materials:

  • Tissue homogenizer

  • Chloroform

  • Methanol

  • Internal standards (e.g., deuterated cholesteryl esters)[16]

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

Procedure:

  • For tissues, homogenize a known weight of the sample in a suitable buffer. For plasma, use a defined volume.

  • To the homogenate or plasma, add a 2:1 (v/v) mixture of chloroform and methanol.

  • Add an appropriate amount of internal standard.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform).

Analysis of this compound by LC-MS/MS

This protocol is adapted from a method for the analysis of cholesterol and cholesteryl esters, including very-long-chain species.[12][17][18]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass spectrometer (e.g., QTOF or triple quadrupole) with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source[2][19]

LC Conditions:

  • Column: C18 reversed-phase column (e.g., Gemini 5U C18)[12]

  • Mobile Phase A: 50:50 (v/v) Water:Methanol with 0.1% formic acid and 10 mM ammonium formate[12]

  • Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol with 0.1% formic acid and 10 mM ammonium formate[12]

  • Flow Rate: 0.5 mL/min[12]

  • Gradient:

    • 0-4 min: 40% B

    • 4-6 min: 40-60% B

    • 6-16 min: 60-100% B

    • 16-22 min: 100% B (wash)

    • 22-24 min: 100-40% B

    • 24-30 min: 40% B (re-equilibration)[12]

MS/MS Conditions:

  • Ionization Mode: Positive

  • Precursor Ion: For this compound, the [M+H]+ ion.

  • Product Ion: A characteristic fragment ion of cholesterol at m/z 369 is often used for monitoring all cholesteryl esters.[2][20]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) or Auto-MS/MS for quantification and identification.[12]

Quantification:

  • The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard.[12]

  • Results are typically normalized to the initial tissue weight or plasma volume.[12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Tissue or Plasma Sample homogenize Homogenization (for tissue) extract Lipid Extraction (Chloroform/Methanol) sample->extract homogenize->extract dry Evaporation under Nitrogen extract->dry reconstitute Reconstitution dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (APCI/ESI) lc->ms quantify Quantification (vs. Internal Standard) ms->quantify interpret Data Interpretation quantify->interpret

Caption: Experimental workflow for this compound analysis.

signaling_pathway cluster_cell Cellular Processes receptor GPCR Activation (e.g., CCK2R) pkc PKCζ Activation receptor->pkc erk ERK1/2 Activation pkc->erk acat ACAT Activation erk->acat ce Cholesteryl Ester Formation acat->ce Catalyzes cholesterol Free Cholesterol cholesterol->ce response Cell Proliferation & Invasion ce->response

Caption: Cholesterol esterification signaling pathway.

vlcfa_metabolism cluster_metabolism VLCFA Metabolism and Disease lcfa Long-Chain Fatty Acids (e.g., Palmitic Acid) elovl Elongation (ELOVL Enzymes) lcfa->elovl vlcfa Very-Long-Chain Fatty Acids (VLCFAs) elovl->vlcfa acat_vlcfa ACAT vlcfa->acat_vlcfa abcd1 ABCD1 Transporter (Peroxisome) vlcfa->abcd1 ce_vlcfa Cholesteryl-VLCFA (e.g., this compound) acat_vlcfa->ce_vlcfa cholesterol_pool Cholesterol cholesterol_pool->ce_vlcfa accumulation Accumulation (X-ALD) ce_vlcfa->accumulation degradation VLCFA Degradation (β-oxidation) abcd1->degradation abcd1->accumulation Deficiency leads to

Caption: VLCFA metabolism and its role in X-ALD.

References

Application Notes and Protocols for Cholesteryl Lignocerate Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of cholesteryl lignocerate as a standard in chromatographic analysis, particularly relevant for research in metabolic disorders such as X-linked adrenoleukodystrophy (X-ALD). The protocols cover sample preparation, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies.

Introduction

This compound is a cholesteryl ester of lignoceric acid, a very-long-chain saturated fatty acid (C24:0). The accumulation of cholesteryl esters with very-long-chain fatty acids is a key pathological hallmark of X-linked adrenoleukodystrophy (X-ALD), a genetic disorder caused by mutations in the ABCD1 gene.[1][2] This gene encodes a peroxisomal transporter protein crucial for the degradation of very-long-chain fatty acids (VLCFAs).[1] Consequently, the inability to metabolize VLCFAs leads to their buildup in various tissues, including the brain, spinal cord, and adrenal glands, often in the form of cholesteryl esters.[1][3] Accurate quantification of this compound is therefore critical for the diagnosis, monitoring, and development of therapeutic strategies for X-ALD.[4]

Chromatographic techniques such as HPLC and GC-MS are powerful tools for the separation and quantification of lipids like this compound from complex biological matrices.[5] The use of a purified this compound standard is essential for method validation, calibration, and accurate determination of its concentration in patient samples.

Metabolic Significance of this compound in X-ALD

In X-ALD, the defective ABCD1 transporter prevents the import of VLCFA-CoA into peroxisomes for β-oxidation. This leads to an accumulation of VLCFAs in the cytosol, which are then available for esterification with cholesterol to form cholesteryl esters, including this compound. These esters are subsequently stored in lipid droplets, contributing to cellular dysfunction and pathology.[1][2]

Below is a diagram illustrating the simplified metabolic pathway leading to the accumulation of this compound in X-ALD.

metabolic_pathway Long-Chain Fatty Acids Long-Chain Fatty Acids Elongation Elongation Long-Chain Fatty Acids->Elongation VLCFAs (e.g., Lignoceric Acid) VLCFAs (e.g., Lignoceric Acid) Elongation->VLCFAs (e.g., Lignoceric Acid) Acyl-CoA Synthetase Acyl-CoA Synthetase VLCFAs (e.g., Lignoceric Acid)->Acyl-CoA Synthetase VLCFA-CoA VLCFA-CoA Acyl-CoA Synthetase->VLCFA-CoA ACAT ACAT VLCFA-CoA->ACAT ABCD1 Transporter (Defective in X-ALD) ABCD1 Transporter (Defective in X-ALD) VLCFA-CoA->ABCD1 Transporter (Defective in X-ALD) Blocked Transport Cholesterol Cholesterol Cholesterol->ACAT This compound This compound ACAT->this compound Lipid Droplets Lipid Droplets This compound->Lipid Droplets Peroxisome Peroxisome Beta-oxidation Beta-oxidation

Caption: Simplified metabolic pathway of this compound accumulation in X-ALD.

Experimental Protocols

The following sections detail the protocols for sample preparation and analysis by HPLC and GC-MS.

Sample Preparation: Lipid Extraction from Plasma/Tissue

This protocol is a modified Bligh and Dyer method for total lipid extraction.[6]

Materials:

  • Chloroform

  • Methanol

  • Deionized Water

  • Internal Standard (e.g., Cholesteryl Heptadecanoate)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas stream

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma or homogenized tissue, add 375 µL of a chloroform:methanol (1:2, v/v) mixture.

  • Add a known amount of internal standard.

  • Vortex vigorously for 2 minutes.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of deionized water and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent for chromatographic analysis (e.g., isopropanol for HPLC or a derivatization solvent for GC-MS).

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol describes a reversed-phase HPLC method for the separation and quantification of cholesteryl esters.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase Isocratic elution with Acetonitrile:Isopropanol (50:50, v/v).
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Injection Volume 20 µL.
Detection UV at 210 nm or ELSD.
Standard This compound standard solution in isopropanol.

Quantitative Data (Reference for Cholesteryl Esters):

ParameterTypical Value Range (for general cholesteryl esters)
Retention Time Dependent on the specific cholesteryl ester and chromatographic conditions; longer for more hydrophobic esters.
Limit of Detection (LOD) 50 - 150 ng.[7]
Limit of Quantification (LOQ) 0.2 - 10.0 µg/mL.[8]
Linearity (r²) > 0.99.[8]

Experimental Workflow for HPLC Analysis:

hplc_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample_Extraction Lipid Extraction (Plasma/Tissue) HPLC_Injection Inject Sample/Standard onto C18 Column Sample_Extraction->HPLC_Injection Standard_Preparation Prepare this compound Standard Curve Standard_Preparation->HPLC_Injection Isocratic_Elution Isocratic Elution (Acetonitrile:Isopropanol) HPLC_Injection->Isocratic_Elution Detection UV (210 nm) or ELSD Detection Isocratic_Elution->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Quantification Quantify using Standard Curve Peak_Integration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol involves the hydrolysis of cholesteryl esters to free fatty acids, followed by derivatization and GC-MS analysis.

a) Saponification (Hydrolysis of Cholesteryl Esters):

Materials:

  • Dried lipid extract

  • 1 M Potassium Hydroxide (KOH) in 95% ethanol

  • Hexane

  • Deionized Water

  • Saturated NaCl solution

Procedure:

  • To the dried lipid extract, add 2 mL of 1 M ethanolic KOH.

  • Incubate at 60°C for 1 hour to hydrolyze the cholesteryl esters.

  • Cool the sample to room temperature and add 2 mL of deionized water.

  • Extract the liberated fatty acids by adding 3 mL of hexane and vortexing for 2 minutes.

  • Centrifuge at 1000 x g for 5 minutes.

  • Collect the upper hexane layer containing the fatty acids.

  • Wash the hexane extract with 2 mL of saturated NaCl solution.

  • Transfer the hexane layer to a clean tube and dry under a nitrogen stream.

b) Derivatization of Fatty Acids:

Materials:

  • Dried fatty acid extract

  • BF₃-methanol (14%) or Trimethylsilyl (TMS) derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., toluene or pyridine)

Procedure for Methylation (FAMEs):

  • Add 500 µL of BF₃-methanol to the dried fatty acid extract.

  • Heat at 100°C for 10 minutes.

  • Cool and add 1 mL of hexane and 1 mL of deionized water.

  • Vortex and collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

  • Dry the hexane layer under nitrogen and reconstitute in a small volume of hexane for GC-MS analysis.

c) GC-MS Instrumentation and Conditions:

ParameterSpecification
GC-MS System A standard GC-MS system with an electron ionization (EI) source.
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate of 1 mL/min.
Injection Mode Splitless.
Injector Temperature 280°C.
Oven Program Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 320°C, hold for 10 min.
MS Transfer Line 290°C.
Ion Source Temp 230°C.
Mass Range m/z 50-800.

Quantitative Data (Reference for Fatty Acid Methyl Esters):

ParameterTypical Value Range (for general FAMEs)
Retention Time Dependent on the fatty acid chain length and degree of unsaturation.
Limit of Detection (LOD) Low ng to pg range.
Limit of Quantification (LOQ) Low ng range.
Linearity (r²) > 0.99.

Experimental Workflow for GC-MS Analysis:

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Lipid_Extraction Lipid Extraction Saponification Saponification (Hydrolysis) Lipid_Extraction->Saponification Derivatization Derivatization (e.g., FAMEs) Saponification->Derivatization GC_Injection Inject Derivatized Sample into GC-MS Derivatization->GC_Injection Separation Chromatographic Separation on Capillary Column GC_Injection->Separation MS_Detection Mass Spectrometric Detection (EI) Separation->MS_Detection Mass_Spectra Analyze Mass Spectra for Identification MS_Detection->Mass_Spectra Quantification Quantify using Internal Standard Mass_Spectra->Quantification

Caption: Workflow for GC-MS analysis of the fatty acid from this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the quantification of this compound using a certified standard. Accurate and precise measurement of this key biomarker is fundamental for advancing our understanding of X-linked adrenoleukodystrophy and for the development of effective therapies. Researchers should optimize and validate these methods for their specific instrumentation and sample matrices to ensure reliable results.

References

Application Note: Protocol for Dissolving Cholesteryl Lignocerate in Chloroform

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the safe and effective dissolution of cholesteryl lignocerate in chloroform for research and development applications. It includes safety precautions, a step-by-step experimental procedure, and storage recommendations.

Introduction

This compound is a cholesterol ester of lignoceric acid, a very long-chain saturated fatty acid. Like many complex lipids, it is insoluble in aqueous solutions but soluble in non-polar organic solvents.[1] Chloroform is a common and effective solvent for dissolving a wide range of lipids, including cholesterol and its esters, due to its ability to solvate both polar and apolar moieties.[1][2][3] This protocol outlines the standard procedure for preparing a this compound solution in chloroform, a fundamental step for many experimental workflows in lipidomics, cell biology, and materials science.

Safety Precautions

Extreme caution must be exercised when handling chloroform. It is a hazardous substance with significant health risks.

  • Chloroform Hazards: Harmful if swallowed, toxic if inhaled, causes skin and serious eye irritation, and is a suspected carcinogen.[4][5] It may also cause damage to the liver and kidneys through prolonged or repeated exposure.[5]

  • Engineering Controls: Always handle chloroform inside a certified chemical fume hood to avoid inhalation of vapors.[4] Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including:

    • Nitrile or other chloroform-resistant gloves.

    • Chemical safety goggles or a face shield.[4]

    • A lab coat.[4]

  • This compound Hazards: This compound is not classified as hazardous according to currently available data.[6] However, it may be irritating to the mucous membranes and upper respiratory tract.[6] Standard laboratory hygiene practices should be followed.

  • Disposal: Dispose of chloroform-containing waste in a designated, approved hazardous waste container according to local, state, and federal regulations.[7]

Materials and Equipment

  • This compound (Solid)

  • Chloroform (ACS grade or higher, stabilized)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps (e.g., amber glass to protect from light)

  • Spatula

  • Glass pipettes or syringes

  • Vortex mixer

  • (Optional) Water bath sonicator

  • (Optional) Heating block or water bath

Quantitative Data Summary

The following table summarizes key data for the components and the protocol.

ParameterValueSource
Solute: this compound
Molecular FormulaC₅₁H₉₂O₂[8]
Molecular Weight737.28 g/mol [8]
Physical FormSolid[9]
Storage Temperature (Solid)Freezer (-20°C or -80°C)[8][9]
Solvent: Chloroform
Molecular FormulaCHCl₃[1]
Molecular Weight119.38 g/mol [1]
Boiling Point61.2°C[1]
Protocol Parameters
Recommended Concentration1 - 10 mg/mL (optimization may be required)[10][11]
Solution Storage-20°C in a tightly sealed, light-protecting vial. Flush with N₂/Ar for long-term storage.[12]

Experimental Protocol

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in chloroform. The procedure can be scaled as needed.

5.1. Preparation

  • Ensure all work is performed inside a chemical fume hood.

  • Bring the container of solid this compound to room temperature before opening to prevent condensation of moisture.

  • Label a clean, dry glass vial with the compound name, concentration, solvent, and date.

5.2. Dissolution Procedure

  • Tare the labeled vial on an analytical balance.

  • Carefully weigh the desired amount of this compound (e.g., 5 mg) and add it to the vial. Record the exact weight.

  • Using a glass pipette or syringe, add the appropriate volume of chloroform to the vial to achieve the target concentration. For 5 mg of solid, add 5 mL of chloroform for a 1 mg/mL solution.

  • Tightly cap the vial.

  • Mix the contents by vortexing for 30-60 seconds. The solid should dissolve to form a clear, colorless solution.

  • Visually inspect the solution against a dark background to ensure all solid particles have dissolved.

5.3. Handling Difficult-to-Dissolve Samples

  • If dissolution is slow or incomplete, sonicate the vial in a water bath sonicator for 5-10 minutes.

  • Alternatively, gently warm the solution to 30-40°C using a water bath or heating block. Do not overheat , as chloroform is highly volatile.

  • Vortex again after sonication or warming.

5.4. Storage of the Solution

  • For short-term storage (a few days), store the tightly capped vial at -20°C, protected from light.

  • For long-term storage, it is recommended to overlay the solution with an inert gas like nitrogen or argon before capping to displace air and prevent potential oxidation of the lipid and degradation of the chloroform.[12] Store at -20°C or lower. Chloroform can degrade over time to form acidic byproducts (HCl and phosgene), which may affect acid-sensitive lipids.[12]

Visualizations

Workflow for Dissolving this compound

Dissolving_Workflow start Start weigh 1. Weigh Cholesteryl Lignocerate start->weigh transfer 2. Transfer to Glass Vial weigh->transfer add_solvent 3. Add Chloroform transfer->add_solvent mix 4. Cap and Vortex add_solvent->mix check 5. Inspect for Complete Dissolution mix->check troubleshoot Optional: Gently Warm or Sonicate check->troubleshoot  No store 6. Store Solution at -20°C check->store  Yes troubleshoot->mix finish End store->finish Dissolution_Concept solute This compound (Solid) process Mixing / Agitation solute->process solvent Chloroform (Liquid Solvent) solvent->process solution Homogeneous Solution (Solute dissolved in Solvent) process->solution

References

Application Notes and Protocols for In Vitro Assays Involving Cholesteryl Lignocerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays involving cholesteryl lignocerate, a critical very-long-chain cholesteryl ester implicated in the pathology of X-linked adrenoleukodystrophy (X-ALD). The following sections detail methods for a this compound hydrolysis assay using fibroblast cell lysates and the subsequent quantification of hydrolysis products by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is an ester formed from cholesterol and lignoceric acid (C24:0), a very-long-chain saturated fatty acid. In healthy individuals, this compound is metabolized within the lysosomes by the enzyme lysosomal acid lipase. However, in X-ALD, a genetic disorder caused by mutations in the ABCD1 gene, the accumulation of very-long-chain fatty acids (VLCFAs), including this compound, occurs.[1] This accumulation is a key pathological hallmark of the disease. In vitro assays that measure the hydrolysis of this compound are therefore crucial tools for studying the pathophysiology of X-ALD, for screening potential therapeutic agents that may enhance its clearance, and for evaluating the efficacy of novel treatments.

The primary challenge in developing in vitro assays for this compound is its high hydrophobicity, which necessitates careful substrate preparation to ensure its availability to the enzyme in an aqueous assay environment. The protocols outlined below address this challenge through the use of detergents for substrate solubilization.

Signaling and Metabolic Pathways

The metabolism of this compound is intrinsically linked to lysosomal function and cholesterol homeostasis. The following diagram illustrates the pathway of this compound hydrolysis within the lysosome.

Cholesteryl_Lignocerate_Metabolism cluster_lysosome Lysosome (pH ~4.5-5.0) cluster_cytosol Cytosol CE_lignocerate This compound LAL Lysosomal Acid Lipase (LAL) CE_lignocerate->LAL Hydrolysis Cholesterol Cholesterol LAL->Cholesterol Lignoceric_Acid Lignoceric Acid (VLCFA) LAL->Lignoceric_Acid Cholesterol_out Cholesterol Efflux/Metabolism Cholesterol->Cholesterol_out VLCFA_peroxisome VLCFA to Peroxisome for β-oxidation Lignoceric_Acid->VLCFA_peroxisome Transport Hydrolysis_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis A Prepare this compound Substrate Emulsion D Incubate Lysate with Substrate Emulsion A->D B Culture and Harvest Fibroblasts C Prepare Fibroblast Lysate C->D E Stop Reaction and Extract Lipids D->E F LC-MS/MS Quantification of Cholesterol and Lignoceric Acid E->F G Data Analysis F->G

References

Application Notes and Protocols: Labeling of Cholesteryl Lignocerate for Tracing Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl lignocerate is a cholesteryl ester of lignoceric acid, a very-long-chain saturated fatty acid (C24:0). The accumulation of this compound and other very-long-chain fatty acids (VLCFAs) is a key pathological hallmark of X-linked adrenoleukodystrophy (X-ALD), a rare genetic neurodegenerative disorder. Tracing the metabolic fate of this compound is crucial for understanding the pathophysiology of X-ALD and for the development of novel therapeutic strategies. This document provides detailed application notes and protocols for the labeling of this compound for use in in vitro and in vivo tracing experiments.

Labeling Strategies for this compound

The choice of label for this compound depends on the specific experimental goals, including the required sensitivity, spatial resolution, and the analytical techniques available. The two primary strategies are stable isotope labeling and fluorescent labeling.

1. Stable Isotope Labeling:

Stable isotopes, such as Deuterium (²H or D) and Carbon-13 (¹³C), can be incorporated into the cholesterol or lignoceric acid moiety of this compound. These non-radioactive isotopes are safe to use and provide high sensitivity and specificity when analyzed by mass spectrometry (MS).

  • Deuterium (²H) Labeling: Deuterium-labeled lignoceric acid or cholesterol can be used to synthesize labeled this compound. The increase in mass due to the deuterium atoms allows for its distinction from the endogenous, unlabeled counterpart by MS.

  • Carbon-13 (¹³C) Labeling: ¹³C-labeled precursors, such as [¹³C]-lignoceric acid or [¹³C]-cholesterol, can be used for synthesis. ¹³C labeling is particularly useful for flux analysis studies to trace the metabolic conversion of the molecule.

2. Fluorescent Labeling:

Fluorescent labeling enables the visualization and tracking of this compound within live cells using fluorescence microscopy. A fluorescent probe can be attached to either the cholesterol or the lignoceric acid portion.

  • BODIPY (Boron-dipyrromethene) Dyes: These are a popular choice due to their high quantum yields, sharp emission spectra, and relative insensitivity to environmental polarity. BODIPY-labeled lignoceric acid can be synthesized and subsequently esterified to cholesterol.

  • Nile Red: While not a direct label for this compound, Nile Red is a fluorescent dye that strongly stains intracellular lipid droplets, where cholesteryl esters are stored. It can be used to visualize the accumulation of neutral lipids, including this compound, in cells.

Synthesis and Purification of Labeled this compound

Protocol 1: Chemical Synthesis of Isotopically Labeled this compound

This protocol describes a general method for the esterification of cholesterol with a labeled lignoceric acid.

Materials:

  • Labeled Lignoceric Acid (e.g., [¹³C₂₄]-Lignoceric acid or Deuterated Lignoceric Acid)

  • Cholesterol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve labeled lignoceric acid (1 eq) and cholesterol (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 eq) to the solution.

  • In a separate vial, dissolve DCC (1.5 eq) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 95:5 v/v).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate the labeled this compound.

  • Confirm the identity and purity of the product by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Enzymatic Synthesis of Labeled this compound

This method utilizes a lipase to catalyze the esterification, offering a milder alternative to chemical synthesis.

Materials:

  • Labeled Lignoceric Acid

  • Cholesterol

  • Immobilized Lipase (e.g., from Candida antarctica)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Molecular sieves

Procedure:

  • To a vial, add labeled lignoceric acid (1 eq), cholesterol (1.5 eq), and immobilized lipase.

  • Add anhydrous organic solvent and molecular sieves to remove any water.

  • Incubate the reaction mixture at a controlled temperature (e.g., 40-60 °C) with shaking for 24-72 hours.

  • Monitor the reaction by TLC.

  • After the reaction, filter to remove the immobilized lipase.

  • Evaporate the solvent and purify the product by column chromatography as described in Protocol 1.

Experimental Protocols for Tracing Experiments

Protocol 3: Cellular Uptake and Esterification of Labeled Lignoceric Acid in Fibroblasts

This protocol details the incubation of cultured human fibroblasts with labeled lignoceric acid to study its uptake and incorporation into cholesteryl esters.

Materials:

  • Human dermal fibroblasts (e.g., from a healthy control or an X-ALD patient)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • Labeled Lignoceric Acid (isotopically or fluorescently labeled) complexed to bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform:methanol 2:1 v/v)

  • TLC plates

  • GC-MS or LC-MS/MS system for isotopic analysis

  • Fluorescence microscope for fluorescent analysis

Procedure:

  • Cell Culture: Culture human fibroblasts in T-75 flasks until they reach 80-90% confluency.

  • Labeling: Prepare a stock solution of the labeled lignoceric acid complexed to BSA. Dilute the stock solution in serum-free medium to the desired final concentration.

  • Remove the growth medium from the cells, wash with PBS, and add the labeling medium.

  • Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) at 37 °C.

  • Lipid Extraction: At each time point, wash the cells three times with ice-cold PBS.

  • Scrape the cells into a glass tube and add chloroform:methanol (2:1 v/v) to extract the total lipids.

  • Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase.

  • Dry the lipid extract under a stream of nitrogen.

  • Analysis:

    • For Isotopic Labels: Resuspend the lipid extract in a suitable solvent. Analyze the sample by GC-MS or LC-MS/MS to quantify the amount of labeled lignoceric acid incorporated into this compound.

    • For Fluorescent Labels: Resuspend the lipid extract for TLC analysis or fix the cells for fluorescence microscopy.

Protocol 4: In Vitro this compound Hydrolysis Assay

This assay measures the activity of lysosomal acid lipase in hydrolyzing labeled this compound.

Materials:

  • [¹⁴C]-Cholesteryl lignocerate (or other suitably labeled version)

  • Fibroblast cell lysates (from control and X-ALD patient cells)

  • Assay buffer (e.g., sodium acetate buffer, pH 4.5)

  • Triton X-100

  • Lipid extraction solvents

  • Scintillation counter

Procedure:

  • Prepare a substrate mixture containing [¹⁴C]-cholesteryl lignocerate and Triton X-100 in the assay buffer.

  • Add a known amount of cell lysate protein to the substrate mixture.

  • Incubate the reaction at 37 °C for a defined period (e.g., 1-4 hours).

  • Stop the reaction by adding the lipid extraction solvents.

  • Separate the released [¹⁴C]-lignoceric acid from the unhydrolyzed [¹⁴C]-cholesteryl lignocerate using TLC.

  • Scrape the spots corresponding to the fatty acid and quantify the radioactivity by liquid scintillation counting.

  • Calculate the rate of hydrolysis as nmol of fatty acid released per mg of protein per hour.

Data Presentation

Table 1: Quantitative Analysis of Labeled Lignoceric Acid Uptake and Esterification in Human Fibroblasts.

Cell LineTime (hours)Labeled Lignoceric Acid Uptake (nmol/mg protein)Labeled this compound (nmol/mg protein)Esterification (%)
Control45.2 ± 0.61.8 ± 0.334.6
Control2412.8 ± 1.16.5 ± 0.850.8
X-ALD44.9 ± 0.53.5 ± 0.471.4
X-ALD2411.5 ± 1.39.8 ± 1.285.2

Data are representative and should be determined experimentally.

Table 2: In Vitro Hydrolysis of [¹⁴C]-Cholesteryl Lignocerate by Fibroblast Lysates. [1]

Cell LineHydrolysis Rate (nmol/mg protein/hour)
Control1.2 ± 0.2
X-ALD1.1 ± 0.3
Wolman Disease< 0.1

Data adapted from Michels VV, Beaudet AL. Pediatr Res. 1980.[1]

Visualization with Graphviz

Experimental_Workflow cluster_synthesis Synthesis of Labeled this compound cluster_cellular_assay Cellular Tracing Experiment Labeled Lignoceric Acid Labeled Lignoceric Acid Esterification Esterification Labeled Lignoceric Acid->Esterification Cholesterol Cholesterol Cholesterol->Esterification Labeled this compound Labeled this compound Esterification->Labeled this compound Purification Purification Labeled this compound->Purification Purified Labeled this compound Purified Labeled this compound Purification->Purified Labeled this compound Incubation Incubation Purified Labeled this compound->Incubation Cultured Fibroblasts Cultured Fibroblasts Cultured Fibroblasts->Incubation Lipid Extraction Lipid Extraction Incubation->Lipid Extraction Analysis Analysis Lipid Extraction->Analysis Mass Spectrometry Mass Spectrometry Analysis->Mass Spectrometry Fluorescence Microscopy Fluorescence Microscopy Analysis->Fluorescence Microscopy

Caption: Workflow for synthesis and cellular tracing of labeled this compound.

Metabolic_Pathway Labeled Lignoceric Acid Labeled Lignoceric Acid Cellular Uptake Cellular Uptake Labeled Lignoceric Acid->Cellular Uptake Intracellular Labeled Lignoceric Acid Intracellular Labeled Lignoceric Acid Cellular Uptake->Intracellular Labeled Lignoceric Acid ACAT ACAT (Acyl-CoA:cholesterol acyltransferase) Intracellular Labeled Lignoceric Acid->ACAT Labeled this compound Labeled this compound ACAT->Labeled this compound Lipid Droplet Storage Lipid Droplet Storage Labeled this compound->Lipid Droplet Storage Hydrolysis Hydrolysis Lipid Droplet Storage->Hydrolysis Lysosomal Acid Lipase Lysosomal Acid Lipase Hydrolysis->Intracellular Labeled Lignoceric Acid Recycling Hydrolysis->Lysosomal Acid Lipase

References

Application of Cholesteryl Lignocerate in Membrane Fluidity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl lignocerate is a cholesterol ester containing lignoceric acid, a saturated very-long-chain fatty acid (VLCFA) with 24 carbon atoms. The accumulation of VLCFAs, including in the form of cholesteryl esters, is a hallmark of X-linked adrenoleukodystrophy (X-ALD), a severe neurodegenerative disorder.[1][2] This accumulation leads to significant alterations in the biophysical properties of cellular membranes, particularly a decrease in membrane fluidity (an increase in rigidity), which is thought to contribute to the pathology of the disease.[3] Studying the effects of incorporating this compound into model membranes provides a valuable in vitro system to understand the molecular mechanisms underlying X-ALD and to screen potential therapeutic agents that may restore normal membrane function.

Cholesteryl esters, in general, are crucial components of cellular lipid metabolism and play a role in the structure and fluidity of membranes.[4] By integrating into the lipid bilayer, they modulate the packing and organization of lipids, influencing membrane thickness, permeability, and curvature.[4] The long, saturated acyl chain of lignoceric acid in this compound is expected to have a significant ordering effect on neighboring phospholipids, leading to a more rigid and less fluid membrane state. This is in contrast to the more complex, bidirectional regulatory role of free cholesterol on membrane fluidity.[5]

These application notes provide an overview of the use of this compound in membrane fluidity studies, detailed protocols for key experimental techniques, and a summary of expected outcomes.

Data Presentation

The following table summarizes the expected qualitative and hypothetical quantitative effects of incorporating this compound into a model phospholipid membrane compared to a control membrane and a cholesterol-containing membrane. The hypothetical values are based on the known effects of VLCFA accumulation and increased cholesterol content on membrane fluidity.

Membrane CompositionFluorescence Anisotropy (DPH)Laurdan General Polarization (GP) ValueMain Phase Transition Temperature (Tm) (°C)Interpretation
Phospholipid Control (e.g., DOPC)~0.10~ -0.3 to 0.1Varies with phospholipidHigh fluidity (liquid-disordered phase)
Phospholipid + Cholesterol (30 mol%)~0.25 - 0.35~0.4 - 0.6Broadened or abolishedDecreased fluidity, increased order (liquid-ordered phase)[6][7]
Phospholipid + this compound (10 mol%)> 0.35 (Hypothetical)> 0.6 (Hypothetical)Increased and broadenedSignificantly decreased fluidity, highly ordered (gel-like or solid-ordered phase)

Experimental Protocols

Preparation of Large Unilamellar Vesicles (LUVs)

Objective: To create model membrane vesicles incorporating this compound for biophysical studies.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired phospholipid

  • This compound

  • Chloroform

  • Nitrogen gas source

  • Vacuum desiccator

  • Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Heating block

Protocol:

  • Dissolve the desired lipids (e.g., DOPC and this compound at a 9:1 molar ratio) in chloroform in a round-bottom flask.

  • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the desired buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).

  • For LUV formation, subject the MLV suspension to at least 10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrude the suspension through a 100 nm polycarbonate membrane using a mini-extruder at a temperature above the phase transition temperature of the lipid mixture. Repeat the extrusion process 11-21 times to ensure a uniform population of LUVs.

  • Store the LUV suspension at 4°C and use within a few days.

Membrane Fluidity Measurement using Fluorescence Anisotropy

Objective: To quantify membrane fluidity by measuring the rotational mobility of a fluorescent probe embedded in the lipid bilayer.

Materials:

  • LUV suspension (prepared as described above)

  • 1,6-diphenyl-1,3,5-hexatriene (DPH) stock solution (e.g., 2 mM in tetrahydrofuran)

  • Fluorometer with polarization filters

  • Cuvettes

Protocol:

  • Dilute the LUV suspension to the desired concentration in the buffer.

  • Add the DPH stock solution to the LUV suspension to a final probe-to-lipid ratio of 1:500.

  • Incubate the mixture for at least 30 minutes at room temperature in the dark to allow the probe to incorporate into the vesicles.

  • Measure the fluorescence anisotropy using the fluorometer. Excite the sample with vertically polarized light (e.g., at 350 nm for DPH) and measure the emission intensity with both vertically (I_VV) and horizontally (I_VH) polarized filters (e.g., at 452 nm for DPH).

  • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the G-factor, an instrument-specific correction factor.

  • Higher anisotropy values indicate lower membrane fluidity.

Membrane Order Measurement using Laurdan General Polarization (GP)

Objective: To assess the degree of water penetration into the lipid bilayer, which correlates with lipid packing and membrane order, using the fluorescent probe Laurdan.

Materials:

  • LUV suspension

  • Laurdan stock solution (e.g., 1 mM in ethanol)

  • Fluorometer

Protocol:

  • Label the LUVs with Laurdan at a final probe-to-lipid ratio of 1:200.

  • Incubate for 30 minutes at room temperature in the dark.

  • Measure the fluorescence emission intensity at two wavelengths, typically 440 nm (characteristic of the ordered, gel phase) and 490 nm (characteristic of the disordered, liquid-crystalline phase), with an excitation wavelength of 350 nm.[8]

  • Calculate the General Polarization (GP) value using the formula: GP = (I_440 - I_490) / (I_440 + I_490)[8]

  • GP values range from +1 (highly ordered) to -1 (highly disordered).[8]

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Objective: To measure the temperature and enthalpy of the main phase transition of the lipid bilayer.

Materials:

  • LUV suspension (at a high concentration, e.g., 10-20 mg/mL)

  • Differential Scanning Calorimeter

Protocol:

  • Load a precise amount of the LUV suspension into a DSC sample pan. Use buffer as a reference.

  • Scan the sample over a desired temperature range (e.g., 10°C to 80°C) at a controlled heating rate (e.g., 1°C/min).

  • The temperature at which the peak of the endothermic transition occurs is the main phase transition temperature (Tm).

  • The area under the peak corresponds to the enthalpy of the transition. A broader peak indicates a less cooperative transition. The incorporation of this compound is expected to increase and broaden the Tm.

Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_analysis Biophysical Analysis lipid_prep Dissolve Lipids (DOPC + this compound) in Chloroform film_formation Form Thin Film (Nitrogen Evaporation) lipid_prep->film_formation hydration Hydrate Film (Buffer) to form MLVs film_formation->hydration extrusion Extrude to form LUVs hydration->extrusion anisotropy Fluorescence Anisotropy (DPH) extrusion->anisotropy Measure Fluidity laurdan Laurdan GP extrusion->laurdan Measure Order dsc Differential Scanning Calorimetry (DSC) extrusion->dsc Measure Phase Transition

Experimental workflow for preparing and analyzing model membranes.

signaling_pathway cluster_membrane Cell Membrane cluster_cellular Cellular Response vlcfa Accumulation of This compound & other VLCFA-lipids fluidity Decreased Membrane Fluidity (Increased Rigidity) vlcfa->fluidity rafts Lipid Raft Disruption fluidity->rafts mito_dys Mitochondrial Dysfunction fluidity->mito_dys rafts->mito_dys Altered protein function ros Increased ROS Production (Oxidative Stress) mito_dys->ros inflammation Inflammatory Signaling (e.g., Cytokine Release) ros->inflammation apoptosis Apoptosis ros->apoptosis inflammation->apoptosis

Proposed signaling pathway of VLCFA-induced cellular dysfunction.

References

Application Notes and Protocols: Cholesteryl Lignocerate as a Substrate for Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl lignocerate is a cholesterol ester of lignoceric acid, a very-long-chain saturated fatty acid (C24:0). The accumulation of cholesteryl esters with very-long-chain fatty acids is a key pathological hallmark of X-linked adrenoleukodystrophy (X-ALD), a rare neurodegenerative disorder. The primary enzyme responsible for the hydrolysis of this compound is lysosomal acid lipase (LAL). A deficiency in LAL activity leads to the lysosomal storage diseases Wolman disease and Cholesteryl Ester Storage Disease (CESD), characterized by the massive accumulation of cholesteryl esters and triglycerides in various tissues. Therefore, assays measuring the hydrolysis of this compound are crucial for diagnosing these diseases, understanding their pathophysiology, and for the development of therapeutic interventions such as enzyme replacement therapies.

This document provides detailed application notes and protocols for the use of this compound as a substrate in enzyme assays to determine the activity of lysosomal acid lipase.

Enzyme of Interest: Lysosomal Acid Lipase (LAL)

Lysosomal acid lipase (LAL), also known as lysosomal acid cholesterol ester hydrolase, is a critical enzyme in lipid metabolism. It is a soluble lysosomal hydrolase that catalyzes the breakdown of cholesteryl esters and triglycerides that are taken up by cells via endocytosis of lipoproteins.[1][2][3] The products of this hydrolysis, free cholesterol and free fatty acids, are then transported out of the lysosome to be utilized by the cell. LAL exhibits optimal activity at an acidic pH, consistent with the lysosomal environment.[1]

Data Presentation

The following tables summarize key quantitative data for lysosomal acid lipase activity. It is important to note that specific kinetic data for this compound as a substrate is not extensively available in the literature. The data presented here for other cholesteryl esters can be used as a reference point for assay development.

Table 1: General Properties of Human Lysosomal Acid Lipase

ParameterValueReference
Enzyme Commission (EC) Number3.1.1.13[4]
Cellular LocalizationLysosome[1][2][5]
Optimal pH for Activity~4.0 - 5.5[1]

Table 2: Reported Kinetic Parameters of Lysosomal Acid Lipase with Various Substrates

SubstrateKm (mM)Vmax (nmol/min/mg)Reference
Cholesteryl Oleate0.142 - 0.81400 - 4390[6]
Trioleoylglycerol0.138 - 0.84756[6]
1,2-Dioleoylglycerol0.9Not Reported[6]
1,3-Dioleoylglycerol1.2Not Reported[6]

Signaling Pathway

The catabolism of this compound occurs within the lysosome. The released cholesterol and lignoceric acid are then transported to other cellular compartments for further metabolism or utilization.

Cholesteryl_Lignocerate_Catabolism cluster_cytosol Cytosol Chol_Lig Cholesteryl Lignocerate LAL Lysosomal Acid Lipase (LAL) Chol_Lig->LAL Chol Cholesterol LAL->Chol Lig_Acid Lignoceric Acid LAL->Lig_Acid Chol_Efflux Cholesterol Efflux/Utilization Chol->Chol_Efflux NPC1/2 Mediated Transport Peroxisome Peroxisome Lig_Acid->Peroxisome Transport VLCFA_Metabolism VLCFA Metabolism Peroxisome->VLCFA_Metabolism

Catabolism of this compound in the Lysosome.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Lysosomal Acid Lipase Activity using this compound

This protocol is adapted from general cholesterol esterase assays and is designed for the quantification of LAL activity by measuring the amount of cholesterol produced.

Principle:

This is a two-step coupled enzyme assay.

  • Step 1: Lysosomal acid lipase (LAL) hydrolyzes this compound to free cholesterol and lignoceric acid.

  • Step 2: The produced cholesterol is then oxidized by cholesterol oxidase, which generates a stoichiometric amount of hydrogen peroxide (H₂O₂).

  • Step 3: In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a chromogenic substrate (e.g., 4-aminoantipyrine and phenol) to produce a colored product that can be measured spectrophotometrically.

Spectrophotometric_Assay_Workflow Chol_Lig This compound (Substrate) LAL Lysosomal Acid Lipase (Sample/Enzyme) Chol_Lig->LAL Products1 Cholesterol + Lignoceric Acid LAL->Products1 Chol Cholesterol Chol_Oxidase Cholesterol Oxidase Chol->Chol_Oxidase H2O2_input H₂O₂ H2O2 Hydrogen Peroxide (H₂O₂) Chol_Oxidase->H2O2 HRP Horseradish Peroxidase (HRP) H2O2_input->HRP Colored_Product Colored Product (Measure Absorbance) HRP->Colored_Product Chromogen Chromogenic Substrate (e.g., 4-AAP + Phenol) Chromogen->HRP

Workflow for the Spectrophotometric LAL Assay.

Materials:

  • This compound

  • Triton X-100

  • Sodium cholate

  • Sodium acetate buffer (0.1 M, pH 4.5)

  • Lysosomal acid lipase (purified or from cell/tissue lysates)

  • Cholesterol oxidase

  • Horseradish peroxidase (HRP)

  • 4-aminoantipyrine (4-AAP)

  • Phenol

  • Potassium phosphate buffer (0.1 M, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Substrate Preparation:

    • Due to the poor water solubility of this compound, it must be prepared in a detergent solution.

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent (e.g., chloroform or isopropanol).

    • Prepare a 1% (v/v) Triton X-100 solution in deionized water.

    • For a working substrate solution, evaporate the organic solvent from a desired amount of the this compound stock solution under a stream of nitrogen.

    • Add the 1% Triton X-100 solution and sodium cholate (to a final concentration of e.g., 5 mM) to the dried lipid.

    • Sonicate the mixture on ice until a homogenous emulsion is formed.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine:

      • 50 µL of sodium acetate buffer (0.1 M, pH 4.5)

      • 20 µL of the this compound substrate emulsion

      • 10 µL of the enzyme sample (cell lysate or purified LAL)

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

    • Stop the reaction by adding 100 µL of isopropanol.

  • Cholesterol Detection:

    • Prepare a colorimetric reagent mixture in potassium phosphate buffer (0.1 M, pH 7.0) containing:

      • Cholesterol oxidase (e.g., 0.5 U/mL)

      • Horseradish peroxidase (e.g., 1 U/mL)

      • 4-aminoantipyrine (e.g., 0.5 mM)

      • Phenol (e.g., 5 mM)

    • In a 96-well plate, add 20 µL of the stopped enzyme reaction mixture.

    • Add 180 µL of the colorimetric reagent mixture to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the absorbance at 500 nm using a microplate reader.

  • Standard Curve:

    • Prepare a series of cholesterol standards of known concentrations.

    • Process the standards in the same manner as the samples for the cholesterol detection step.

    • Plot the absorbance versus the cholesterol concentration to generate a standard curve.

    • Calculate the amount of cholesterol produced in the enzyme reaction using the standard curve.

Protocol 2: Fluorometric Assay for Lysosomal Acid Lipase Activity

This protocol offers higher sensitivity compared to the spectrophotometric method and is suitable for samples with low enzyme activity.

Principle:

This assay follows the same initial two steps as the spectrophotometric assay. The difference lies in the detection of H₂O₂. Instead of a chromogenic substrate, a fluorogenic substrate such as Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) is used. In the presence of HRP, H₂O₂ reacts with Amplex® Red to produce the highly fluorescent compound, resorufin.

Materials:

  • All materials from Protocol 1, except 4-aminoantipyrine and phenol.

  • Amplex® Red reagent

  • Dimethyl sulfoxide (DMSO)

  • Black 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Substrate Preparation and Enzyme Reaction:

    • Follow steps 1 and 2 from Protocol 1.

  • Cholesterol Detection:

    • Prepare a stock solution of Amplex® Red in DMSO.

    • Prepare a fluorometric reagent mixture in potassium phosphate buffer (0.1 M, pH 7.0) containing:

      • Cholesterol oxidase (e.g., 0.5 U/mL)

      • Horseradish peroxidase (e.g., 1 U/mL)

      • Amplex® Red (e.g., 50 µM)

    • In a black 96-well plate, add 20 µL of the stopped enzyme reaction mixture.

    • Add 180 µL of the fluorometric reagent mixture to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

  • Standard Curve:

    • Prepare and process cholesterol standards as described in Protocol 1, using the fluorometric detection method.

    • Generate a standard curve and calculate the amount of cholesterol produced.

Applications

  • Disease Diagnosis: These assays can be used to measure LAL activity in patient samples (e.g., fibroblasts, leukocytes, or dried blood spots) to diagnose Wolman disease and CESD.

  • Drug Discovery: Screening for small molecules that can enhance or restore LAL activity in deficient cells.

  • Basic Research: Studying the role of LAL in lipid metabolism and the pathophysiology of lysosomal storage diseases and X-ALD.

  • Enzyme Characterization: Determining the kinetic properties of LAL with its natural, very-long-chain fatty acid-containing substrate.

Troubleshooting

IssuePossible CauseSolution
Low or no enzyme activity Inactive enzymeEnsure proper storage and handling of the enzyme. Use fresh lysates.
Substrate not properly emulsifiedOptimize sonication time and detergent concentrations.
Incorrect pHVerify the pH of the assay buffer.
High background signal Contaminating cholesterol in reagentsRun a blank reaction without the enzyme to subtract background.
Spontaneous oxidation of the chromogenic/fluorogenic substratePrepare fresh detection reagents and protect from light.
Poor reproducibility Inaccurate pipettingCalibrate pipettes and use proper pipetting techniques.
Inconsistent incubation timesUse a timer and ensure consistent timing for all samples.

These detailed notes and protocols provide a framework for utilizing this compound as a substrate to robustly and reliably measure the activity of lysosomal acid lipase for various research and diagnostic applications.

References

Application Notes and Protocols for Cholesteryl Lignocerate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling, storage, and experimental use of cholesteryl lignocerate powder. The protocols outlined below are intended to serve as a guide and may require optimization for specific experimental contexts.

Product Information and Physicochemical Properties

This compound is the ester of cholesterol and lignoceric acid, a saturated 24-carbon fatty acid. It is a key lipid in various biological processes and its accumulation is a hallmark of certain metabolic disorders.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Synonyms CE(24:0), Cholesterol lignocerate, Lignoceric acid cholesterol ester[1][2]
CAS Number 73024-96-1[1][2]
Molecular Formula C₅₁H₉₂O₂[1][2]
Molecular Weight 737.28 g/mol [1][2]
Physical Form Solid powder
Melting Point Data not available for this compound. For comparison, cholesteryl benzoate has a melting point of 148-150 °C. The melting point of cholesteryl esters is dependent on the fatty acid chain length.[3]
Solubility Soluble in organic solvents such as chloroform and methylene chloride. Limited solubility in ethanol and methanol. Practically insoluble in water. Quantitative solubility data for this compound is not readily available. For related compounds, cholesteryl chloroformate is soluble in chloroform, acetone, and toluene. Cholesterol solubility in ethanol is limited and may require heating or the use of co-solvents.[4][5][6][7]

Handling and Storage

2.1. Safety Precautions

While not classified as a hazardous substance, standard laboratory safety practices should be followed when handling this compound powder.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.

  • Respiratory Protection: Avoid inhaling the powder. Use a fume hood or a well-ventilated area. If significant dust is generated, a dust mask is recommended.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Spills: In case of a spill, sweep up the powder carefully, avoiding dust generation, and dispose of it as chemical waste.

2.2. Storage Conditions

Proper storage is crucial to maintain the stability and integrity of this compound.

  • Temperature: Store in a freezer at -20°C to -80°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially for long-term storage or if the compound will be used in sensitive assays.

  • Container: Keep in a tightly sealed, light-resistant container.

Experimental Protocols

3.1. Preparation of Stock Solutions

Due to its hydrophobic nature, this compound is insoluble in aqueous solutions. Stock solutions must be prepared in organic solvents.

Protocol 3.1.1: Preparation of a this compound Stock Solution in Chloroform

  • Weighing: Accurately weigh the desired amount of this compound powder in a chemical fume hood.

  • Dissolution: Add an appropriate volume of chloroform to the powder in a glass vial. For example, to prepare a 10 mg/mL stock solution, add 1 mL of chloroform to 10 mg of this compound.

  • Solubilization: Vortex or sonicate the mixture at room temperature until the powder is completely dissolved. The solution should be clear.

  • Storage: Store the stock solution in a tightly sealed glass vial at -20°C. To prevent evaporation of the solvent, seal the vial with parafilm.

Note: For cell culture experiments, the use of chloroform is not recommended due to its toxicity. A solvent such as ethanol or DMSO is preferable, though solubility may be lower.

Protocol 3.1.2: Preparation of a this compound Stock Solution in Ethanol for Cell Culture (General Guidance)

This protocol is based on general methods for dissolving cholesterol and other long-chain fatty acid esters for cell culture, as specific data for this compound is limited.[7][8][9]

  • Weighing: Weigh the desired amount of this compound powder.

  • Dissolution: Add a small volume of 100% ethanol to the powder.

  • Heating: Gently warm the mixture (e.g., in a 37°C water bath) and vortex or sonicate until the powder is dissolved. Be aware that the solubility in ethanol is limited.

  • Storage: Store the stock solution at -20°C.

3.2. Delivery of this compound to Cultured Cells

Directly adding an organic stock solution of this compound to aqueous cell culture media will cause it to precipitate. Therefore, a carrier molecule is typically required.

Protocol 3.2.1: Delivery using Bovine Serum Albumin (BSA)

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in serum-free cell culture medium or PBS to a concentration of 10% (w/v).

  • Prepare the this compound-BSA complex:

    • Aliquot the desired amount of the ethanolic stock solution of this compound into a sterile tube.

    • Under sterile conditions, slowly add the 10% BSA solution to the this compound solution while vortexing. The final concentration of ethanol in the cell culture medium should be kept low (typically <0.5%) to avoid cytotoxicity.

    • Incubate the mixture at 37°C for 30-60 minutes to allow for the complex to form.

  • Cell Treatment: Add the this compound-BSA complex to the cell culture medium to achieve the desired final concentration.

Protocol 3.2.2: Delivery using Cyclodextrin

Methyl-β-cyclodextrin can be used to create a water-soluble inclusion complex with cholesterol and its esters.

  • Prepare a cyclodextrin solution: Prepare a stock solution of methyl-β-cyclodextrin in serum-free medium or PBS.

  • Prepare the this compound-cyclodextrin complex:

    • Add the ethanolic stock solution of this compound to the cyclodextrin solution.

    • Incubate at 37°C with shaking for at least 1 hour.

  • Cell Treatment: Add the complex to the cell culture medium.

Biological Context and Signaling Pathways

4.1. Cholesteryl Ester Metabolism

Cholesteryl esters are a storage form of cholesterol. In cells, excess cholesterol is esterified with a fatty acid by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT) and stored in lipid droplets. When needed, the cholesteryl esters are hydrolyzed back to free cholesterol and a fatty acid by cholesterol ester hydrolases.[10][11]

Cholesteryl_Ester_Metabolism General Cholesteryl Ester Metabolism Cholesterol Free Cholesterol ACAT ACAT Cholesterol->ACAT Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT Cholesteryl_Ester Cholesteryl Ester ACAT->Cholesteryl_Ester Lipid_Droplet Lipid Droplet (Storage) Cholesteryl_Ester->Lipid_Droplet Storage CEH Cholesterol Ester Hydrolase Cholesteryl_Ester->CEH Lipid_Droplet->Cholesteryl_Ester Mobilization CEH->Cholesterol Fatty_Acid Fatty Acid CEH->Fatty_Acid

Caption: General pathway of cholesteryl ester synthesis and hydrolysis.

4.2. Role in Adrenoleukodystrophy (ALD)

X-linked adrenoleukodystrophy (X-ALD) is a genetic disorder caused by mutations in the ABCD1 gene, which codes for a peroxisomal transporter protein (ALDP).[12][13] This protein is responsible for transporting very long-chain fatty acids (VLCFAs), such as lignoceric acid, into peroxisomes for degradation via β-oxidation.[14][15] A defect in ALDP leads to the accumulation of VLCFAs in the cytosol.[12] These excess VLCFAs can then be esterified to cholesterol, forming this compound, which accumulates in various tissues, particularly the brain, spinal cord, and adrenal glands, leading to cellular dysfunction and lipotoxicity.[10][16]

ALD_Pathway VLCFA Accumulation in Adrenoleukodystrophy (ALD) cluster_cytosol Cytosol cluster_peroxisome Peroxisome VLCFA Very Long-Chain Fatty Acyl-CoA (VLCFA-CoA) ACAT ACAT VLCFA->ACAT Accumulates ABCD1 ABCD1 Transporter VLCFA->ABCD1 Cholesterol Cholesterol Cholesterol->ACAT CL This compound ACAT->CL Accumulation Accumulation & Lipotoxicity CL->Accumulation Beta_Oxidation β-oxidation ABCD1->Beta_Oxidation Transport Defect Defective in ALD ABCD1->Defect

Caption: Pathological accumulation of VLCFAs in ALD.

Experimental Workflow: Studying the Effects of this compound in Cell Culture

The following diagram outlines a general workflow for investigating the cellular effects of this compound.

Experimental_Workflow Workflow for Cell-Based Assays with this compound Prep_Stock Prepare Cholesteryl Lignocerate Stock (e.g., in Ethanol) Prep_Complex Prepare Carrier Complex (e.g., with BSA or Cyclodextrin) Prep_Stock->Prep_Complex Treatment Treat Cells with Complex Prep_Complex->Treatment Cell_Culture Culture Cells to Desired Confluency Cell_Culture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Analysis Perform Downstream Analysis Incubation->Analysis Lipid_Extraction Lipid Extraction & Quantification Analysis->Lipid_Extraction Gene_Expression Gene Expression Analysis (qPCR) Analysis->Gene_Expression Protein_Analysis Protein Analysis (Western Blot) Analysis->Protein_Analysis Cell_Viability Cell Viability Assay Analysis->Cell_Viability

Caption: General experimental workflow for cell culture studies.

References

Troubleshooting & Optimization

Technical Support Center: Improving Cholesteryl Lignocerate Solubility for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving cholesteryl lignocerate for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a highly lipophilic molecule with poor solubility in aqueous solutions. The recommended organic solvents for preparing stock solutions are chloroform and mixtures of chloroform and methanol. While specific quantitative data for this compound is limited, a solubility of approximately 1 mg/mL in chloroform has been reported, with the recommendation of sonication to aid dissolution. For cell culture and other biological experiments where chloroform is not suitable, ethanol and dimethyl sulfoxide (DMSO) are common alternatives for dissolving other cholesteryl esters, though their efficacy for this compound may vary.

Q2: How can I prepare a stock solution of this compound?

A2: For a detailed step-by-step guide, please refer to the Experimental Protocols section below. In general, preparing a stock solution involves weighing the desired amount of this compound and dissolving it in a minimal amount of an appropriate organic solvent, such as chloroform or a 2:1 chloroform:methanol mixture.[1] Sonication or gentle warming may be necessary to ensure complete dissolution. For biological applications, a stock solution in ethanol or DMSO can be prepared, which is then diluted into the aqueous experimental medium.

Q3: My this compound precipitates when I add it to my aqueous buffer or cell culture medium. What can I do?

A3: Precipitation upon addition to aqueous solutions is a common issue due to the hydrophobic nature of this compound. Here are several troubleshooting strategies:

  • Use a carrier solvent: Prepare a concentrated stock solution in a water-miscible organic solvent like ethanol or DMSO and add it to your aqueous solution with vigorous vortexing. The final concentration of the organic solvent should be kept low (typically <1%) to minimize toxicity to cells.

  • Complex with a carrier molecule: Cyclodextrins are often used to increase the solubility of hydrophobic molecules in aqueous solutions.

  • Use of detergents: For certain applications, non-ionic detergents like Triton X-100 can be used to create micelles that encapsulate this compound, aiding its dispersion in aqueous media.[2]

  • Sonication: After dilution, sonicating the final solution can help to disperse any small aggregates that may have formed.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions, particularly in organic solvents like chloroform, should be stored in airtight glass vials at -20°C to prevent solvent evaporation and degradation.[3] It is also recommended to purge the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in the chosen solvent. Insufficient solvent volume or low solubility at room temperature.- Increase the solvent volume.- Gently warm the solution (e.g., in a 37°C water bath).- Use sonication to aid dissolution.
The solution is cloudy or contains visible particles after dissolution. Incomplete dissolution or formation of aggregates.- Continue sonication until the solution is clear.- Filter the solution through a solvent-compatible syringe filter (e.g., PTFE).
Precipitate forms immediately upon adding the stock solution to an aqueous medium. The concentration of this compound exceeds its solubility limit in the final solution. The organic solvent concentration is too high, causing the compound to crash out.- Decrease the final concentration of this compound.- Increase the rate of stirring or vortexing during addition.- Prepare the stock solution in a more water-miscible solvent if possible.- Investigate the use of cyclodextrins or detergents.
Cell death or altered cell morphology is observed after treatment. The concentration of the organic solvent (e.g., ethanol, DMSO) is toxic to the cells. This compound itself may have cytotoxic effects at the tested concentrations.- Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration.- Lower the concentration of the this compound stock solution to reduce the final solvent concentration.- Conduct a literature search for typical working concentrations of this compound for your specific cell type.

Data Presentation

Table 1: Solubility of this compound and Related Compounds in Organic Solvents

CompoundSolventSolubility (approx.)TemperatureCitation
This compound Chloroform1 mg/mLNot Specified
9(R)-HODE Cholesteryl EsterEthanol50 mg/mLNot Specified
9(R)-HODE Cholesteryl EsterDMSO50 mg/mLNot Specified
CholesterolEthanol11.42 mg/mLNot Specified[4]
CholesterolDMSO< 1 mg/mL (insoluble)Not Specified[4]

Note: Data for 9(R)-HODE Cholesteryl Ester and Cholesterol are provided as a reference for structurally similar molecules, as specific quantitative solubility data for this compound in solvents other than chloroform is limited.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Chloroform:Methanol

This protocol is suitable for preparing a stock solution for storage and subsequent use in experiments where the solvent can be evaporated.[1]

Materials:

  • This compound powder

  • Chloroform (analytical grade)

  • Methanol (analytical grade)

  • Glass vial with a PTFE-lined cap

  • Sonicator (bath or probe)

  • Nitrogen or Argon gas source (optional)

Procedure:

  • Weigh the desired amount of this compound into a clean, dry glass vial.

  • Add a 2:1 (v/v) mixture of chloroform and methanol to the vial to achieve the desired concentration (e.g., 1 mg/mL).

  • Seal the vial tightly with the PTFE-lined cap.

  • Place the vial in a sonicator bath and sonicate until the powder is completely dissolved. The solution should be clear. Gentle warming (to no more than 40-50°C) can be used to aid dissolution if necessary.

  • (Optional) For long-term storage, gently blow a stream of nitrogen or argon gas over the surface of the solution for a few seconds to displace air before tightly sealing the cap.

  • Store the stock solution at -20°C.

Protocol 2: Preparation of this compound for Cell Culture Experiments using Ethanol

This protocol is adapted from general methods for preparing cholesterol solutions for cell culture and should be optimized for your specific cell line and experimental conditions.[5]

Materials:

  • This compound powder

  • Ethanol (200 proof, sterile)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

  • Vortex mixer

  • Sonicator

Procedure:

  • In a sterile microcentrifuge tube, weigh out the desired amount of this compound.

  • Add a small volume of sterile ethanol to dissolve the powder. Aim for a concentrated stock solution (e.g., 1-10 mg/mL, depending on solubility).

  • Vortex and sonicate the tube until the this compound is fully dissolved.

  • Warm the sterile cell culture medium to 37°C.

  • While vigorously vortexing the warm medium, slowly add the ethanolic stock solution of this compound dropwise to achieve the final desired concentration. The final ethanol concentration in the medium should be kept below 0.5-1% to avoid cytotoxicity.

  • Use the freshly prepared medium immediately for your experiment.

Mandatory Visualization

experimental_workflow cluster_stock_solution Stock Solution Preparation cluster_working_solution Working Solution Preparation weigh Weigh this compound dissolve Dissolve in Organic Solvent (e.g., Chloroform, Ethanol) weigh->dissolve sonicate Sonicate until Clear dissolve->sonicate store Store at -20°C sonicate->store warm_medium Warm Aqueous Medium (e.g., Cell Culture Medium) store->warm_medium Dilution Step add_stock Add Stock Solution Dropwise while Vortexing warm_medium->add_stock use_immediately Use Immediately add_stock->use_immediately

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic start Precipitation Observed in Aqueous Medium? check_concentration Is the final concentration too high? start->check_concentration Yes check_solvent Is the organic solvent concentration too high? check_concentration->check_solvent No solution_reduce_conc Reduce final concentration check_concentration->solution_reduce_conc Yes check_mixing Was the mixing method adequate? check_solvent->check_mixing No solution_reduce_solvent Lower stock concentration or increase final volume check_solvent->solution_reduce_solvent Yes solution_carrier Use a carrier molecule (e.g., cyclodextrin) check_mixing->solution_carrier Consider Alternative Method solution_improve_mixing Increase vortexing speed or sonicate check_mixing->solution_improve_mixing No

References

Technical Support Center: Optimizing LC-MS for Cholesteryl Lignocerate Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the LC-MS analysis of cholesteryl lignocerate and other very-long-chain cholesteryl esters.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Signal Intensity or Poor Sensitivity

Question: My signal for this compound is very weak or undetectable. What are the likely causes and how can I improve sensitivity?

Answer: Low signal intensity is a common challenge due to the poor ionization efficiency of neutral lipids like cholesteryl esters.[1] Here are several factors to investigate:

  • Suboptimal Ionization Source/Parameters: Cholesteryl esters can be analyzed using both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[2]

    • ESI: This technique often yields strong signals for cholesteryl esters as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) adducts.[2][3] Ensure your mobile phase contains an appropriate additive (e.g., ammonium formate or acetate) to promote adduct formation.[4] The ammonium adduct of cholesterol can be unstable and spontaneously lose water, resulting in a characteristic fragment at m/z 369.352.[4]

    • APCI: This source typically produces a protonated molecule ([M+H]⁺) but may have weaker signal intensity compared to ESI for these compounds.[2][3] However, APCI is effective for analyzing nonpolar molecules and often yields an ion from the loss of water (m/z 369).[5][6]

    • Action: Optimize MS parameters such as capillary voltage, gas flows, and collision energy.[7] If using ESI, confirm the presence of additives to form adducts. Consider switching to APCI if ESI sensitivity is poor and derivatization is not an option.[7]

  • Matrix Effects: Co-eluting compounds from your sample matrix (e.g., phospholipids, salts) can suppress the ionization of your target analyte.[7]

    • Action: Improve your sample cleanup protocol. Solid-phase extraction (SPE) is generally more effective at removing interfering phospholipids and salts than simple protein precipitation.[7] The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of your analyte, is the best way to compensate for matrix effects.[7]

  • Sample Loss During Preparation: Analyte can be lost at various stages of the sample preparation process.

    • Action: Carefully evaluate each step, from extraction to reconstitution. Ensure complete elution from SPE cartridges and minimize sample degradation by keeping samples cold and avoiding excessive drying.[7]

  • Low Sample Concentration: The concentration of this compound in your sample may be below the instrument's limit of detection.

    • Action: If possible, concentrate your sample before injection.[8]

A logical workflow for troubleshooting low signal intensity is outlined below.

G start Low Signal Intensity Detected check_ms Step 1: Verify MS Parameters - Ion Source Settings (ESI/APCI) - Adduct Formation (+NH4, +Na) - Collision Energy start->check_ms check_sample_prep Step 2: Evaluate Sample Preparation - Use of Internal Standard (SIL-IS)? - Effectiveness of Cleanup (SPE) - Potential for Analyte Loss? check_ms->check_sample_prep Parameters OK solution_ms Optimize Ion Source. Add Ammonium/Sodium to Mobile Phase. check_ms->solution_ms Parameters Suboptimal check_lc Step 3: Assess Chromatography - Peak Shape (Tailing?) - Co-elution with Suppressors? check_sample_prep->check_lc Prep OK solution_sample_prep Incorporate SIL-IS. Improve Cleanup (e.g., SPE). Minimize Sample Handling Steps. check_sample_prep->solution_sample_prep Prep Issues Identified solution_lc Optimize Gradient. Modify Mobile Phase. check_lc->solution_lc LC Issues Identified

Caption: Troubleshooting workflow for low signal intensity.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My chromatographic peaks for this compound are tailing or showing significant fronting. What should I investigate?

Answer: Poor peak shape can compromise resolution and quantification. The common causes are outlined below:

  • Column Overload: Injecting too much sample can saturate the column, leading to distorted peaks.[8]

    • Action: Dilute your sample or reduce the injection volume.

  • Inappropriate Mobile Phase: The composition of your mobile phase may not be optimal for the analyte.

    • Action: Ensure the mobile phase pH is appropriate. Adjust the organic solvent composition to improve peak shape. For very-long-chain fatty acid esters, a strong organic mobile phase is typically required for elution.[9]

  • Secondary Interactions: Active sites in the analytical column can interact with the analyte, causing peak tailing.

    • Action: Add a small amount of a competing agent, like an ion-pairing agent, to the mobile phase to reduce these secondary interactions.[7][10]

  • Low Column Temperature: Insufficient temperature can lead to poor peak shape for hydrophobic molecules.

    • Action: Optimize the column temperature. A starting point could be 40-45°C.[9][11]

Frequently Asked Questions (FAQs)

Q1: Which ionization technique, ESI or APCI, is better for this compound?

A1: Both ESI and APCI can be used, but they have different characteristics. ESI is often more effective for a wider range of cholesteryl esters, generating strong signals as [M+Na]⁺ and [M+NH₄]⁺ adducts.[2][3] APCI is also suitable and typically produces a characteristic ion at m/z 369 from the neutral loss of water, but the overall signal intensity for the parent ion may be weaker.[5][6] For quantitative analysis without derivatization, ESI with an ammonium salt in the mobile phase is a robust starting point.[4]

Q2: What is the expected fragmentation pattern for this compound?

A2: A primary and characteristic fragmentation pathway for cholesteryl esters, including this compound, involves the neutral loss of the sterol backbone. In both ESI and APCI, a prominent product ion is often observed at m/z 369 , which corresponds to the dehydrated cholesterol moiety ([Cholesterol - H₂O + H]⁺).[4][6][12] This fragment is so characteristic that it is often used for parent ion scanning or selected reaction monitoring (SRM) to identify a wide range of cholesteryl ester species in a sample.[11][12]

The general fragmentation pathway is illustrated below.

G cluster_0 Collision-Induced Dissociation (CID) parent This compound Adduct ([M+NH₄]⁺) fragment1 Dehydrated Cholesterol Fragment (m/z 369) parent->fragment1 Characteristic Fragmentation fragment2 Neutral Loss of Lignoceric Acid and Ammonia parent->fragment2

Caption: General fragmentation of a cholesteryl ester adduct.

Q3: Is derivatization necessary for analyzing this compound?

A3: Derivatization is not strictly necessary but can be used to improve ionization efficiency and sensitivity, especially with ESI.[12] However, direct analysis without derivatization is commonly performed and is often preferred to avoid extra sample preparation steps, which can introduce variability.[6][13] Modern LC-MS systems are often sensitive enough to detect the native forms as adducts ([M+NH₄]⁺).[4]

Q4: What type of LC column and mobile phase are recommended?

A4: A reversed-phase column, such as a C8 or C18 , is typically used for the separation of cholesteryl esters.[9][10] Due to the high hydrophobicity of this compound, a gradient elution with a high percentage of organic solvent is required.

  • Columns: C8 (150 x 2.0 mm, 3 µm) or C18 columns are common choices.[9][10]

  • Mobile Phase: A binary gradient system is typical.

    • Solvent A: Water/Methanol mixtures with additives.[10]

    • Solvent B: Methanol or other organic solvents.[10]

    • Additives: Small amounts of ammonium formate or ammonium acetate are often added to the mobile phase to promote the formation of [M+NH₄]⁺ adducts in positive ion ESI.[4] Formic acid (0.1%) can also be used.[6]

Experimental Protocols

Protocol 1: Sample Preparation (Lipid Extraction)

This protocol describes a general lipid extraction from cells or tissues, suitable for subsequent LC-MS analysis.

  • Homogenization: Homogenize the cell pellet or tissue sample in a suitable buffer.

  • Lipid Extraction: Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch procedure. For example, add a 2:1 (v/v) mixture of chloroform:methanol to the sample homogenate.

  • Phase Separation: Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers.

  • Collection: Carefully collect the lower organic layer, which contains the lipids.

  • Drying: Dry the collected organic phase under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your LC mobile phase (e.g., 2:1 v/v Chloroform:Methanol or Acetonitrile/Isopropanol).[13] At this stage, add a known amount of a suitable internal standard (e.g., d7-cholesterol).[4]

Protocol 2: LC-MS/MS Method Parameters

The following tables summarize typical starting parameters for an LC-MS/MS method for cholesteryl ester analysis. These should be optimized for your specific instrument and application.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Typical Value Reference
Column C8 or C18 Reversed-Phase (e.g., 150 x 2.0 mm, 3 µm) [10]
Mobile Phase A 97:3 Water/Methanol with 10 mM Tributylamine & 15 mM Acetic Acid [10]
Mobile Phase B 100% Methanol [10]
Gradient Start at 80% B, increase to 99% B over 20 min, hold, and re-equilibrate [10]
Flow Rate 200-400 µL/min [9][10]
Column Temperature 40-45 °C [9][11]

| Injection Volume | 5-10 µL |[9][10] |

Table 2: Mass Spectrometry (MS) Parameters (Positive Ion Mode)

Parameter ESI Typical Value APCI Typical Value Reference
Ionization Mode Positive ESI Positive APCI [2][6]
Capillary Voltage 1.0 - 4.0 kV N/A [9]
Corona Discharge N/A ~4 µA [5]
Precursor Ion [M+NH₄]⁺ or [M+Na]⁺ [M+H]⁺ or [M-H₂O+H]⁺ [3][6]
Product Ion (for SRM) m/z 369.3 m/z 369.3 [6][11]
Source Temperature 125 °C ~350 °C [6][9]
Desolvation Temp. 350 °C ~400 °C [6][9]

| Collision Energy (NCE) | 19 ± 5% (should be optimized) | ~25 eV (should be optimized) |[11][14] |

References

Preventing degradation of cholesteryl lignocerate during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of cholesteryl lignocerate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals minimize the degradation of this compound during extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: this compound, a cholesteryl ester with a very long-chain saturated fatty acid, is susceptible to degradation through several mechanisms during extraction:

  • Hydrolysis: The ester bond can be cleaved by both enzymatic (lipases, esterases) and chemical (acidic or alkaline conditions) hydrolysis, yielding cholesterol and lignoceric acid.[1]

  • Oxidation: Although the lignocerate chain is saturated and thus less prone to oxidation than polyunsaturated fatty acid esters, the cholesterol moiety can still be oxidized, especially when exposed to heat, light, and oxygen.[2][3][4]

  • Thermal Stress: High temperatures during extraction and solvent evaporation can accelerate both hydrolysis and oxidation.[3]

  • Light Exposure: Exposure to UV and fluorescent light can promote the photo-oxidation of cholesterol.[5]

Q2: How can I prevent the degradation of my this compound sample?

A2: To minimize degradation, consider the following preventative measures:

  • Use Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to your extraction solvents.[6] These compounds inhibit lipid peroxidation.[3][4]

  • Control Temperature: Perform extractions at low temperatures (e.g., on ice) and evaporate solvents under a stream of nitrogen at a moderate temperature (e.g., <40°C).[7]

  • Protect from Light: Work in a dimly lit area and use amber glass vials or wrap your containers in aluminum foil to protect the sample from light.[5]

  • Work Quickly and Under Inert Gas: Minimize the exposure of your sample to air (oxygen) by working efficiently and flushing sample vials with an inert gas like nitrogen or argon before sealing.

  • Use High-Purity Solvents: Ensure that your solvents are of high purity and free of peroxides, which can initiate oxidation.

Q3: Which extraction method is best for this compound?

A3: The Folch and Bligh & Dyer methods are both widely used and effective for extracting lipids, including cholesteryl esters, from biological samples.[8][9][10] The choice between them often depends on the sample type and volume. For tissues with high lipid content, the Folch method is often preferred due to its higher solvent-to-sample ratio.[10] For smaller sample sizes, the Bligh & Dyer method is a rapid and efficient alternative.[11][12][13] Both methods can and should be modified to include antioxidants.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Extraction & Sample Preparation

Q: My lipid extract contains insoluble material after drying. What should I do?

A: This is a common issue that can arise from the co-extraction of non-lipid material or the presence of salts.

  • Problem: Contamination with proteins or salts from the aqueous phase of the extraction.

  • Solution:

    • Before drying, ensure complete phase separation and carefully transfer the lower organic phase without disturbing the interface.

    • If insoluble material is present after drying, try to dissolve the lipid extract in a small volume of chloroform or a chloroform/methanol mixture (e.g., 4:1 v/v).[14]

    • Centrifuge the solution to pellet the insoluble material and carefully transfer the supernatant containing the dissolved lipids to a new vial.[14]

Chromatographic Analysis (HPLC & GC-MS)

Q: I'm observing peak tailing in my HPLC chromatogram for this compound. What could be the cause?

A: Peak tailing can result from several factors related to the column, mobile phase, or interactions with the analytical system.

  • Possible Causes & Solutions:

    • Secondary Interactions: The analyte may be interacting with active sites (e.g., free silanol groups) on the HPLC column.

      • Solution: Use a highly deactivated (end-capped) column. Operating at a lower pH can also help by keeping the silanol groups protonated.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Dilute your sample and re-inject.

    • Column Bed Deformation: A void at the column inlet or a blocked frit can cause poor peak shape.

      • Solution: Replace the guard column if you are using one. If the problem persists, try reversing and flushing the analytical column (if the manufacturer's instructions permit) or replace the column.

Q: My HPLC peaks for this compound are splitting. What does this indicate?

A: Peak splitting can be caused by issues with the sample solvent, the column, or co-eluting compounds.

  • Possible Causes & Solutions:

    • Injection Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase HPLC) than your mobile phase, it can cause peak splitting.[15]

      • Solution: Dissolve your sample in the initial mobile phase or a weaker solvent.[15]

    • Blocked Column Frit: Particulates from your sample can block the inlet frit of the column, leading to a disturbed flow path.[16]

      • Solution: Filter your samples before injection and use a guard column. If the frit is blocked, it may need to be replaced, or the entire column may need replacement.[16]

    • Co-eluting Species: It's possible that you have two very similar compounds eluting at nearly the same time.

      • Solution: Adjust your chromatographic method (e.g., change the mobile phase composition or temperature) to improve resolution.[16]

Q: I'm seeing unexpected peaks in my GC-MS analysis. Could these be artifacts from this compound degradation?

A: Yes, artifacts can be generated during sample preparation and analysis.

  • Possible Causes & Solutions:

    • In-source Fragmentation: In mass spectrometry, cholesteryl esters can fragment in the ion source, leading to a common cholestadiene ion (m/z 369.3), which might be mistaken for an analyte.

    • Derivatization Artifacts: If you are derivatizing your sample (e.g., for fatty acid analysis after hydrolysis), byproducts can be formed that interfere with the analysis.

      • Solution: Use an internal standard to monitor for sample loss and derivatization efficiency. Purifying the derivatives by thin-layer chromatography (TLC) before GC-MS analysis can remove interfering residues.

    • System Contamination: Leaks in the GC system can introduce oxygen and water, leading to on-column degradation of the analyte.[17]

      • Solution: Ensure your GC system is leak-tight and that carrier gas purifiers are functioning correctly.[17]

Data Presentation

The stability of cholesteryl esters is highly dependent on their fatty acid composition, with unsaturated esters being more prone to oxidation. The following tables summarize the impact of various conditions on cholesteryl ester stability.

Table 1: Effect of Oxidation on Unsaturated Cholesteryl Esters

Time (minutes)% Decrease in Cholesteryl Arachidonate (C20:4)% Decrease in Cholesteryl Linoleate (C18:2)
9030%15%
1440 (24 hours)>95%>95%

Data adapted from a study on copper-mediated oxidation of LDL.

Table 2: Influence of Protective Measures on Cholesteryl Ester Stability

ConditionObservationRecommendation
Light Exposure Exposure to fluorescent light and daylight can induce oxidation of cholesterol.[5]Use aluminum foil or amber vials to protect samples from light.[5]
Temperature Storage at -80°C for up to 10 years shows no significant degradation of serum cholesteryl esters.[18][19]For long-term storage, -80°C is recommended.[18][19]
Antioxidants Synthetic antioxidants like BHT and TBHQ, as well as natural antioxidants like tocopherols, can effectively inhibit cholesterol oxidation.[3][4]Add antioxidants such as BHT to extraction solvents at a concentration of 0.01-0.05%.

Experimental Protocols

Protocol 1: Modified Folch Extraction with Antioxidant

This protocol is adapted for the extraction of lipids from tissue samples, incorporating BHT to prevent oxidation.[6][9]

Materials:

  • Tissue sample

  • Chloroform (high purity)

  • Methanol (high purity)

  • 0.9% NaCl solution

  • Butylated hydroxytoluene (BHT)

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas cylinder

Procedure:

  • Prepare Solvents: Prepare a 2:1 (v/v) chloroform:methanol solution. Add BHT to a final concentration of 0.01% (e.g., 10 mg BHT per 100 mL of solvent).

  • Homogenization: Weigh the tissue sample and place it in a glass homogenizer. Add 20 volumes of the chloroform:methanol/BHT solution (e.g., for 1 g of tissue, add 20 mL of solvent). Homogenize thoroughly.[20]

  • Agitation: Transfer the homogenate to a glass tube and agitate on an orbital shaker for 15-20 minutes at room temperature.[20]

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of homogenate). Vortex the mixture for a few seconds.[20]

  • Centrifugation: Centrifuge the mixture at low speed (e.g., 2000 rpm) for 10 minutes to separate the phases.[20]

  • Lipid Recovery: Carefully collect the lower chloroform layer, which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the upper aqueous phase and the protein interface.

  • Drying: Evaporate the chloroform under a gentle stream of nitrogen in a water bath set to no higher than 40°C.

  • Storage: Re-dissolve the dried lipid extract in a small volume of chloroform/methanol (2:1 v/v) with BHT, flush with nitrogen, and store at -80°C in a sealed amber glass vial.

Protocol 2: Modified Bligh & Dyer Extraction with Antioxidant

This protocol is suitable for smaller samples or cell cultures.[11][12][13]

Materials:

  • Cell pellet or small tissue sample

  • Chloroform (high purity)

  • Methanol (high purity)

  • Deionized water

  • Butylated hydroxytoluene (BHT)

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas cylinder

Procedure:

  • Prepare Solvents: Prepare a 1:2 (v/v) chloroform:methanol solution with 0.01% BHT.

  • Homogenization: For a sample containing approximately 1 mL of water (e.g., cell pellet resuspended in 1 mL of water), add 3.75 mL of the 1:2 chloroform:methanol/BHT solution. Vortex vigorously for 10-15 minutes.[21]

  • Phase Separation:

    • Add 1.25 mL of chloroform and vortex for 1 minute.[21]

    • Add 1.25 mL of deionized water and vortex for another minute.[21]

  • Centrifugation: Centrifuge the mixture at 1000 rpm for 5 minutes at room temperature to achieve a clear separation of the two phases.[12]

  • Lipid Recovery: Carefully collect the lower chloroform phase using a glass Pasteur pipette.

  • Drying and Storage: Dry the lipid extract under a stream of nitrogen and store as described in the Folch protocol.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the extraction and stability of this compound.

Lipid_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Phase Separation cluster_analysis Analysis Sample Biological Sample (e.g., Tissue, Cells) Homogenization Homogenization in Chloroform:Methanol (2:1) + 0.01% BHT Sample->Homogenization Step 1 Phase_Separation Add 0.9% NaCl & Centrifuge Homogenization->Phase_Separation Step 2 Upper_Phase Aqueous Upper Phase (Discard) Phase_Separation->Upper_Phase Separation Lower_Phase Organic Lower Phase (Contains Lipids) Phase_Separation->Lower_Phase Evaporation Evaporate Solvent (under N2, <40°C) Lower_Phase->Evaporation Step 3 Storage Store at -80°C under Nitrogen Evaporation->Storage Step 4 Analysis Downstream Analysis (HPLC, GC-MS) Storage->Analysis Step 5

Caption: Workflow for the extraction of this compound.

Degradation_Pathways cluster_factors Degradation Factors cluster_products Degradation Products cluster_prevention Preventative Measures Cholesteryl_Lignocerate This compound Oxidized_Cholesterol Oxidized Cholesterol + Lignoceric Acid Cholesteryl_Lignocerate->Oxidized_Cholesterol Oxidation Free_Cholesterol Free Cholesterol + Lignoceric Acid Cholesteryl_Lignocerate->Free_Cholesterol Hydrolysis Heat Heat Heat->Oxidized_Cholesterol Light Light Light->Oxidized_Cholesterol Oxygen Oxygen Oxygen->Oxidized_Cholesterol Enzymes Lipases/Esterases Enzymes->Free_Cholesterol pH Extreme pH pH->Free_Cholesterol Antioxidants Add Antioxidants (e.g., BHT) Antioxidants->Oxygen inhibits Low_Temp Low Temperature Low_Temp->Heat mitigates Inert_Atmosphere Inert Atmosphere (N2) Inert_Atmosphere->Oxygen displaces Light_Protection Protect from Light Light_Protection->Light blocks

Caption: Degradation pathways and preventative measures.

Cholesterol_Biosynthesis Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps Cholesteryl_Ester Cholesteryl Ester (e.g., this compound) Cholesterol->Cholesteryl_Ester ACAT ACAT Enzyme ACAT->Cholesteryl_Ester Esterification

Caption: Simplified overview of cholesterol biosynthesis.

References

Troubleshooting cholesteryl lignocerate synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cholesteryl lignocerate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, particularly when using the popular Steglich esterification method with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Problem 1: Low or No Product Yield

Possible Causes & Solutions:

CauseRecommended Solution
Poor quality reagents Ensure cholesterol and lignoceric acid are pure and dry. Use freshly opened and high-purity DCC and DMAP.
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the duration or slightly increasing the temperature (e.g., to 40°C).
Side reaction forming N-acylurea The formation of N-acylurea, an isomer of the reactive O-acylisourea intermediate, can be a significant side reaction that does not proceed to the desired ester.[1][2] Ensure a catalytic amount of DMAP is used, as it acts as an acyl transfer agent to minimize this side reaction.[2][3]
Hydrolysis of intermediates The reaction should be carried out under anhydrous conditions, as water can hydrolyze the activated carboxylic acid and DCC. Use dry solvents and glassware.

Problem 2: Presence of a Persistent White Precipitate in the Final Product

Possible Cause & Solutions:

This white precipitate is almost certainly dicyclohexylurea (DCU), the primary byproduct of the reaction when using DCC as a coupling agent.[4] DCU is notoriously difficult to remove completely due to its low solubility in many common organic solvents.[4]

Purification StepDetailed Recommendations
Initial Filtration After the reaction is complete, a significant portion of the DCU will have precipitated. Filter the reaction mixture through a sintered glass funnel or a pad of celite.[5][6] Rinsing the filter cake with a small amount of cold, non-polar solvent (like hexane) can help recover some of the product that might be adsorbed.
Recrystallization/Precipitation Dissolve the crude product in a minimal amount of a solvent in which this compound is soluble but DCU has low solubility (e.g., hot acetone or ethyl acetate).[6] Upon cooling, the DCU may selectively precipitate and can be removed by another filtration. Chilling the solution in an ice bath or refrigerator can enhance precipitation.[6][7]
Column Chromatography Flash column chromatography is often the most effective method for final purification.[5] Since this compound is non-polar, a non-polar mobile phase should be used. DCU is more polar and will have a lower Rf value, allowing for separation.
Solvent Trituration Washing the crude product with a solvent in which DCU is sparingly soluble but the product is not (e.g., diethyl ether or a mixture of ethanol and hexane) can help remove residual DCU.[8]

Problem 3: Multiple Spots on TLC Analysis of the Purified Product

Possible Causes & Solutions:

ImpurityIdentification & Removal
Unreacted Starting Materials Co-spot your product with pure cholesterol and lignoceric acid standards on the TLC plate for identification. If present, repeat the column chromatography with a carefully selected solvent gradient to improve separation.
N-acylurea This side product can be difficult to separate from the desired ester. Its formation can be minimized by ensuring the efficient progress of the main reaction (see Problem 1). Careful column chromatography may be required for its removal.
Dicyclohexylurea (DCU) Even after initial filtration, some DCU may remain dissolved and co-elute with the product, especially if the column is overloaded. Refer to the DCU removal strategies in Problem 2.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for TLC analysis of this compound synthesis?

A common and effective solvent system for separating non-polar lipids like cholesteryl esters is a mixture of hexane, diethyl ether, and a small amount of acetic acid. A recommended ratio is Hexane:Diethyl Ether:Acetic Acid (130:40:1.5 v/v/v).[9] In this system, the non-polar this compound will have a high Retention factor (Rf), while the more polar starting materials (cholesterol and lignoceric acid) and byproducts (DCU) will have lower Rf values.

Q2: How can I confirm the identity and purity of my synthesized this compound?

Multiple analytical techniques should be employed:

  • Thin-Layer Chromatography (TLC): As a preliminary check for purity against starting materials and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation. The spectra should show characteristic peaks for both the cholesterol and lignocerate moieties. For example, in the 13C NMR spectrum, a signal in the carbonyl region (around 170 ppm) is indicative of the ester linkage.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable methods. A characteristic fragment often observed is the loss of the fatty acid chain, resulting in a cholesterol cation fragment (m/z 369.35).[11]

  • Infrared (IR) Spectroscopy: The presence of a strong ester carbonyl (C=O) stretch (typically around 1735 cm⁻¹) and the absence of a broad hydroxyl (-OH) stretch from cholesterol and a carboxylic acid C=O stretch from lignoceric acid indicate successful esterification.

Q3: Are there alternative coupling agents to DCC to avoid the DCU byproduct issue?

Yes, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common alternative.[12] The urea byproduct formed from EDC is water-soluble, which greatly simplifies the purification process as it can be removed with an aqueous workup.[5]

Experimental Protocol: Steglich Esterification of Cholesterol with Lignoceric Acid

This protocol is a representative example based on the principles of Steglich esterification. Researchers should optimize the conditions for their specific laboratory setup and reagent purity.

Materials:

  • Cholesterol (1.0 eq)

  • Lignoceric Acid (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hexane

  • Diethyl Ether

  • Acetic Acid

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cholesterol and lignoceric acid in anhydrous DCM.

  • Addition of Reagents: Add DMAP to the solution, followed by the portion-wise addition of DCC at 0°C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC using a Hexane:Diethyl Ether:Acetic Acid (130:40:1.5) solvent system. The disappearance of the starting materials and the appearance of a new, higher Rf spot indicates product formation.

  • Workup:

    • Once the reaction is complete, cool the mixture in an ice bath to further precipitate the dicyclohexylurea (DCU) byproduct.

    • Filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

    • Combine the filtrates and wash sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/diethyl ether gradient to isolate the pure this compound.

    • Combine the fractions containing the pure product and evaporate the solvent.

  • Characterization: Confirm the identity and purity of the final product using TLC, NMR, MS, and IR spectroscopy.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Chol Cholesterol Reaction Steglich Esterification Chol->Reaction LA Lignoceric Acid LA->Reaction DCC DCC DCC->Reaction DMAP DMAP DMAP->Reaction DCM Anhydrous DCM DCM->Reaction Filtration Filtration Reaction->Filtration Wash Aqueous Wash Filtration->Wash Byproduct DCU (precipitate) Filtration->Byproduct removed Column Column Chromatography Wash->Column Product Pure Cholesteryl Lignocerate Column->Product TLC TLC NMR NMR MS MS Product->TLC Product->NMR Product->MS

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Tree cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions_yield Solutions cluster_solutions_purity Solutions start Low Yield or Impure Product? check_reagents Check Reagent Quality (Pure & Dry?) start->check_reagents Yield precipitate White Precipitate (DCU?) start->precipitate Purity monitor_rxn Monitor Reaction by TLC (Incomplete?) check_reagents->monitor_rxn sol_reagents Use High-Purity Reagents check_reagents->sol_reagents check_conditions Review Conditions (Anhydrous?) monitor_rxn->check_conditions sol_rxn_time Extend Reaction Time or Gentle Heat monitor_rxn->sol_rxn_time sol_anhydrous Ensure Anhydrous Setup check_conditions->sol_anhydrous multiple_spots Multiple TLC Spots? precipitate->multiple_spots Often related sol_dcu Filter, Recrystallize, Column Chromatography precipitate->sol_dcu sol_spots Optimize Column Chromatography multiple_spots->sol_spots

Caption: Troubleshooting decision tree for synthesis impurities.

References

Technical Support Center: Cholesteryl Lignocerate TLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals enhance the resolution of cholesteryl lignocerate in Thin-Layer Chromatography (TLC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound using TLC?

This compound is a highly non-polar neutral lipid. The main challenge is achieving clear separation from other non-polar lipids, such as other cholesteryl esters or triglycerides, which may have similar polarities and therefore close retardation factors (Rf values) in standard solvent systems.[1][2]

Q2: Which type of TLC plate is recommended for this compound?

For the separation of neutral lipids like this compound, standard silica gel plates (e.g., Silica gel 60) are most commonly used.[3][4] High-Performance TLC (HP-TLC) plates can also be used to provide better resolution and shorter development times due to their smaller, more uniform particle size.[1]

Q3: What is a good starting solvent system (mobile phase) for separating this compound?

A common and effective mobile phase for neutral lipids is a mixture of a non-polar solvent, a slightly more polar solvent, and a small amount of acid. A widely recommended starting point is a mixture of hexane/diethyl ether/acetic acid or petroleum ether/diethyl ether/acetic acid .[3][5][6][7] The ratios can be adjusted to optimize separation.

Q4: How can I visualize this compound spots on the TLC plate?

Since cholesteryl esters are not typically visible to the naked eye, a visualization step is required. Common methods include:

  • Iodine Vapor: Placing the plate in a chamber with iodine crystals will cause lipid spots to appear as brown stains.[3]

  • Phosphomolybdic Acid (PMA) Stain: Spraying with a PMA solution followed by heating reveals lipids as dark blue-green spots on a yellow-green background.[1][8]

  • Phosphotungstic Acid Stain: This stain produces red spots for cholesterol and its esters after heating.[9]

  • Copper Sulfate/Phosphoric Acid Charring: Spraying with this reagent and heating will char organic compounds, making them visible as dark spots.[9]

  • UV Light (with fluorescent plates): If the TLC plate contains a fluorescent indicator (F254), compounds that absorb UV light will appear as dark spots against a green fluorescent background.[9][10]

Troubleshooting Guide

Q1: My spots are streaking instead of forming tight circles. What's wrong?

  • Cause: Sample overloading is the most common reason for streaking. Applying too much sample to the origin overwhelms the stationary phase's capacity.[11][12]

  • Solution: Reduce the concentration of your sample or apply a smaller volume to the plate. You can do multiple small applications, allowing the solvent to dry completely between each one, to keep the origin spot small and concentrated.[11]

  • Cause: The sample was applied in a solvent that is too polar. This can cause the initial spot to spread out in a ring, leading to poor resolution.[12]

  • Solution: Dissolve your sample in a less polar solvent for application, such as chloroform or hexane.

  • Cause: Highly acidic or basic compounds in the sample mixture can interact strongly with the silica gel, causing streaking.[12]

  • Solution: Adding a small amount of a modifier to the mobile phase, such as acetic acid for acidic compounds, can improve spot shape.[5][12]

Q2: All my spots, including this compound, ran to the top of the plate (high Rf values). How do I fix this?

  • Cause: The mobile phase is too polar. A highly polar solvent will move all compounds, even non-polar ones, up the plate quickly, resulting in poor separation.[13]

  • Solution: Decrease the polarity of your solvent system. For a hexane/diethyl ether mixture, this means increasing the proportion of hexane.[13] For example, change from a 70:30 hexane:diethyl ether ratio to a 90:10 ratio.

Q3: My spots are all stuck at the bottom of the plate (low Rf values). What should I do?

  • Cause: The mobile phase is not polar enough. A very non-polar solvent will not effectively move the compounds from the origin.[13]

  • Solution: Increase the polarity of your solvent system. For a hexane/diethyl ether mixture, increase the proportion of diethyl ether.[13] For example, change from a 90:10 hexane:diethyl ether ratio to an 80:20 ratio.

Q4: The solvent front is running unevenly. Why is this happening?

  • Cause: The TLC plate may be touching the side of the developing chamber or the filter paper wick.[11]

  • Solution: Ensure the plate is centered in the chamber and not in contact with anything but the mobile phase at the bottom and the chamber atmosphere.

  • Cause: The surface of the silica gel may be disturbed or scraped.[11]

  • Solution: Handle TLC plates carefully by the edges to avoid damaging the stationary phase.

  • Cause: The chamber atmosphere is not fully saturated with solvent vapor.[14]

  • Solution: Line the developing chamber with a piece of filter paper soaked in the mobile phase and allow the chamber to equilibrate for 10-15 minutes before placing the plate inside.[3][15]

Data Presentation: Solvent Systems

The following table summarizes mobile phase compositions used for the separation of cholesteryl esters and other neutral lipids. Ratios should be optimized for specific experimental conditions.

Mobile Phase CompositionRatio (v/v/v)Notes
Petroleum Ether / Diethyl Ether / Acetic Acid80:20:1A standard, widely used system for neutral lipids. Provides good separation for cholesteryl esters, triglycerides, and free fatty acids.[5][7]
Hexane / Diethyl Ether / Acetic Acid80:20:2Similar to the petroleum ether system, hexane is often substituted. Good for resolving major simple lipid classes.[1][5]
Petroleum Ether / Diethyl Ether / Acetic Acid65:30:1A slightly more polar variation that can help move components further up the plate if they have low Rf values in other systems.[6]
Toluene / Diethyl Ether / Ethyl Acetate / Acetic Acid75:10:13:1.2A more complex system used in a two-step development process for separating a wide range of neutral lipids.[16]

Experimental Protocols

Protocol 1: Standard TLC for this compound Separation
  • Plate Preparation:

    • Handle a silica gel 60 TLC plate by its edges.

    • Using a pencil and a ruler, gently draw a light origin line about 1 cm from the bottom of the plate.[15]

    • Activate the plate by heating it in an oven at 80-120°C for 20-30 minutes to remove bound water. Let it cool before use.[4][15]

  • Chamber Equilibration:

    • Pour the chosen mobile phase (e.g., Hexane:Diethyl Ether:Acetic Acid 80:20:2) into a developing chamber to a depth of about 0.5 cm.

    • Line the chamber with a piece of filter paper, ensuring it is saturated with the solvent.

    • Close the chamber and let it equilibrate for at least 10 minutes to ensure the atmosphere is saturated with solvent vapors.[3]

  • Sample Application:

    • Dissolve the lipid sample in a minimal amount of a volatile, non-polar solvent like chloroform.

    • Using a capillary tube or micropipette, carefully spot a small amount of the sample onto the origin line. Keep the spot as small as possible (1-2 mm diameter).

    • Allow the solvent to completely evaporate between applications if multiple spots are needed.[11]

  • Plate Development:

    • Carefully place the TLC plate into the equilibrated chamber. Ensure the origin line is above the level of the solvent pool.[11]

    • Close the chamber and allow the solvent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top edge. Immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the plate to air dry completely in a fume hood.

    • Place the dried plate in a sealed chamber containing a few iodine crystals. Spots will appear as yellowish-brown areas within 3-5 minutes.[3] Circle the spots with a pencil as they will fade over time.[17]

    • Alternatively, spray the plate evenly with a 10% phosphomolybdic acid solution in ethanol. Heat the plate gently with a heat gun or in an oven at ~110°C until dark spots appear against a yellow-green background.[1][8]

Visualizations

G start Problem: Poor Resolution of this compound q1 Are spots streaking? start->q1 q2 Are Rf values too high (spots near solvent front)? start->q2 q3 Are Rf values too low (spots near origin)? start->q3 q4 Is separation between spots insufficient? start->q4 sol1 Solution: 1. Reduce sample concentration. 2. Use a less polar spotting solvent. q1->sol1 Yes sol2 Solution: Decrease mobile phase polarity. (e.g., Increase Hexane %) q2->sol2 Yes sol3 Solution: Increase mobile phase polarity. (e.g., Increase Diethyl Ether %) q3->sol3 Yes sol4 Solution: 1. Try a different solvent system. 2. Use a longer TLC plate. 3. Consider two-dimensional TLC. q4->sol4 Yes

Caption: A troubleshooting workflow for diagnosing and resolving poor TLC resolution.

G Principle of this compound Separation on Silica Gel cluster_0 TLC Plate Development orig_point sf_point orig_point->sf_point Solvent Flow origin Origin (Silica Gel - Polar Stationary Phase) solvent_front Solvent Front (Non-polar Mobile Phase) pl Polar Lipid (e.g., Phospholipid) chol Cholesterol cl This compound (Very Non-Polar)

Caption: Separation principle of lipids based on polarity during TLC development.

References

Technical Support Center: Mass Spectrometry of Cholesteryl Lignocerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor ionization of cholesteryl lignocerate and other cholesteryl esters in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to analyze with mass spectrometry?

This compound, like other cholesteryl esters, is a nonpolar lipid. This inherent lack of charge and low proton affinity makes it challenging to ionize effectively using common techniques like electrospray ionization (ESI).[1][2][3][4] The poor ionization efficiency often leads to low signal intensity and difficulty in detection and quantification. Additionally, in-source fragmentation can occur, further complicating data interpretation.[5]

Q2: What are the most common ionization techniques for cholesteryl esters, and what are their pros and cons?

The choice of ionization technique is critical for the successful analysis of cholesteryl esters. The most common methods are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Ionization TechniqueProsCons
Electrospray Ionization (ESI) "Soft" ionization technique, compatible with LC, good for adduct formation.[2]Very poor ionization of neutral lipids like cholesteryl esters without modification.[6][7]
Atmospheric Pressure Chemical Ionization (APCI) Better suited for nonpolar and thermally stable compounds.[7][8][9]Can cause more in-source fragmentation than ESI; signal intensity may be weaker for saturated esters.[6][8]
Matrix-Assisted Laser Desorption/Ionization (MALDI) High sensitivity, useful for tissue imaging.[10][11]Potential for matrix background interference in the low mass range.[12]

Q3: How can I improve the signal intensity of this compound in ESI-MS?

The most effective way to improve signal intensity in ESI is through the formation of adducts. This involves adding a salt to your sample or mobile phase to promote the formation of ions like [M+Na]+, [M+Li]+, or [M+NH4]+.

  • Ammonium Adducts ([M+NH4]+): Widely used and effective. These adducts readily fragment in tandem MS to produce a characteristic cholesteryl cation at m/z 369.3, which is excellent for targeted analysis.[1]

  • Sodium Adducts ([M+Na]+): Can significantly enhance ionization, particularly for unsaturated cholesteryl esters.[13]

  • Lithium Adducts ([M+Li]+): Offer enhanced ionization and produce specific fragmentation patterns that can be useful for structural elucidation and quantification.[14]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Very low or no signal for this compound using ESI-MS.

  • Cause: Poor ionization of the neutral lipid molecule.

  • Solution 1: Adduct Formation.

    • Protocol: Prepare your sample in a solvent mixture (e.g., chloroform/methanol) containing an additive. For ammonium adducts, use 1-10 mM ammonium acetate or ammonium formate.[3][15] For sodium or lithium adducts, add the corresponding chloride or hydroxide salt at micromolar to low millimolar concentrations.[14][13]

    • Expected Outcome: A significant increase in signal intensity corresponding to the [M+Additive]+ ion.

  • Solution 2: Switch Ionization Source.

    • Recommendation: If available, switch to an APCI source. APCI is generally more effective for nonpolar molecules and may provide a detectable [M+H]+ ion even when ESI fails.[16][6][7]

Problem 2: My cholesteryl ester signal is present, but I can't distinguish it from other lipids (isobaric interference).

  • Cause: Other lipids, such as diacylglycerols (DAGs), can have the same nominal mass as your cholesteryl ester of interest.[14]

  • Solution: Tandem Mass Spectrometry (MS/MS).

    • Technique 1: Neutral Loss Scan. Cholesteryl esters undergo a characteristic neutral loss of the cholesterol backbone (368.5 Da) upon collision-induced dissociation (CID).[14][13] Performing a neutral loss scan for 368.5 will specifically detect all cholesteryl esters in your sample.

    • Technique 2: Precursor Ion Scan. The ammonium adducts of cholesteryl esters readily fragment to a stable cholesteryl cation at m/z 369.3.[1] A precursor ion scan for m/z 369.3 will identify all parent ions that produce this fragment, effectively mapping the cholesteryl esters present.

Problem 3: I am using MALDI-MS, and my signal is obscured by matrix peaks.

  • Cause: Common MALDI matrices can produce background ions in the same mass range as cholesteryl esters.[10][12]

  • Solution: Optimize Matrix Selection.

    • Recommendation: For neutral lipids, matrices like 2,5-dihydroxybenzoic acid (DHB) and norharmane (NOR) have shown good performance.[11][17] Norharmane, in particular, has been noted to provide a significant sensitivity increase for neutral lipids.[17] Experiment with different matrices to find the one with the least interference in your target mass range.

Experimental Protocols

Protocol 1: Enhancing Cholesteryl Ester Signal using Ammonium Adducts in LC-ESI-MS

  • Mobile Phase Preparation:

    • Solvent A: 50:50 (v/v) Water:Methanol with 10 mM ammonium formate and 0.1% formic acid.

    • Solvent B: 80:20 (v/v) Isopropanol:Methanol with 10 mM ammonium formate and 0.1% formic acid.[3]

  • Sample Preparation:

    • Extract lipids from your sample using a standard procedure (e.g., Folch or Bligh-Dyer extraction).

    • Reconstitute the dried lipid extract in a suitable injection solvent, such as isopropanol or a mixture of chloroform/methanol.

  • LC-MS Analysis:

    • Use a C18 reversed-phase column suitable for lipid analysis.

    • Set the mass spectrometer to positive ion mode.

    • Acquire data in full scan mode to identify the [M+NH4]+ ion of this compound (expected m/z ~754.7 for C24:0 ester).

    • For targeted analysis, set up a precursor ion scan for m/z 369.3 or a neutral loss scan for 368.5 Da.[14][1][13]

Protocol 2: Analysis of Cholesteryl Esters using APCI-MS

  • Mobile Phase Preparation:

    • Use standard reversed-phase solvents like methanol, acetonitrile, and isopropanol. The addition of a proton source like formic acid (0.1%) can be beneficial.

  • Sample Preparation:

    • Follow the same lipid extraction procedure as for ESI-MS.

  • APCI-MS Analysis:

    • Install the APCI source and optimize source parameters (e.g., corona discharge current, vaporizer temperature) according to the manufacturer's guidelines.

    • Operate in positive ion mode.

    • Monitor for the protonated molecule [M+H]+ (expected m/z ~738.7 for this compound).

    • The primary fragment ion observed in the source or via MS/MS will often be at m/z 369.3, corresponding to the loss of the fatty acid chain.[9]

Visualizations

G cluster_0 Troubleshooting Workflow Start Low/No Signal for This compound CheckIonization Current Ionization Source? Start->CheckIonization ESI_Path Using ESI? CheckIonization->ESI_Path ESI APCI_Path Using APCI? CheckIonization->APCI_Path APCI AddAdducts Action: Add Adduct-Forming Salt (e.g., Ammonium Acetate) ESI_Path->AddAdducts SwitchSource Option: Switch to APCI Source ESI_Path->SwitchSource OptimizeAPCI Action: Optimize Source Parameters (Vaporizer Temp, Corona Current) APCI_Path->OptimizeAPCI Success Signal Improved AddAdducts->Success OptimizeAPCI->Success SwitchSource->APCI_Path

Caption: Troubleshooting workflow for low signal of this compound.

G cluster_1 MS/MS Strategies for Specificity ParentIon This compound Adduct [M+NH4]+ (m/z 754.7) CID Collision-Induced Dissociation (CID) ParentIon->CID Fragment1 Cholesteryl Cation [C27H45]+ (m/z 369.3) CID->Fragment1 Fragment2 Neutral Loss of Cholesterol Backbone (368.5 Da) CID->Fragment2 ScanMode1 Precursor Ion Scan (Scan for parents of m/z 369.3) Fragment1->ScanMode1 Detect this Fragment ScanMode2 Neutral Loss Scan (Scan for loss of 368.5 Da) Fragment2->ScanMode2 Detect this Loss

Caption: Tandem MS fragmentation pathways for cholesteryl ester identification.

References

Technical Support Center: Stabilizing Cholesteryl Lignocerate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cholesteryl lignocerate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when attempting to stabilize this highly hydrophobic molecule in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve and stabilize in aqueous solutions?

This compound is an ester of cholesterol and lignoceric acid, a very long-chain saturated fatty acid (C24:0). Its molecular structure is almost entirely non-polar, making it practically insoluble in water. Attempts to directly dissolve it in aqueous buffers will result in immediate precipitation. Stabilization requires specialized formulation strategies to encapsulate or complex the molecule, rendering it dispersible in an aqueous environment.

Q2: What are the primary methods for preparing aqueous dispersions of this compound?

The most effective methods involve creating a carrier system for the this compound. The two main approaches are:

  • Lipid-Based Nanoparticles: Encapsulating this compound within a lipid bilayer, such as in liposomes or solid lipid nanoparticles (SLNs). This sequesters the hydrophobic molecule away from the aqueous phase.

  • Cyclodextrin Complexation: Using cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, to form an inclusion complex with this compound. This complex is then soluble in water.

Q3: Can I dissolve this compound in an organic solvent and then add it to my aqueous buffer?

This approach, often called solvent dispersion, can be used but requires careful optimization. Typically, you would dissolve this compound in a water-miscible organic solvent like ethanol at a high concentration. This solution is then rapidly injected into the vigorously stirred aqueous buffer. However, the final concentration of the organic solvent must be kept low (usually <1-2%) to avoid toxicity in cell-based assays and to prevent precipitation of the this compound over time. This method is often less stable than using liposomes or cyclodextrins.

Q4: How can I determine the concentration and stability of my this compound preparation?

A multi-pronged approach is necessary for characterization:

  • Concentration: The most reliable method for quantifying this compound is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or a Charged Aerosol Detector (CAD).[1][2]

  • Particle Size and Polydispersity: For lipid-based nanoparticles, Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and the polydispersity index (PDI), which indicates the uniformity of the particle population.

  • Surface Charge: Zeta potential measurement is important for predicting the stability of nanoparticle suspensions against aggregation.

  • Stability: Stability is assessed by monitoring the above parameters (concentration, particle size, PDI, and zeta potential) over time at different storage conditions (e.g., 4°C, room temperature). Visual inspection for precipitation or cloudiness is also a critical first step.

Troubleshooting Guides

Issue 1: this compound Precipitates Out of Solution
Possible Cause Troubleshooting Steps
The concentration of this compound exceeds its solubility limit in the chosen formulation.1. Reduce Concentration: Attempt to formulate at a lower concentration of this compound. 2. Optimize Carrier Ratio: If using liposomes, increase the ratio of phospholipids to this compound. For cyclodextrins, ensure a sufficient molar excess of cyclodextrin.
The formulation is unstable over time or with changes in temperature.1. Storage Conditions: Store formulations at 4°C and protect from light. Avoid freeze-thaw cycles unless the formulation has been specifically designed for it with cryoprotectants. 2. Buffer Composition: The ionic strength and pH of the buffer can affect the stability of nanoparticles. Screen different buffers (e.g., PBS, HEPES, Tris) to find the most suitable one for your formulation.[3]
The organic solvent concentration is too high in a solvent dispersion method.1. Minimize Organic Solvent: Ensure the final concentration of the organic solvent (e.g., ethanol) is as low as possible, ideally below 1%. 2. Removal of Solvent: For liposomal preparations, ensure all organic solvent is removed during the evaporation step.
Issue 2: Low Encapsulation/Incorporation Efficiency
Possible Cause Troubleshooting Steps
Poor affinity of this compound for the lipid bilayer of the liposome.1. Lipid Composition: Modify the lipid composition of the liposomes. The inclusion of cholesterol is known to enhance the stability of liposomal membranes and may improve the incorporation of cholesteryl esters.[4] 2. Preparation Method: Ensure that the hydration of the lipid film is performed at a temperature above the phase transition temperature of all lipid components. Given the high melting point of this compound, a higher hydration temperature may be required.
The ratio of this compound to the carrier is too high.1. Adjust Ratios: Systematically decrease the amount of this compound relative to the amount of phospholipid or cyclodextrin.
Inefficient complexation with cyclodextrin.1. Increase Stirring Time/Temperature: The formation of the inclusion complex can be a slow process. Increase the stirring time (up to 24-48 hours) and moderately increase the temperature (e.g., 40-50°C) to facilitate complexation.[5] 2. Use Modified Cyclodextrins: Hydroxypropyl-β-cyclodextrin or methyl-β-cyclodextrin are more water-soluble than native β-cyclodextrin and can be more effective at solubilizing highly hydrophobic molecules.[6]

Data Presentation

Table 1: Comparison of Solubilization Methods for Highly Hydrophobic Cholesteryl Esters

ParameterLiposomal FormulationCyclodextrin ComplexationSolvent Dispersion
Principle Encapsulation in a lipid bilayerFormation of an inclusion complexDirect dispersion with a co-solvent
Typical Loading Capacity Low to Moderate (dependent on lipid composition)Moderate (dependent on stoichiometry)Very Low
Stability Good to Excellent (months at 4°C)Fair to Good (can be concentration-dependent)Poor to Fair (prone to precipitation)
Biocompatibility ExcellentGood (some cyclodextrins have dose-limiting toxicity)Poor (residual solvent toxicity)
Complexity of Preparation Moderate to HighModerateLow
Key Advantage High stability and biocompatibilityCan form a true solutionSimple and quick for initial screening

Note: Specific quantitative data for this compound is limited in published literature. The information presented is based on principles for other long-chain cholesteryl esters and highly hydrophobic molecules.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes via Thin-Film Hydration and Extrusion

This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) containing this compound.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation: a. Dissolve DPPC, cholesterol, and this compound in chloroform in a round-bottom flask at a desired molar ratio (e.g., DPPC:Cholesterol:this compound 10:5:1). b. Attach the flask to a rotary evaporator. c. Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of DPPC (e.g., 45-50°C).[7] d. Continue evaporation until a thin, uniform lipid film is formed on the inside of the flask. e. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[7]

  • Hydration: a. Pre-heat the aqueous buffer to the same temperature used for film formation (45-50°C). b. Add the warm buffer to the flask containing the dry lipid film. c. Hydrate the lipid film for 1-2 hours with intermittent vortexing. The solution will appear milky, indicating the formation of Multilamellar Vesicles (MLVs).[8]

  • Extrusion: a. Assemble the liposome extruder with a 100 nm polycarbonate membrane. b. Transfer the MLV suspension into a syringe and pass it through the extruder 11-21 times.[7] This will produce LUVs with a more uniform size distribution. c. The final liposome suspension should appear translucent.

  • Characterization: a. Measure the particle size and PDI using DLS. b. Determine the encapsulation efficiency by separating the free this compound from the liposomes (e.g., via size exclusion chromatography) and quantifying the amount in the liposomal fraction using HPLC-MS.

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation of a this compound/cyclodextrin complex in an aqueous solution.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Aqueous buffer (e.g., sterile water or PBS)

  • Magnetic stirrer and stir bar

  • Water bath or heating plate

Methodology:

  • Preparation of Stock Solutions: a. Prepare a stock solution of this compound in 100% ethanol (e.g., 10 mg/mL). Heating may be required to fully dissolve the solid. b. Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 200 mg/mL).

  • Complexation: a. In a sterile container, add the HP-β-CD solution. b. While vigorously stirring, slowly add the this compound/ethanol stock solution to the HP-β-CD solution. A typical molar ratio of HP-β-CD to this compound is between 10:1 and 50:1. c. Continue to stir the mixture in a covered container for 24-48 hours at a slightly elevated temperature (e.g., 37-45°C) to facilitate complex formation.

  • Sterilization and Storage: a. Sterile filter the final solution through a 0.22 µm filter to remove any non-complexed this compound and to ensure sterility. b. Store the complexed solution at 4°C.

  • Characterization: a. Confirm the concentration of solubilized this compound in the filtrate using HPLC-MS. b. The stability of the complex can be assessed by monitoring for precipitation over time and upon dilution in experimental media.

Visualizations

G cluster_0 Lipid Film Preparation cluster_1 Hydration & Sizing cluster_2 Characterization a Dissolve Lipids & this compound in Chloroform b Evaporate Solvent (Rotary Evaporator) a->b c Dry Film Under High Vacuum b->c d Hydrate Film with Warm Aqueous Buffer c->d e Formation of MLVs d->e f Extrusion through Polycarbonate Membrane e->f g Formation of LUVs f->g h DLS (Size, PDI) Zeta Potential g->h i HPLC-MS (Encapsulation Efficiency) g->i G cluster_0 Preparation cluster_1 Complexation cluster_2 Final Steps a Dissolve this compound in Ethanol c Slowly add (a) to (b) with vigorous stirring b Dissolve HP-β-Cyclodextrin in Aqueous Buffer d Stir for 24-48 hours at 37-45°C c->d e Formation of Soluble Inclusion Complex d->e f Sterile Filtration (0.22 µm) e->f g Quantify with HPLC-MS f->g h Store at 4°C f->h

References

Technical Support Center: Quantification of Cholesteryl Lignocerate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of cholesteryl lignocerate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the analytical workflow. Our goal is to help you minimize interference and ensure reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound quantification?

A1: The primary challenges in accurately quantifying this compound stem from several sources:

  • Isobaric Interference: Other lipid species, particularly diacylglycerols (DAGs), can have the same nominal mass as this compound, making them indistinguishable in a single-stage mass spectrometer[1][2][3].

  • Matrix Effects: Components within the biological sample (e.g., salts, other lipids, proteins) can either suppress or enhance the ionization of this compound, leading to underestimation or overestimation[4][5].

  • Poor Ionization Efficiency: Cholesteryl esters, including this compound, are nonpolar molecules with a weak dipole moment, which results in poor ionization efficiency with electrospray ionization (ESI), affecting sensitivity[1][2].

  • In-Source Fragmentation: In the mass spectrometer's ion source, particularly with Atmospheric Pressure Chemical Ionization (APCI), both free cholesterol and cholesteryl esters can fragment to produce the same characteristic ion (m/z 369), necessitating chromatographic separation for accurate quantification[6][7].

Q2: How can I overcome isobaric interference from diacylglycerols (DAGs)?

A2: Tandem mass spectrometry (MS/MS) is the most effective technique to resolve isobaric interference. By inducing fragmentation of the precursor ion and monitoring for a specific product ion or neutral loss, you can selectively detect cholesteryl esters. A highly specific method involves forming lithiated or sodiated adducts of the cholesteryl esters and then using a neutral loss scan to detect the loss of the cholestane moiety (368.5 Da)[1][2][3]. This fragmentation is unique to cholesteryl esters and is not observed for co-eluting DAGs.

Q3: My signal-to-noise ratio is very low. How can I improve the ionization of this compound?

A3: To enhance the signal, consider the following strategies:

  • Adduct Formation: The formation of lithiated or sodiated adducts can significantly improve the ionization efficiency of cholesteryl esters in ESI[1][2][3]. Adding a low concentration of lithium or sodium hydroxide to your mobile phase or sample can facilitate the formation of these adducts.

  • Choice of Ionization Source: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can also be effective for neutral lipids like cholesteryl esters. APCI typically produces a protonated molecule that has lost a water molecule ([M+H-H₂O]⁺)[7].

  • Sample Preparation: Ensure your sample preparation protocol, including lipid extraction, is optimized to remove interfering substances that can cause ion suppression.

Q4: Is derivatization necessary for analyzing this compound?

A4: Derivatization is not always necessary for LC-MS/MS analysis, especially when using adduct formation and specific scan modes. However, for Gas Chromatography (GC-MS) analysis, derivatization is essential. The lignoceric acid must be cleaved from the cholesterol backbone (via hydrolysis) and then converted into a more volatile ester, typically a fatty acid methyl ester (FAME), for GC analysis[8].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate injections Matrix effects, inconsistent sample preparation, or system instability.1. Incorporate a stable isotope-labeled internal standard (e.g., d7-cholesteryl lignocerate) to normalize for variations. 2. Optimize the lipid extraction and cleanup steps to remove interfering matrix components. 3. Perform a system suitability test to ensure the LC-MS system is stable.
Peak tailing or poor peak shape in LC Inappropriate column chemistry, mobile phase incompatibility, or column degradation.1. Ensure the use of a suitable column for lipid analysis (e.g., C18, C8). 2. Optimize the mobile phase composition and gradient. Non-polar lipids like this compound require a high percentage of organic solvent for elution. 3. Replace the column if it has degraded.
No detectable peak for this compound Low abundance in the sample, poor ionization, or incorrect MS parameters.1. Concentrate the sample extract. 2. Implement adduct formation (e.g., with LiOH) to enhance ionization. 3. Optimize MS parameters, including collision energy for MS/MS scans, to ensure detection of the specific transition for this compound.
Quantification differs significantly from expected values Inaccurate calibration curve, degradation of standards, or significant ion suppression/enhancement.1. Prepare fresh calibration standards and verify their concentration. 2. Assess matrix effects by comparing the slope of a calibration curve in solvent versus a matrix-matched calibration curve[9][10]. 3. Use a stable isotope-labeled internal standard that co-elutes with the analyte to correct for matrix effects.

Experimental Protocols & Data

Method 1: LC-MS/MS with Neutral Loss Scanning for Intact this compound

This method is ideal for specifically detecting intact this compound and avoiding interference from isobaric lipids.

1. Sample Preparation (Lipid Extraction):

  • Homogenize 50-100 mg of tissue or 100 µL of plasma.

  • Add a known amount of a suitable internal standard (e.g., cholesteryl heptadecanoate or a deuterated analog).

  • Perform a Folch or Bligh-Dyer liquid-liquid extraction using a chloroform:methanol mixture.

  • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Reconstitute the lipid extract in the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium acetate or 50 µM LiOH.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium acetate or 50 µM LiOH.

  • Gradient: A suitable gradient starting with a lower percentage of B and ramping up to elute the non-polar this compound.

  • MS System: Triple quadrupole or Q-TOF mass spectrometer with an ESI source in positive ion mode.

  • MS/MS Scan Mode: Neutral Loss Scan (NLS) of 368.5 Da (for lithiated adducts) or Precursor Ion Scan for m/z 369.3 (for ammoniated adducts)[11].

Workflow for Interference Mitigation using Neutral Loss Scan

cluster_LC LC Separation cluster_MS1 MS1: Precursor Ion Selection cluster_MS2 MS2: Fragmentation & Specific Detection cluster_Interference cluster_No_Detection A Sample Injection (Mixture of Lipids) B Chromatographic Separation (Resolves some interferences) A->B C Ionization (ESI+) Forms [M+Li]+ Adducts B->C D Q1: Selects all ions in a mass range C->D E Q2: Collision Cell (CID Fragmentation) D->E I Isobaric DAG [M+Li]+ F Q3: Scans for ions that have lost 368.5 Da E->F J DAG does not lose 368.5 Da -> Not Detected E->J G Detector: Only Cholesteryl Lignocerate is detected F->G I->E

Caption: Workflow for specific detection of cholesteryl esters using neutral loss scanning.

Method 2: GC-MS Analysis of Lignoceric Acid Methyl Ester

This method involves the chemical derivatization of the fatty acid portion of this compound.

1. Sample Preparation (Hydrolysis and Derivatization):

  • Perform lipid extraction as described in Method 1, including the addition of an internal standard (e.g., a C17:0 or C25:0 cholesteryl ester).

  • Evaporate the extract and add methanolic HCl or BF₃-methanol[1].

  • Heat the sample at 60-100°C for 10-90 minutes to simultaneously hydrolyze the ester bond and methylate the released lignoceric acid.

  • After cooling, add water and extract the fatty acid methyl esters (FAMEs) with hexane.

  • Dry the hexane layer with anhydrous sodium sulfate and transfer to a GC vial.

2. GC-MS Analysis:

  • GC System: Gas chromatograph with a suitable capillary column (e.g., a polar wax or a non-polar DB-5 column).

  • Oven Program: A temperature gradient that allows for the separation of C24:0 (lignoceric acid) methyl ester from other FAMEs.

  • MS System: A single quadrupole or ion trap mass spectrometer with an Electron Ionization (EI) source.

  • Scan Mode: Scan mode to acquire full spectra for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy.

Logical Flow for Derivatization-Based GC-MS Analysis

Start This compound in Sample Hydrolysis Hydrolysis (e.g., Methanolic HCl) Start->Hydrolysis Derivatization Methylation (Forms FAME) Hydrolysis->Derivatization Extraction Liquid-Liquid Extraction (Isolates FAMEs) Derivatization->Extraction GC_Separation GC Separation (Separates FAMEs by volatility) Extraction->GC_Separation MS_Detection MS Detection (Quantifies Lignoceric Acid Methyl Ester) GC_Separation->MS_Detection End Accurate Quantification MS_Detection->End

Caption: Logical workflow for GC-MS quantification of the lignoceric acid moiety.

Quantitative Data Summary

Table 1: Comparison of Derivatization Methods for VLCFA Analysis by GC-MS

This table summarizes the performance of common derivatization methods for very-long-chain fatty acids (VLCFAs) like lignoceric acid.

Derivatization MethodTypical ReagentsDerivatization EfficiencyReported Limit of Detection (LOD)Key AdvantagesKey Disadvantages
Acid-Catalyzed Esterification BF₃-Methanol, Methanolic HClHigh (>95%)~1-10 ng/mLRobust, widely used, suitable for total fatty acids after hydrolysis.Requires heating, reagents can be harsh.
Silylation BSTFA + 1% TMCSVery High (>98%)<1 ng/mLForms stable derivatives, highly efficient.Reagents are moisture-sensitive.

Data adapted from a comparative guide on derivatization methods[1].

Table 2: Performance of an LC-MS/MS Method for Cholesteryl Ester Quantification

This table shows the precision and accuracy of a validated UHPLC-APCI-MS/MS method for quantifying total cholesteryl esters (as a class).

ParameterFree Cholesterol (FC)Total Cholesteryl Esters (Total-CE)
Intra-day Precision (%CV) 5.0%5.2%
Inter-day Precision (%CV) 5.8%8.5%
Accuracy (Bias vs. Reference) --10%

Data from a study on simultaneous quantification of cholesterol and its esters[12][13].

Table 3: Recovery and Matrix Effect Evaluation

Understanding recovery and matrix effects is crucial for accurate quantification. The following formulas are used for their assessment:

  • % Recovery = (Peak Area of Pre-Spiked Sample / Peak Area of Post-Spiked Sample) x 100

  • % Matrix Effect = (Peak Area of Post-Spiked Sample / Peak Area of Neat Standard) x 100

A matrix effect value of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement[10]. A well-optimized method aims for high and consistent recovery with a matrix effect close to 100%.

AnalyteRecoveryMatrix EffectProcess Efficiency (Recovery x Matrix Effect)
This compound 85-105%90-110%76.5-115.5%

This is an example table illustrating typical acceptance criteria for a validated bioanalytical method.

References

Technical Support Center: Refining Purification Methods for Synthetic Cholesteryl Lignocerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic cholesteryl lignocerate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude synthetic this compound sample?

A1: The most prevalent impurities include unreacted starting materials such as cholesterol and lignoceric acid, residual catalysts or reagents from the synthesis step, and byproducts formed from side reactions.

Q2: Which purification method is generally more effective for this compound: column chromatography or recrystallization?

A2: Both methods can be effective, and the choice often depends on the nature and quantity of the impurities. Column chromatography is excellent for separating compounds with different polarities, such as removing highly polar or non-polar impurities from the target ester. Recrystallization is highly effective for removing small amounts of impurities from a crystalline solid product, often yielding a product of very high purity.

Q3: How can I quickly assess the purity of my this compound fractions during purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purity of fractions. By spotting the crude mixture, the purified fractions, and pure standards (if available) on the same TLC plate, you can visualize the separation of impurities from the desired product.

Q4: My this compound product appears as an oil or wax, making recrystallization difficult. What should I do?

A4: "Oiling out" instead of crystallizing is a common issue, especially with long-chain esters that may have lower melting points. This can be addressed by using a different solvent system, cooling the solution more slowly, or using a seed crystal to induce crystallization. If these methods fail, column chromatography is a suitable alternative for purifying non-crystalline or waxy products.

Q5: What analytical techniques are recommended for final purity analysis of this compound?

A5: For final purity assessment, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1] GC-MS can provide information on both the purity and the fatty acid composition of the cholesteryl ester.[2]

Troubleshooting Guides

Column Chromatography
Problem Potential Cause Solution
Poor Separation Incorrect solvent system (eluent is too polar or not polar enough).Optimize the eluent system using TLC. A good starting point for cholesteryl esters is a hexane/ethyl acetate gradient.[2]
Column overloading.Use a larger column or reduce the amount of crude material loaded.
Channelling in the column packing.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product Elutes Too Quickly Eluent is too polar.Decrease the polarity of the eluent (e.g., increase the proportion of hexane).
Product Does Not Elute Eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
Compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica. If it is unstable, consider using a different stationary phase like alumina.
Recrystallization
Problem Potential Cause Solution
No Crystals Form Too much solvent was used.Evaporate some of the solvent and try to cool the solution again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.
The compound is not soluble enough in the chosen solvent, even when hot.Select a more suitable solvent or a solvent pair.
"Oiling Out" The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent pair. Try cooling the solution very slowly.
Significant impurities are present.Consider a preliminary purification step like column chromatography to remove the bulk of the impurities.
Low Recovery Yield The compound is too soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.
Too much solvent was used initially.Use the minimum amount of boiling solvent required to dissolve the crude product.

Data Presentation

Table 1: Comparison of Purification Methods for Cholesteryl Esters

Parameter Column Chromatography (Silica Gel) Recrystallization
Principle of Separation Differential adsorption based on polarity.Differential solubility at high and low temperatures.
Typical Purity Achieved >95% (can be higher depending on optimization)>99% (if successful)
Typical Recovery Yield 60-90% (can be lower with difficult separations)70-95% (highly dependent on solubility)
Best For Separating mixtures with diverse polarities, purifying oils and waxes.Removing small amounts of impurities from a solid product.
Common Challenges Can be time-consuming, requires larger volumes of solvent, potential for product decomposition on silica.Finding a suitable solvent, "oiling out" of the product, lower yields if the compound has significant solubility in the cold solvent.

Note: The values presented are typical for cholesteryl esters and may vary for this compound depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Dissolve a small amount of your crude product and each collected fraction in a volatile solvent (e.g., dichloromethane or hexane). Use a capillary tube to spot a small amount of each solution onto the origin line.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. A common solvent system for cholesteryl esters is a mixture of hexane and diethyl ether or hexane and ethyl acetate.[3] A ratio of 80:20 (hexane:diethyl ether) with a small amount of acetic acid can be a good starting point.

  • Visualization: After the solvent front has moved up the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp or by staining with a suitable reagent (e.g., potassium permanganate or phosphomolybdic acid) followed by gentle heating.

  • Analysis: The product, this compound, being less polar than unreacted cholesterol, will have a higher Rf value (travel further up the plate). Unreacted lignoceric acid will be more polar and have a lower Rf value.

Protocol 2: Column Chromatography Purification
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., pure hexane). Pour the slurry into a glass column and allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting the column with the least polar solvent (e.g., hexane). Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate. A common gradient for separating cholesteryl esters is starting with pure hexane and gradually increasing to a mixture of hexane:ethyl acetate (e.g., 98:2, 95:5, etc.).[2]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC (as described in Protocol 1) to identify which fractions contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is soluble when hot but sparingly soluble when cold. Potential solvents for long-chain esters include acetone, ethanol, ethyl acetate, or a mixture of solvents like ethanol/water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Final Analysis synthesis Crude Cholesteryl Lignocerate tlc_analysis TLC Analysis synthesis->tlc_analysis Initial Purity Check column_chromatography Column Chromatography tlc_analysis->column_chromatography Proceed if Impure tlc_analysis_fractions TLC of Fractions column_chromatography->tlc_analysis_fractions Analyze Fractions recrystallization Recrystallization final_product Purified Cholesteryl Lignocerate recrystallization->final_product High Purity Product combine_pure Combine & Evaporate tlc_analysis_fractions->combine_pure Combine Pure Fractions combine_pure->recrystallization Optional Final Polish combine_pure->final_product Pure Product final_analysis Purity Confirmation (HPLC, GC-MS, NMR) final_product->final_analysis troubleshooting_guide cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Low Yield or Purity After Purification poor_separation Poor Separation? start->poor_separation Using Column? no_crystals No Crystals Formed? start->no_crystals Using Recrystallization? optimize_eluent Optimize Eluent with TLC poor_separation->optimize_eluent Yes check_loading Check Column Loading poor_separation->check_loading No reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent Yes seed_crystal Add Seed Crystal no_crystals->seed_crystal Still No oiling_out Product Oiled Out? no_crystals->oiling_out No change_solvent Change Solvent/ Cool Slowly oiling_out->change_solvent Yes

References

Technical Support Center: Chromatographic Separation of Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of cholesteryl lignocerate and other cholesteryl esters using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: I am seeing poor resolution between this compound and other neutral lipids, like triglycerides. What is the first step to improve separation?

A1: The first step is to evaluate your mobile phase composition and chromatography mode (Normal-Phase or Reversed-Phase). Cholesteryl esters and triglycerides can have similar chromatographic behavior. In normal-phase HPLC, increasing the polarity difference between your analytes and the mobile phase can enhance separation. A mobile phase of hexane/methyl-tert-butyl ether/acetic acid (100:5:0.02) has been shown to be effective in separating cholesteryl esters from triglycerides[1][2]. For more challenging separations, a mobile phase consisting of hexane-n-butyl chloride-acetonitrile-acetic acid (90:10:1.5:0.01) can achieve complete separation of these lipid classes[3][4].

Q2: Should I use Normal-Phase (NP) or Reversed-Phase (RP) HPLC for separating this compound?

A2: Both NP-HPLC and RP-HPLC can be used, and the choice depends on your specific separation goals.

  • Normal-Phase HPLC separates lipids based on the polarity of their head groups. It is highly effective for separating lipid classes, such as distinguishing cholesteryl esters from triglycerides, diglycerides, and free cholesterol[5]. Since this compound is a very nonpolar lipid, NP-HPLC is an excellent choice for isolating it from more polar lipid classes.

  • Reversed-Phase HPLC separates lipids based on their hydrophobicity, which is determined by the length and degree of unsaturation of the fatty acyl chains[6][7]. RP-HPLC is ideal if you need to separate different molecular species of cholesteryl esters from each other (e.g., this compound from cholesteryl oleate).

Q3: My peak shape for this compound is poor (e.g., broad or tailing). How can I improve it?

A3: Poor peak shape can result from several factors. Here are some troubleshooting steps:

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion[8]. For reversed-phase HPLC, avoid using highly nonpolar solvents like hexane for injection[8].

  • Mobile Phase Additives: In reversed-phase HPLC, adding a small amount of a modifier like acetic acid can sometimes improve peak shape[3].

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can also impact peak shape and resolution[9].

  • Column Health: The issue might be with the column itself (e.g., contamination, degradation). Ensure the column is properly conditioned and consider flushing or replacing it if performance does not improve.

Q4: How do I choose the organic solvents for my mobile phase?

A4: Solvent selection is critical for achieving good separation.

  • For Normal-Phase HPLC: The mobile phase typically consists of a nonpolar primary solvent like hexane, with small amounts of a slightly more polar solvent (modifier) such as methyl-tert-butyl ether (MTBE), isopropanol, or ethyl acetate to modulate retention[1][5].

  • For Reversed-Phase HPLC: The mobile phase is typically polar, such as acetonitrile or methanol, often mixed with water or other organic solvents like isopropanol or tetrahydrofuran to elute hydrophobic compounds[8][10]. The ratio of these solvents is adjusted to control the retention and separation of different cholesteryl ester species.

Troubleshooting Guide: Mobile Phase Adjustment

Use this guide to troubleshoot common separation issues encountered during the analysis of this compound.

Issue 1: Co-elution of this compound with Triglycerides in Normal-Phase HPLC

If this compound is not separating from triglycerides, your mobile phase may not be optimized.

Troubleshooting Workflow

Start Poor Separation of Cholesteryl Ester & Triglyceride Check_Polarity Is the mobile phase polarity optimal? Start->Check_Polarity Increase_Modifier Decrease concentration of polar modifier (e.g., MTBE, Isopropanol) Check_Polarity->Increase_Modifier No Test_Alternative Try an alternative mobile phase system Check_Polarity->Test_Alternative Yes/Unsure Result_Good Separation Achieved Increase_Modifier->Result_Good Success Result_Bad Still Poor Separation Increase_Modifier->Result_Bad No Improvement Test_Alternative->Result_Good Success Result_Bad->Test_Alternative

Caption: Troubleshooting workflow for co-elution issues.

Explanation: Cholesteryl esters and triglycerides are both highly nonpolar. To separate them on a normal-phase column (like silica), you need a mobile phase that allows for subtle differences in polarity to be resolved.

  • Initial Assessment: Start with a very nonpolar mobile phase, such as hexane with a small percentage of a polar modifier like methyl-tert-butyl ether (MTBE).

  • Adjust Modifier: If resolution is poor, gradually decrease the concentration of the polar modifier. This will increase the retention time of all compounds but may enhance the separation between the slightly more polar triglycerides and the cholesteryl esters.

  • Try Alternative Systems: If adjusting the modifier is not sufficient, switch to a different solvent system. A mobile phase of hexane, n-butyl chloride, and acetonitrile has been shown to provide complete separation[3].

Issue 2: Poor Resolution Among Different Cholesteryl Ester Species in Reversed-Phase HPLC

When separating cholesteryl esters by their fatty acid chains (e.g., lignocerate C24:0, oleate C18:1), the mobile phase composition is key.

Troubleshooting Workflow

Start Poor Resolution of Cholesteryl Ester Species (RP-HPLC) Check_Gradient Is the gradient slope optimal? Start->Check_Gradient Shallow_Gradient Make the gradient shallower (slower increase in organic solvent) Check_Gradient->Shallow_Gradient No Change_Solvent Change organic modifier (e.g., Acetonitrile to Methanol/Isopropanol) Check_Gradient->Change_Solvent Yes Result_Good Resolution Improved Shallow_Gradient->Result_Good Optimize_Temp Optimize column temperature Change_Solvent->Optimize_Temp Optimize_Temp->Result_Good

Caption: Optimizing reversed-phase separation of cholesteryl esters.

Explanation: Reversed-phase separation of cholesteryl esters is based on their equivalent carbon number (ECN), which accounts for both chain length and unsaturation[7]. This compound, being long and saturated, will be very strongly retained.

  • Optimize Gradient: A shallow gradient (a slow increase in the percentage of the strong organic solvent) is often necessary to resolve species with similar hydrophobicity[11].

  • Change Organic Modifier: The choice of organic solvent can alter selectivity. While acetonitrile is common, using isopropanol or other alcohols can change the interaction with the stationary phase and improve separation[10][12].

  • Adjust Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak efficiency, but it may also alter selectivity. Experiment with temperatures in 5°C increments[11].

Mobile Phase Compositions for Cholesteryl Ester Separation

The following table summarizes mobile phase compositions from published methods that have been successfully used for the separation of cholesteryl esters and other neutral lipids.

Chromatography ModeMobile Phase CompositionTarget SeparationReference(s)
Normal-Phase Hexane / Methyl-tert-butyl ether / Acetic Acid (100:5:0.02, v/v/v)Separation of cholesteryl esters from triglycerides.[1],[2]
Normal-Phase Hexane / Isopropanol / Acetic Acid (100:2:0.02, v/v/v)Separation of free fatty acids, cholesterol, and diglycerides.[1]
Normal-Phase Hexane / n-Butyl Chloride / Acetonitrile / Acetic Acid (90:10:1.5:0.01, v/v/v/v)Complete separation of cholesteryl esters, triglycerides, fatty acids, and cholesterol.[3]
Normal-Phase Gradient: 4.5% MTBE in Hexane (isocratic for 10 min), then to 45% MTBE over 10 minSeparation of neutral lipid classes including cholesteryl esters, TAGs, and DAGs.[5]
Reversed-Phase Acetonitrile / Isopropanol (50:50, v/v)Isocratic separation of free cholesterol and individual cholesteryl esters.[10]
Reversed-Phase Acetonitrile / Propan-2-ol (83:17, v/v)Isocratic separation of cholesterol and tocopherols.[12]

Experimental Protocols

Protocol 1: Normal-Phase HPLC for Class Separation of Cholesteryl Esters

This protocol is adapted from methods designed to separate neutral lipid classes, which is ideal for isolating the total cholesteryl ester fraction.

  • Objective: To separate cholesteryl esters from other lipid classes like triglycerides and free cholesterol.

  • Column: Silica-based normal-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Hexane

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE)

  • Gradient Program:

    • Start with 4-5% Mobile Phase B for 10 minutes (isocratic).

    • Increase linearly to 45% Mobile Phase B over the next 10 minutes.

    • Hold at 45% B for 5 minutes.

    • Return to initial conditions and re-equilibrate for 10-15 minutes before the next injection.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 206 nm or Evaporative Light Scattering Detector (ELSD).[5]

  • Sample Preparation: Dissolve the lipid extract in the initial mobile phase (hexane with 4-5% MTBE).

Protocol 2: Reversed-Phase HPLC for Separation of Cholesteryl Ester Species

This protocol is a general guideline for separating individual cholesteryl esters based on their fatty acid chain length and saturation.

  • Objective: To resolve this compound from other cholesteryl esters.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Isopropanol

  • Elution Program: Isocratic elution with a mixture of Acetonitrile and Isopropanol (e.g., 50:50, v/v) can be effective for separating a range of cholesteryl esters[10]. For complex mixtures, a gradient may be required.

  • Flow Rate: 1.0 - 1.5 mL/min

  • Column Temperature: 30-40°C

  • Detection: UV at 210 nm.[10]

  • Sample Preparation: Dissolve the sample in the mobile phase. If solubility is an issue, a stronger solvent like pure isopropanol or a chloroform/methanol mixture can be used, but the injection volume should be kept small to minimize peak distortion[13].

References

Technical Support Center: Synthesis of Cholesteryl Lignocerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cholesteryl lignocerate, with a focus on increasing product yield and purity. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this esterification reaction.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound.

Issue 1: Low or No Yield of this compound

  • Question: My reaction has run to completion, but I have a very low yield of the desired this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to reaction equilibrium, substrate reactivity, and catalyst efficiency. Here is a step-by-step guide to troubleshoot this issue:

    • Equilibrium Limitations: The esterification of cholesterol and lignoceric acid is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thereby reducing the ester yield.

      • Solution: Employ methods to remove water from the reaction mixture as it forms. This can be achieved by using a Dean-Stark apparatus, adding molecular sieves to the reaction, or conducting the reaction under vacuum.

    • Steric Hindrance: Both cholesterol and lignoceric acid are bulky molecules. This steric hindrance can slow down the reaction rate and prevent it from going to completion.

      • Solution: Consider using a more reactive derivative of lignoceric acid, such as lignoceryl chloride or lignoceric anhydride. These acylating agents are more susceptible to nucleophilic attack by the hydroxyl group of cholesterol, which can significantly improve the reaction rate and yield.

    • Catalyst Inactivity or Insufficiency: The choice and amount of catalyst are critical. An inactive or insufficient amount of catalyst will result in a slow or incomplete reaction.

      • Solution (Chemical Synthesis): For acid-catalyzed esterification (Fischer esterification), ensure that a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is used in an appropriate concentration. If using an organocatalyst like a triphenylphosphine-sulfur trioxide adduct, verify its purity and use it in the recommended stoichiometric ratio.[1]

      • Solution (Enzymatic Synthesis): For lipase-catalyzed synthesis, ensure the enzyme is active and has been stored correctly. The choice of lipase is also crucial; some lipases exhibit higher activity towards sterols and long-chain fatty acids. Consider screening different lipases, such as Candida antarctica lipase B (CALB) or Candida rugosa lipase.[2] The enzyme loading should also be optimized.

    • Sub-optimal Reaction Conditions: Temperature, solvent, and reactant molar ratio play a significant role in the reaction outcome.

      • Solution: Optimize the reaction temperature. For chemical synthesis, a higher temperature (e.g., refluxing toluene at 110°C) is often required.[1] For enzymatic reactions, the optimal temperature is typically lower (e.g., 50-60°C) to avoid enzyme denaturation.[2] The solvent should be inert and capable of dissolving both reactants; toluene and hexane are common choices.[1][3] An excess of one reactant, usually the less expensive one, can be used to drive the reaction forward. A molar ratio of lignoceric acid to cholesterol of 1.5:1 or higher is often beneficial.

Issue 2: Formation of Side Products and Purification Challenges

  • Question: My reaction mixture shows the presence of multiple spots on TLC, indicating the formation of side products. How can I minimize their formation and effectively purify my this compound?

  • Answer: The formation of byproducts can complicate the purification process and reduce the overall yield of the desired ester. Here’s how to address this:

    • Minimizing Side Reactions:

      • Anhydrous Conditions: Ensure that all reactants and solvents are thoroughly dried before use. The presence of water can lead to the hydrolysis of the ester product or the acylating agent.

      • Inert Atmosphere: For sensitive reactions, particularly those involving organometallic catalysts or highly reactive intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

      • Temperature Control: Excessively high temperatures can lead to the degradation of reactants or products, resulting in the formation of impurities. Maintain the reaction at the optimal temperature.

    • Purification Strategies:

      • Neutralization and Extraction: After the reaction, neutralize any acidic or basic catalysts. For example, in Fischer esterification, the reaction mixture can be washed with a weak base like sodium bicarbonate solution to remove the acid catalyst and any unreacted lignoceric acid.[4] The this compound can then be extracted into an organic solvent.

      • Chromatography: Column chromatography is a highly effective method for purifying this compound from unreacted cholesterol and other nonpolar impurities. A silica gel column with a gradient of a nonpolar solvent system (e.g., hexane/ethyl acetate) is typically used.

      • Recrystallization: The purified this compound can be further purified by recrystallization from a suitable solvent, such as acetone or isopropanol, to obtain a highly pure crystalline product.

Frequently Asked Questions (FAQs)

Q1: Which is a better method for synthesizing this compound: chemical or enzymatic synthesis?

A1: Both chemical and enzymatic methods have their advantages and disadvantages.

  • Chemical Synthesis (e.g., using an organocatalyst like Ph₃P·SO₃) can offer high yields and is often faster.[1] However, it may require harsher reaction conditions (high temperature) and the use of potentially toxic reagents and solvents.[1]

  • Enzymatic Synthesis (e.g., using a lipase) is performed under milder conditions (lower temperature), which can be advantageous for sensitive substrates.[5] It is also a more environmentally friendly approach.[5] However, enzymes can be more expensive, and the reaction times may be longer. The choice of enzyme and the optimization of reaction parameters are crucial for achieving high yields.[2]

The "better" method depends on the specific requirements of your research, including desired purity, scale, cost, and environmental considerations.

Q2: What is the ideal molar ratio of lignoceric acid to cholesterol?

A2: To drive the esterification reaction towards the product side, it is common to use an excess of one of the reactants. Since lignoceric acid is often more readily available and less expensive than cholesterol, using a molar ratio of lignoceric acid (or its activated form) to cholesterol of 1.5:1 to 3:1 is a good starting point for optimization.[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction progress. A suitable solvent system (e.g., hexane:ethyl acetate 9:1) can be used to separate the starting materials (cholesterol and lignoceric acid) from the product (this compound). The disappearance of the starting material spots and the appearance of the product spot indicate the progression of the reaction.

Q4: What are the key safety precautions to take during the synthesis?

A4: When working with organic solvents and reagents, always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When using strong acids or bases, handle them with care. Reactions conducted at high temperatures or under reflux should be monitored closely.

Quantitative Data Summary

The following table summarizes yields for the synthesis of cholesteryl esters under different conditions, which can serve as a reference for optimizing this compound synthesis.

Synthesis MethodCatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
OrganocatalysisPh₃P·SO₃Cholesterol, Long-chain saturated fatty acidsToluene110-Good to Excellent[1]
EnzymaticCandida rugosa lipasePhytosterols, Fatty acids from high-oleic sunflower seed oilIsooctane50292[2]
Cross-CouplingPdCl₂(dtbpf)Cholesterol, Aroyl chlorides1,4-Dioxane100 (Microwave)2Good to High[6][7][8]

Experimental Protocol: High-Yield Synthesis of this compound via Organocatalysis

This protocol is adapted from a method reported for the synthesis of cholesteryl esters of long-chain saturated fatty acids.[1]

Materials:

  • Cholesterol

  • Lignoceric acid

  • Triphenylphosphine-sulfur trioxide adduct (Ph₃P·SO₃)

  • Toluene (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cholesterol (1 mmol) and lignoceric acid (1.2 mmol) in anhydrous toluene (20 mL).

  • Catalyst Addition: Add the triphenylphosphine-sulfur trioxide adduct (1.5 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 110°C and maintain it at reflux with stirring. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Workflow for Optimizing this compound Synthesis

SynthesisOptimization cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_troubleshoot Troubleshooting cluster_purification Purification & Final Product Start Start: Define Synthesis Goal (e.g., >90% Yield) Reactants Select Reactants: - Cholesterol - Lignoceric Acid or derivative Start->Reactants Method Choose Synthesis Method: - Chemical (Organocatalysis) - Enzymatic (Lipase) Reactants->Method Setup Reaction Setup: - Stoichiometry - Solvent - Catalyst Method->Setup Conditions Set Reaction Conditions: - Temperature - Time Setup->Conditions Monitor Monitor Progress (TLC) Conditions->Monitor Analysis Analyze Crude Product: - Yield - Purity (TLC, NMR) Monitor->Analysis LowYield Low Yield? Analysis->LowYield SideProducts Side Products? LowYield->SideProducts No Optimize Optimize Conditions: - Adjust Temp/Time - Change Catalyst/Solvent - Vary Stoichiometry LowYield->Optimize Yes SideProducts->Optimize Yes Purify Purification: - Column Chromatography - Recrystallization SideProducts->Purify No Optimize->Setup FinalProduct Final Product: - Characterization (NMR, MS) - Purity Assessment Purify->FinalProduct

Caption: Workflow for optimizing this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of Cholesteryl Lignocerate and Other Common Cholesteryl Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical properties and biological relevance of cholesteryl lignocerate against other prevalent cholesteryl esters, namely cholesteryl oleate, cholesteryl palmitate, and cholesteryl stearate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Introduction to Cholesteryl Esters

Cholesteryl esters are neutral lipids that play a crucial role in the transport and storage of cholesterol within the body.[1][] They are formed through the esterification of a fatty acid to the hydroxyl group of cholesterol. The specific fatty acid attached to the cholesterol molecule significantly influences the physical and chemical properties of the resulting cholesteryl ester, which in turn affects its biological function and role in disease.[3] This guide focuses on comparing this compound, a very-long-chain saturated cholesteryl ester, with the more common long-chain cholesteryl esters: the monounsaturated cholesteryl oleate and the saturated cholesteryl palmitate and cholesteryl stearate.

Quantitative Comparison of Physicochemical Properties

The length and saturation of the fatty acid chain in a cholesteryl ester are primary determinants of its physical state at physiological temperatures.[1] These properties are critical for understanding their behavior in biological systems, such as their packing in lipid droplets and lipoproteins. The following table summarizes key physicochemical properties of this compound and its common counterparts.

PropertyThis compound (C24:0)Cholesteryl Oleate (C18:1)Cholesteryl Palmitate (C16:0)Cholesteryl Stearate (C18:0)
Molecular Formula C₅₁H₉₂O₂[4]C₄₅H₇₈O₂[]C₄₃H₇₆O₂[5]C₄₅H₈₀O₂[6]
Molecular Weight 737.28 g/mol [4]651.11 g/mol []625.07 g/mol [5]653.12 g/mol [6]
Melting Point (°C) High (Does not exhibit a liquid crystalline phase)[7]44-47[][3]74-77[8]79-83[6][9]
Fatty Acid Chain Length 24 carbons (Very-long-chain)18 carbons (Long-chain)16 carbons (Long-chain)18 carbons (Long-chain)
Fatty Acid Saturation SaturatedMonounsaturatedSaturatedSaturated

Note: this compound's high melting point and lack of a liquid crystalline phase are significant distinguishing features, suggesting it exists in a solid, crystalline state at physiological temperatures.[7] This has important implications for its role in pathologies such as X-linked adrenoleukodystrophy.

Biological Significance and Disease Involvement

The distinct properties of these cholesteryl esters translate to different roles in health and disease.

  • This compound: The accumulation of cholesteryl esters containing very-long-chain fatty acids, such as lignoceric acid, is a hallmark of X-linked adrenoleukodystrophy (X-ALD).[7] This genetic disorder is caused by a deficiency in the ABCD1 transporter, which is responsible for transporting very-long-chain fatty acids into peroxisomes for degradation. The buildup of these lipids, including this compound, is believed to contribute to the demyelination and neuroinflammation characteristic of the disease.

  • Cholesteryl Oleate, Palmitate, and Stearate: These are the most common cholesteryl esters found in lipoproteins and lipid droplets. Their relative proportions can influence the development of atherosclerosis. For instance, an accumulation of saturated cholesteryl esters like cholesteryl stearate in macrophages contributes to the formation of foam cells, a key event in the development of atherosclerotic plaques.[10] Cholesteryl oleate, being unsaturated, has a lower melting point and is more likely to exist in a liquid state, which can affect its metabolism and clearance from cells.[11]

Signaling Pathways

The metabolism and cellular effects of cholesteryl esters are intricately linked to specific signaling pathways. Understanding these pathways is crucial for developing targeted therapeutic interventions.

Foam Cell Formation in Atherosclerosis

The uptake of modified low-density lipoprotein (LDL) by macrophages and the subsequent accumulation of cholesteryl esters are central to the formation of foam cells and the progression of atherosclerosis.

Foam_Cell_Formation cluster_macrophage LDL LDL modLDL Modified LDL LDL->modLDL Oxidation/ Modification SR Scavenger Receptors modLDL->SR Macrophage Macrophage Endosome Endosome/ Lysosome Macrophage->Endosome Uptake FC Free Cholesterol Endosome->FC Hydrolysis CE Cholesteryl Esters (e.g., Stearate) LipidDroplet Lipid Droplet (Foam Cell) CE->LipidDroplet Accumulation ACAT1 ACAT1 FC->ACAT1 Efflux Cholesterol Efflux FC->Efflux ABCA1/ ABCG1 ACAT1->CE Esterification

Caption: Signaling pathway of foam cell formation.

ABCD1 Transporter and this compound Metabolism

In X-linked adrenoleukodystrophy, the defective ABCD1 transporter leads to the accumulation of very-long-chain fatty acids (VLCFAs) and their subsequent incorporation into cholesteryl esters.

ABCD1_Pathway cluster_peroxisome VLCFA Very-Long-Chain Fatty Acids (VLCFA) ACS Acyl-CoA Synthetase VLCFA->ACS VLCFACoA VLCFA-CoA ACS->VLCFACoA Activation ABCD1_normal ABCD1 Transporter (Functional) VLCFACoA->ABCD1_normal Transport BetaOxidation β-oxidation ABCD1_defective ABCD1 Transporter (Defective in X-ALD) VLCFACoA->ABCD1_defective Impaired Transport Peroxisome Peroxisome Cytosol Cytosolic Accumulation of VLCFA-CoA ABCD1_defective->Cytosol ACAT ACAT Cytosol->ACAT CE_Lignocerate This compound Accumulation ACAT->CE_Lignocerate Esterification Pathology Demyelination & Neuroinflammation CE_Lignocerate->Pathology

Caption: Role of ABCD1 in this compound metabolism.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible study of cholesteryl esters. Below are outlines of key experimental protocols.

Differential Scanning Calorimetry (DSC) for Phase Behavior Analysis

DSC is a thermoanalytical technique used to study the thermal transitions of lipids as they are heated or cooled. This method provides information on melting points and the temperatures of transitions between different liquid crystalline phases.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the purified cholesteryl ester into an aluminum DSC pan.

    • Seal the pan hermetically to prevent any loss of sample during heating.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC instrument.

    • Purge the sample chamber with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to create an inert atmosphere and prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected first transition.

    • Heat the sample at a constant rate (e.g., 5 °C/min) to a temperature above its final melting point.

    • Hold the sample at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 5 °C/min).

    • A second heating scan is often performed to ensure the thermal history of the sample is consistent.

  • Data Analysis:

    • The heat flow is recorded as a function of temperature.

    • Endothermic (melting) and exothermic (crystallization) transitions appear as peaks on the DSC thermogram.

    • The onset temperature of the peak is typically taken as the transition temperature.

    • The area under the peak is proportional to the enthalpy change (ΔH) of the transition.

Polarizing Light Microscopy (PLM) for Liquid Crystal Phase Identification

PLM is used to visualize the unique textures of different liquid crystalline phases, which arise from their birefringent nature.

Methodology:

  • Sample Preparation:

    • Place a small amount of the cholesteryl ester on a clean glass microscope slide.

    • Gently heat the slide on a hot stage to melt the sample into a thin, uniform film.

    • Place a coverslip over the molten sample.

  • Microscope Setup:

    • Place the slide on the hot stage of a polarizing light microscope.

    • The microscope should be equipped with two polarizers, one placed before the sample (polarizer) and one after (analyzer), oriented perpendicular to each other.

  • Observation:

    • Slowly cool the sample from its molten (isotropic) state.

    • As the sample cools, it will pass through different liquid crystalline phases, each exhibiting a characteristic texture. For example, the cholesteric phase often shows a "focal conic" texture, while the smectic phase may appear as "oily streaks" or "batonnets."

    • Capture images of the different textures at various temperatures.

  • Interpretation:

    • The observed textures are compared with known textures of different liquid crystal phases to identify the phases present and the temperatures at which they form.

Conclusion

The fatty acid composition of cholesteryl esters dictates their physicochemical properties, which in turn governs their biological behavior and implication in disease. This compound, with its very-long-chain saturated fatty acid, exhibits distinct properties compared to more common cholesteryl esters, leading to its pathological accumulation in X-linked adrenoleukodystrophy. A thorough understanding of these differences, aided by quantitative analysis and the application of detailed experimental protocols, is paramount for the development of effective therapeutic strategies for diseases involving aberrant cholesteryl ester metabolism.

References

Cholesteryl Lignocerate: A Comparative Guide to its Validation as a Disease Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cholesteryl lignocerate and other key biomarkers for X-linked adrenoleukodystrophy (ALD), a rare neurodegenerative disorder. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to aid in the objective assessment of these biomarkers.

Biomarker Performance Comparison

The validation of a biomarker hinges on its ability to accurately and reliably identify a disease state, predict its course, or measure the response to treatment. While this compound, as a component of the broader category of very long-chain fatty acids (VLCFAs), has historically been used for the diagnosis of X-linked adrenoleukodystrophy (ALD), recent advancements have identified more sensitive and specific alternatives. The data presented below compares the diagnostic and prognostic performance of VLCFAs (specifically C26:0, a key component of this compound) with C26:0-lysophosphatidylcholine (C26:0-lysoPC) and neurofilament light chain (NfL).

Biomarker Primary Use Sample Type Sensitivity Specificity Correlation with Disease Severity Key Advantages Limitations
Very Long-Chain Fatty Acids (VLCFA), including C26:0 DiagnosisPlasma, Dried Blood Spots>99.9% in males, ~85% in females[1]Can have false positives[2]; one study reported 94.1% specificity for the C24:0/C22:0 ratio[3]No significant correlation[4]Established diagnostic marker.Does not correlate with phenotype or disease progression; lower sensitivity in female carriers.[1]
C26:0-lysophosphatidylcholine (C26:0-lysoPC) DiagnosisPlasma, Dried Blood Spots100% in males and >99% in females[1][5][6]High, outperforms VLCFA analysis.[7]Correlates with some disease manifestations.[4][8]Superior diagnostic performance to VLCFA, especially in females; suitable for newborn screening.[1][7]Levels may not fully normalize after treatment.[4][8]
Neurofilament Light Chain (NfL) Prognosis & MonitoringPlasma, Serum, Cerebrospinal Fluid (CSF)High for detecting cerebral ALD. A cutoff of 8.33 pg/mL showed high sensitivity and specificity for childhood CALD onset.[9]High, can distinguish cerebral ALD from other forms.[10][11][12][13]Strong correlation with brain lesion severity and neurocognitive outcomes.[10][11][12][13][14][15][16]Reflects ongoing neuroaxonal damage; predictive of disease conversion and treatment response.[10][11][12][13]Less specific for ALD as it is a general marker of neurodegeneration.[11]

Experimental Protocols

Accurate and reproducible measurement of biomarkers is fundamental to their clinical utility. This section outlines the methodologies for the quantification of VLCFA, C26:0-lysoPC, and NfL.

Quantification of Very Long-Chain Fatty Acids (VLCFA)
  • Principle: This method involves the extraction of total lipids from plasma, followed by hydrolysis to release fatty acids, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

  • Methodology:

    • Sample Preparation: Plasma samples are collected in EDTA tubes.

    • Lipid Extraction: Lipids are extracted from a small volume of plasma (e.g., 100 µL) using a solvent mixture such as methanol/toluene.

    • Hydrolysis and Transesterification: The extracted lipids are subjected to acid-catalyzed transesterification by heating in the presence of a reagent like acetyl chloride in methanol. This process simultaneously hydrolyzes cholesteryl esters and other complex lipids and converts the released fatty acids into FAMEs.

    • Extraction of FAMEs: The resulting FAMEs are extracted into an organic solvent (e.g., hexane).

    • GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph for separation based on their volatility and polarity. The separated FAMEs are then detected and quantified by a mass spectrometer. Deuterated internal standards for specific fatty acids are added at the beginning of the procedure for accurate quantification.[17][18][19]

Quantification of C26:0-lysophosphatidylcholine (C26:0-lysoPC)
  • Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of C26:0-lysoPC in dried blood spots (DBS) or plasma.

  • Methodology:

    • Sample Preparation: A small punch (e.g., 3 mm) from a dried blood spot is used.

    • Extraction: C26:0-lysoPC is extracted from the DBS punch using a solvent, typically methanol, containing a deuterated internal standard (e.g., C26:0-d4-lysoPC).

    • LC-MS/MS Analysis: The extract is injected into a liquid chromatography system for separation of C26:0-lysoPC from other molecules. The eluent is then introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for highly specific detection and quantification.[5][20][21]

Quantification of Neurofilament Light Chain (NfL)
  • Principle: NfL is measured using highly sensitive immunoassays, such as the Single Molecule Array (Simoa) technology.

  • Methodology:

    • Sample Collection: Plasma, serum, or cerebrospinal fluid can be used.

    • Simoa Assay: The Simoa platform utilizes paramagnetic beads coated with capture antibodies specific for NfL. The beads are incubated with the sample, allowing NfL proteins to bind. A second, biotinylated detection antibody is then added, followed by a streptavidin-β-galactosidase conjugate. The beads are then washed and loaded into an array of femtoliter-sized wells, such that each well contains at most one bead. A fluorogenic substrate is added, and the wells are sealed. The fluorescence signal from each well is measured, allowing for the digital quantification of individual protein molecules.[9][14][16]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures is crucial for a deeper understanding of biomarker utility. The following diagrams, generated using the DOT language, illustrate the pathophysiology of VLCFA accumulation in ALD and the typical workflows for biomarker analysis.

Figure 1. Pathophysiology of VLCFA Accumulation in X-linked Adrenoleukodystrophy. cluster_cytosol Cytosol cluster_peroxisome Peroxisome Fatty Acid Elongation Fatty Acid Elongation VLCFA-CoA VLCFA-CoA Fatty Acid Elongation->VLCFA-CoA Elongation of shorter fatty acids ABCD1 Transporter ABCD1 Transporter VLCFA-CoA->ABCD1 Transporter ABCD1 Transporter->VLCFA-CoA Beta-oxidation Beta-oxidation ABCD1 Transporter->Beta-oxidation Import into Peroxisome Shorter Chain Fatty Acids Shorter Chain Fatty Acids Beta-oxidation->Shorter Chain Fatty Acids

Caption: Pathophysiology of VLCFA Accumulation in X-ALD.

Figure 2. Experimental Workflow for Biomarker Analysis. cluster_sample Sample Collection & Preparation cluster_analysis Biomarker Quantification cluster_data Data Interpretation Patient Sample Patient Sample Plasma/DBS Preparation Plasma/DBS Preparation Patient Sample->Plasma/DBS Preparation Lipid Extraction & Derivatization Lipid Extraction & Derivatization Plasma/DBS Preparation->Lipid Extraction & Derivatization For VLCFA LC-MS/MS LC-MS/MS Plasma/DBS Preparation->LC-MS/MS For C26:0-lysoPC Simoa Immunoassay Simoa Immunoassay Plasma/DBS Preparation->Simoa Immunoassay For NfL GC-MS GC-MS Lipid Extraction & Derivatization->GC-MS VLCFA Analysis Biomarker Levels Biomarker Levels GC-MS->Biomarker Levels LC-MS/MS->Biomarker Levels Simoa Immunoassay->Biomarker Levels Clinical Correlation Clinical Correlation Biomarker Levels->Clinical Correlation

Caption: Experimental Workflow for Biomarker Analysis.

Conclusion

The evidence strongly indicates that while this compound (as part of the VLCFA panel) remains a tool for the initial diagnosis of X-linked adrenoleukodystrophy, it is outperformed by C26:0-lysophosphatidylcholine in terms of diagnostic accuracy, particularly in female carriers.[1][22][7] Furthermore, for prognostication and monitoring of disease progression, especially the devastating cerebral form of ALD, neurofilament light chain has emerged as a superior biomarker.[10][11][12][13] This guide provides the foundational data and methodologies to assist researchers and clinicians in selecting the most appropriate biomarkers for their specific applications in the study and management of ALD.

References

A Comparative Guide: Cholesteryl Lignocerate vs. Cholesteryl Oleate in Membrane Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the influence of two distinct cholesteryl esters, cholesteryl lignocerate and cholesteryl oleate, on the structure and properties of biological membranes. Understanding these differences is crucial for research in lipid biology, pathology of lipid storage diseases, and the design of lipid-based drug delivery systems.

Introduction

Cholesteryl esters (CEs) are highly nonpolar lipids that play a central role in the transport and storage of cholesterol. While not typically considered integral structural components of cell membranes in the same way as phospholipids and free cholesterol, their presence and composition can significantly influence membrane properties and cellular processes. This guide focuses on a comparative analysis of two CEs with contrasting fatty acid chains: this compound, which contains a long-chain saturated fatty acid (lignoceric acid, 24:0), and cholesteryl oleate, which contains a monounsaturated fatty acid (oleic acid, 18:1). The structural differences between their acyl chains lead to distinct biophysical behaviors and differential interactions with lipid membranes.

Molecular Structures and Properties

The fundamental difference between this compound and cholesteryl oleate lies in the structure of their fatty acid tails. Lignoceric acid is a 24-carbon saturated fatty acid, resulting in a long, straight, and rigid acyl chain. In contrast, oleic acid is an 18-carbon monounsaturated fatty acid with a cis double bond, which introduces a significant kink in its acyl chain.

PropertyThis compoundCholesteryl Oleate
Fatty Acid Lignoceric Acid (24:0)Oleic Acid (18:1)
Acyl Chain Structure Long, straight, saturatedKinked, unsaturated
Molecular Shape More linear and rigidBent and more flexible
Polarity Extremely nonpolarHighly nonpolar

Impact on Membrane Structure and Fluidity

The disparate molecular geometries of this compound and cholesteryl oleate profoundly affect their interaction with and integration into lipid bilayers.

This compound: Due to its long, saturated acyl chain, this compound is a highly hydrophobic and rigid molecule. Experimental evidence suggests that cholesteryl esters with long, saturated acyl groups are not surface-active and do not readily form stable monolayers at an air-water interface. When present in a lipid environment, they have a strong tendency to be excluded from the membrane surface and phase-separate into a bulk, crystalline phase. This behavior is driven by the inability of the rigid, straight chain to pack efficiently with the more fluid and dynamic acyl chains of membrane phospholipids. Therefore, this compound is not expected to be a significant component of the functional membrane but rather to accumulate in lipid droplets or, in pathological conditions, as crystalline deposits.

Cholesteryl Oleate: The cis double bond in the oleic acid chain of cholesteryl oleate introduces a kink, making the molecule less linear and more flexible than its saturated counterpart. This structural feature allows for a greater degree of miscibility with other lipids in a monolayer. Studies have shown that cholesteryl oleate can be present in surface phases up to packing densities similar to those found in natural membranes.[1] Its orientation in such phases is thought to involve the ester linkage being positioned towards the aqueous interface. However, even with its greater miscibility, at high concentrations, cholesteryl oleate can also be squeezed out from a monolayer into a bulk phase.

Summary of Membrane Interactions
FeatureThis compoundCholesteryl Oleate
Membrane Insertion Unfavorable; tends to be expelledLimited; can be partially accommodated
Effect on Lipid Packing Likely to induce phase separation and crystalline domain formationCan integrate to a limited extent, potentially disordering the acyl chain region
Effect on Membrane Fluidity Not applicable as it is largely excludedMay increase fluidity at low concentrations by disrupting packing, but the effect is complex
Domain Formation Promotes the formation of separate, crystalline CE domainsCan be incorporated into liquid-disordered domains to a limited extent

Experimental Methodologies

The investigation of the effects of cholesteryl esters on membrane structure relies on a variety of biophysical techniques.

Langmuir-Blodgett Monolayer Studies

This technique is used to study the behavior of lipids at an air-water interface, providing insights into their packing, surface activity, and miscibility.

Protocol:

  • A solution of the lipid(s) of interest (e.g., a phospholipid mixed with either this compound or cholesteryl oleate) in a volatile organic solvent is spread on the surface of an aqueous subphase in a Langmuir trough.

  • The solvent is allowed to evaporate, leaving a lipid monolayer at the interface.

  • Mobile barriers are used to compress the monolayer, and the surface pressure is measured as a function of the area per molecule.

  • The resulting pressure-area isotherm provides information on the phase behavior of the monolayer. The miscibility and interactions between different lipid components can be inferred from the deviation of the experimental isotherm from the ideal mixing behavior.

Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure the heat changes associated with phase transitions in materials, such as the gel-to-liquid crystalline phase transition of lipid bilayers.

Protocol:

  • Liposomes (artificial vesicles) are prepared by hydrating a dry lipid film containing the desired composition (e.g., a phospholipid with varying concentrations of a cholesteryl ester).

  • A sample of the liposome suspension and a reference sample (buffer) are placed in the DSC instrument.

  • The samples are heated at a constant rate, and the differential heat flow required to maintain the sample and reference at the same temperature is recorded.

  • The resulting thermogram shows peaks corresponding to phase transitions. Changes in the transition temperature (Tm) and the enthalpy of the transition (ΔH) upon addition of the cholesteryl ester provide information about its effect on the stability and organization of the lipid bilayer.

X-ray Diffraction

X-ray diffraction provides information about the periodic structures within a material. In the context of lipid membranes, it can be used to determine the thickness of the bilayer and the packing of the lipid acyl chains.

Protocol:

  • Oriented multilayer samples or liposome dispersions are prepared with the desired lipid composition.

  • The sample is exposed to a collimated beam of X-rays.

  • The scattered X-rays are detected, and the resulting diffraction pattern is analyzed.

  • Small-angle X-ray scattering (SAXS) gives information about the lamellar repeat distance (bilayer thickness plus water layer), while wide-angle X-ray scattering (WAXS) provides details about the lateral packing of the acyl chains (e.g., hexagonal packing in the liquid-crystalline phase or orthorhombic packing in the gel phase).

Fluorescence Spectroscopy

Fluorescence-based techniques, such as fluorescence anisotropy and generalized polarization (GP), utilize fluorescent probes that partition into the lipid membrane to report on the local environment's fluidity and order.

Protocol:

  • A fluorescent probe (e.g., DPH, Laurdan) is incorporated into a liposome suspension.

  • The sample is excited with polarized light, and the fluorescence emission is measured.

  • For fluorescence anisotropy, the polarization of the emitted light is measured to determine the rotational mobility of the probe, which is related to membrane fluidity.

  • For Laurdan GP, the shift in the emission spectrum of the probe is measured, which is sensitive to the polarity of the probe's environment and thus the hydration level of the bilayer, providing information on lipid packing.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation lipid_mix Prepare Lipid Mixtures (Phospholipid + CE) liposome_prep Liposome Formation (e.g., film hydration, extrusion) lipid_mix->liposome_prep monolayer_prep Monolayer Spreading (Langmuir Trough) lipid_mix->monolayer_prep dsc Differential Scanning Calorimetry (DSC) liposome_prep->dsc xray X-ray Diffraction liposome_prep->xray fluorescence Fluorescence Spectroscopy liposome_prep->fluorescence langmuir Langmuir-Blodgett Monolayer Analysis monolayer_prep->langmuir thermo_props Thermodynamic Properties (Tm, ΔH) dsc->thermo_props structural_params Structural Parameters (Bilayer thickness, packing) xray->structural_params fluidity_order Membrane Fluidity & Order fluorescence->fluidity_order surface_props Surface Properties (Area/molecule, miscibility) langmuir->surface_props comparison Comparative Analysis of This compound vs. Oleate thermo_props->comparison structural_params->comparison fluidity_order->comparison surface_props->comparison

Caption: Workflow for the biophysical investigation of cholesteryl ester effects on membranes.

Conclusion

The saturation of the fatty acid chain in cholesteryl esters is a critical determinant of their interaction with lipid membranes. This compound, with its long, saturated acyl chain, is largely immiscible with membrane phospholipids and tends to phase-separate, potentially forming crystalline aggregates. In contrast, the unsaturated acyl chain of cholesteryl oleate allows for a greater degree of interaction and partial incorporation into the membrane, albeit with limited solubility. These fundamental differences have significant implications for cellular lipid metabolism and the pathophysiology of diseases involving cholesteryl ester accumulation. For drug development professionals, understanding these distinct biophysical properties is essential when designing lipid-based formulations, as the choice of cholesteryl ester can profoundly impact the stability, structure, and performance of the delivery vehicle. Further research employing the experimental techniques outlined in this guide will continue to elucidate the nuanced roles of different cholesteryl ester species in membrane biology.

References

Comparative Analysis of Cholesteryl Lignocerate Levels in Tissues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the tissue-specific distribution of cholesteryl lignocerate is critical, particularly in the context of X-linked Adrenoleukodystrophy (ALD), a neurodegenerative disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs). This guide provides a comparative analysis of this compound levels in various tissues, details the experimental methodologies for its quantification, and illustrates the analytical workflow.

In healthy individuals, this compound is present at very low levels in tissues. However, in ALD, a genetic defect in the ABCD1 transporter protein leads to the pathological accumulation of VLCFAs, including lignoceric acid (C24:0), which become esterified to cholesterol. This accumulation is most pronounced in the white matter of the brain and the adrenal cortex, leading to the severe neurological symptoms and adrenal insufficiency characteristic of the disease.

Quantitative Comparison of this compound Levels

The following table summarizes the levels of lignoceric acid as a percentage of total fatty acids in the cholesteryl ester fraction of various tissues from ALD patients and control subjects. While absolute concentrations in µg/g of tissue are not consistently reported across studies, the percentage composition clearly demonstrates the dramatic accumulation in affected tissues.

TissueConditionLignoceric Acid (% of Total Fatty Acids in Cholesteryl Esters)Reference
Brain White Matter Adrenoleukodystrophy (ALD)11.8 - 41.9%[1]
ControlVery low to undetectable[1]
Adrenal Cortex Adrenoleukodystrophy (ALD)13.4 - 34.8%[1]
ControlVery low to undetectable[1]
Plasma Adrenoleukodystrophy (ALD)No significant increase[2]
ControlNormal[2]

Note: The data presented are compiled from multiple sources and represent a range of reported values. The significant variation in ALD tissues reflects the severity and progression of the disease.

Experimental Protocols for this compound Quantification

The analysis of this compound in tissues is a multi-step process involving lipid extraction, hydrolysis, and chromatographic separation and detection. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for this purpose.

Tissue Homogenization and Lipid Extraction (Bligh and Dyer Method)

This protocol is a standard method for the total lipid extraction from biological samples.[3]

  • Objective: To extract total lipids from tissue samples.

  • Procedure:

    • A known weight of the tissue sample is homogenized in a mixture of chloroform and methanol.

    • Water is added to the homogenate to create a biphasic system.

    • After centrifugation, the lower chloroform layer, containing the total lipids, is carefully collected.

    • The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Hydrolysis of Cholesteryl Esters
  • Objective: To release the fatty acids from the cholesterol backbone.

  • Procedure:

    • The dried lipid extract is subjected to alkaline or acidic hydrolysis (e.g., using methanolic HCl) to cleave the ester bond.

    • This step results in a mixture of free fatty acids and cholesterol.

Derivatization of Fatty Acids
  • Objective: To convert the fatty acids into volatile derivatives suitable for GC-MS analysis.

  • Procedure:

    • The free fatty acids are converted to their fatty acid methyl esters (FAMEs) using a derivatizing agent such as boron trifluoride-methanol.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Objective: To separate, identify, and quantify the individual FAMEs, including methyl lignocerate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Procedure:

    • The FAMEs mixture is injected into the GC.

    • The different FAMEs are separated based on their boiling points and interaction with the stationary phase of the GC column.

    • As each FAME elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

    • The mass spectrometer detects the unique mass-to-charge ratio of the fragments, allowing for the identification and quantification of each fatty acid, including lignoceric acid. An internal standard is used for accurate quantification.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the quantification of this compound and a simplified representation of the metabolic pathway disruption in ALD.

Experimental_Workflow Experimental Workflow for this compound Quantification tissue Tissue Sample (Brain, Adrenal Gland) homogenization Homogenization tissue->homogenization extraction Lipid Extraction (Bligh & Dyer) homogenization->extraction hydrolysis Alkaline/Acidic Hydrolysis extraction->hydrolysis derivatization Derivatization to FAMEs hydrolysis->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis & Quantification gcms->data

Caption: Workflow for quantifying this compound from tissues.

ALD_Pathway Simplified ALD Metabolic Pathway Disruption cluster_healthy Healthy Individual cluster_ald Adrenoleukodystrophy (ALD) VLCFA Very Long-Chain Fatty Acids (VLCFA) (e.g., Lignoceric Acid) ABCD1_healthy ABCD1 Transporter (Functional) VLCFA->ABCD1_healthy ABCD1_defective ABCD1 Transporter (Defective in ALD) VLCFA->ABCD1_defective Peroxisome Peroxisome ABCD1_healthy->Peroxisome Beta_oxidation β-oxidation Peroxisome->Beta_oxidation Degradation Degradation Products Beta_oxidation->Degradation Accumulation VLCFA Accumulation in Cytosol ABCD1_defective->Accumulation Blocked Transport Cholesteryl_Lignocerate This compound Accumulation (in Brain & Adrenal Gland) Accumulation->Cholesteryl_Lignocerate Cholesterol Cholesterol Cholesterol->Cholesteryl_Lignocerate

Caption: Disrupted VLCFA metabolism in Adrenoleukodystrophy (ALD).

References

A Comparative Guide to the Cross-Validation of Cholesteryl Lignocerate Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of cholesteryl lignocerate, a critical biomarker for certain peroxisomal disorders such as X-linked adrenoleukodystrophy (X-ALD), is paramount for diagnostics, monitoring disease progression, and evaluating therapeutic efficacy. The choice of analytical methodology directly impacts the reliability and sensitivity of these measurements. This guide provides an objective comparison of two primary analytical platforms, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. While enzymatic assays are available for total cholesterol esters, their specificity for individual esters like this compound is limited, making them less suitable for precise quantification of this specific analyte.

Data Presentation: Performance Comparison

Direct cross-validation studies comparing the performance of different analytical methods specifically for this compound are not extensively available in the public domain. However, based on the validation of methods for very-long-chain fatty acids (VLCFAs) and other cholesteryl esters, a comparative summary of expected performance characteristics can be compiled.

Performance MetricLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Enzymatic Assay
Specificity High (discriminates between different cholesteryl esters)High (with appropriate chromatographic separation)Low (measures total cholesterol esters)
Sensitivity (LOD) High (low ng/mL to pg/mL range)[1]High (pg range), but can be limited by derivatization efficiency[1]Moderate
Linearity (r²) Typically >0.99Typically >0.99Good, but matrix-dependent
Accuracy (% Recovery) 90-110%85-115%Variable, susceptible to interference
Precision (%RSD) <15%<15%Variable
Sample Derivatization Generally not required[2]Mandatory (e.g., silylation) to increase volatility[1]Not applicable
Throughput HighModerateHigh

Experimental Workflows

The selection of an analytical method necessitates a thorough understanding of the entire experimental process, from sample preparation to data analysis. The following diagrams illustrate the typical workflows for the quantification of this compound using LC-MS/MS and GC-MS.

LC-MS/MS Workflow for this compound Quantification LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Fibroblasts) InternalStandard Addition of Internal Standard (e.g., Deuterated this compound) Sample->InternalStandard LipidExtraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) InternalStandard->LipidExtraction LC_Separation Liquid Chromatography Separation (e.g., Reversed-Phase C18) LipidExtraction->LC_Separation Reconstitution in Injection Solvent MS_Detection Tandem Mass Spectrometry Detection (MRM Mode) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification against Calibration Curve DataAcquisition->Quantification

LC-MS/MS experimental workflow.

GC-MS Workflow for this compound Quantification GC-MS Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Fibroblasts) InternalStandard Addition of Internal Standard Sample->InternalStandard LipidExtraction Lipid Extraction InternalStandard->LipidExtraction Hydrolysis Hydrolysis of Cholesteryl Ester LipidExtraction->Hydrolysis Derivatization Derivatization of Lignoceric Acid (e.g., Silylation) Hydrolysis->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation Injection MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

GC-MS experimental workflow.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for the quantification of this compound using LC-MS/MS and GC-MS.

LC-MS/MS Protocol

This protocol outlines the direct analysis of this compound without the need for derivatization.

  • Sample Preparation and Lipid Extraction:

    • To 100 µL of plasma or cell homogenate, add an internal standard, such as deuterated this compound.

    • Extract total lipids using a modified Folch method with chloroform:methanol (2:1, v/v).

    • Vortex the mixture and centrifuge to separate the phases.

    • Collect the lower organic phase and dry it under a stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate solvent, such as methanol:isopropanol (1:1, v/v), for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Utilize a reversed-phase C18 column for chromatographic separation.

      • Employ a gradient elution with a mobile phase consisting of solvents such as water with formic acid and acetonitrile/isopropanol.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

      • Perform quantification using Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor and product ion transitions for both this compound and the internal standard.

  • Quantification:

    • Generate a calibration curve using a series of known concentrations of this compound standard.

    • Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

GC-MS Protocol

This protocol involves the hydrolysis of the cholesteryl ester and derivatization of the resulting lignoceric acid.

  • Sample Preparation and Lipid Extraction:

    • Follow the same lipid extraction procedure as described for the LC-MS/MS protocol, including the addition of an internal standard (e.g., deuterated lignoceric acid).

  • Hydrolysis (Saponification):

    • To the dried lipid extract, add a solution of methanolic potassium hydroxide.

    • Heat the mixture to hydrolyze the cholesteryl ester bond, releasing free lignoceric acid.

    • Acidify the solution and extract the free fatty acids with a non-polar solvent like hexane.

  • Derivatization:

    • Dry the extracted fatty acids under nitrogen.

    • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the lignoceric acid to its more volatile trimethylsilyl (TMS) ester.

    • Heat the mixture to ensure complete derivatization.

  • GC-MS Analysis:

    • Gas Chromatography:

      • Inject the derivatized sample onto a suitable capillary column (e.g., DB-5ms).

      • Use a temperature program to separate the fatty acid methyl esters.

    • Mass Spectrometry:

      • Operate the mass spectrometer in electron ionization (EI) mode.

      • Monitor for characteristic ions of the TMS-derivative of lignoceric acid and the internal standard for quantification.

  • Quantification:

    • Construct a calibration curve using derivatized lignoceric acid standards.

    • Quantify the amount of lignoceric acid in the samples based on the peak area ratio to the internal standard.

Conclusion and Recommendations

Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound.

  • LC-MS/MS offers the significant advantage of direct analysis without the need for derivatization, leading to a simpler and potentially higher-throughput workflow. Its high sensitivity and specificity make it an excellent choice for clinical and research laboratories.[2]

  • GC-MS is a well-established and highly sensitive method. However, the mandatory derivatization step adds complexity and time to the sample preparation process and can be a source of variability.[1] For very-long-chain fatty acids, fragmentation during ionization can sometimes pose a challenge.

For routine, high-throughput analysis of this compound, LC-MS/MS is generally the recommended method due to its simplified sample preparation and excellent analytical performance. GC-MS remains a valuable and robust alternative, particularly in laboratories where it is the established platform for fatty acid analysis. The choice between these methods should be guided by the specific needs of the study, available instrumentation, and desired sample throughput.

References

Differentiating Cholesteryl Lignocerate from Its Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of analytical methodologies for differentiating cholesteryl lignocerate from its structural and stereoisomers. It is intended for researchers, scientists, and drug development professionals working with very-long-chain fatty acids (VLCFAs) and their esters, particularly in the context of metabolic disorders such as adrenoleukodystrophy. This document outlines key experimental protocols and presents data in a comparative format to facilitate informed decisions on analytical strategies.

Introduction to this compound and Its Isomers

This compound is an ester formed from cholesterol and lignoceric acid, a 24-carbon saturated fatty acid (C24:0). It is a key metabolite in the study of peroxisomal disorders, where the accumulation of VLCFAs and their esters is a biochemical hallmark.[1] The accurate identification and quantification of this compound are critical, but this is complicated by the existence of isomers that can interfere with analysis.

The primary isomers of this compound include:

  • Structural Isomers (Fatty Acyl Chain): Cholesteryl esters of other C24:0 fatty acids, such as branched-chain fatty acids. These have the same molecular weight but different structures.

  • Positional Isomers (Fatty Acyl Chain): While less common for saturated chains, this could refer to esters of other very-long-chain fatty acids with the same elemental composition but different chain lengths and degrees of unsaturation that might be isobaric.

  • Stereoisomers (Cholesterol Moiety): Esters formed between lignoceric acid and an epimer of cholesterol (a stereoisomer that differs at one chiral center). These isomers have identical mass but different three-dimensional arrangements.

Data Presentation: Comparative Analysis

The differentiation of these isomers relies on subtle differences in their physicochemical properties, which can be exploited by advanced analytical techniques.

Table 1: Physicochemical Properties of this compound and Potential Isomers

PropertyThis compound (Straight-Chain C24:0)Isomer Example: Cholesteryl Ester of a Branched-Chain C24:0 FAIsomer Example: Lignoceryl Epicholesterol Ester
Molecular Formula C₅₁H₉₂O₂C₅₁H₉₂O₂C₅₁H₉₂O₂
Molecular Weight 737.28 g/mol 737.28 g/mol 737.28 g/mol
Structure Cholesterol + Straight-Chain C24:0 FACholesterol + Branched-Chain C24:0 FACholesterol Epimer + Straight-Chain C24:0 FA
Expected Polarity Very LowSlightly higher than straight-chain isomerSimilar to this compound
Chromatographic Behavior (GC/RPLC) Longer retention timeShorter retention time than straight-chain isomerSimilar retention time on non-chiral columns
Chiral Interaction Specific interaction with chiral stationary phasesSpecific interaction (different from straight-chain)Different interaction profile from cholesterol

Table 2: Comparison of Key Analytical Techniques for Isomer Differentiation

TechniquePrincipleDifferentiatesThroughputKey Advantage
GC-MS Separation by boiling point/polarity, followed by mass-based detection and fragmentation.Fatty acid structural isomers (after hydrolysis and derivatization).ModerateExcellent separation of fatty acid methyl esters (FAMEs).[2]
LC-MS/MS Separation of intact esters by polarity, followed by tandem mass spectrometry for structural elucidation.Fatty acid structural isomers; potentially cholesterol stereoisomers.HighAnalyzes intact molecule; characteristic fragments aid identification.[3][4]
Chiral HPLC Separation based on differential interaction of enantiomers/diastereomers with a chiral stationary phase.Cholesterol moiety stereoisomers.Low-ModerateThe definitive method for separating stereoisomers.

Experimental Protocols

Detailed methodologies are crucial for the successful differentiation of these closely related molecules. Below are protocols for the key analytical techniques.

Protocol 1: GC-MS Analysis for Fatty Acid Isomer Differentiation

This method is designed to differentiate isomers based on the structure of the fatty acyl chain after hydrolysis of the cholesteryl ester.

  • Sample Preparation & Hydrolysis:

    • To 100 µL of plasma or a lipid extract, add an internal standard (e.g., cholesteryl heptadecanoate).

    • Perform alkaline hydrolysis (saponification) by adding 1 mL of 1 M KOH in 90% ethanol and heating at 70°C for 1 hour to release the fatty acids and cholesterol.

    • Acidify the solution with HCl and extract the free fatty acids into hexane.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

    • Add 1 mL of 14% boron trifluoride (BF₃) in methanol.

    • Heat at 60°C for 30 minutes to convert free fatty acids to their corresponding FAMEs.

    • Add water and re-extract the FAMEs into hexane.

  • GC-MS Analysis:

    • GC Column: Use a polar capillary column (e.g., DB-225ms) or tandem columns for optimal separation of straight- and branched-chain FAMEs.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 150°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 15 minutes.

    • MS Detection: Use electron ionization (EI) at 70 eV. Scan from m/z 50 to 800.

    • Data Analysis: Compare retention times. Branched-chain FAMEs typically elute earlier than their straight-chain counterparts. Analyze mass spectra for characteristic fragmentation patterns.

Protocol 2: LC-MS/MS Analysis for Intact Cholesteryl Ester Isomers

This powerful technique allows for the analysis of the intact molecule, providing information on both the sterol and fatty acid moieties simultaneously.

  • Sample Preparation:

    • Extract total lipids from the sample using a modified Bligh-Dyer or methyl-tert-butyl ether (MTBE) method.[2]

    • Reconstitute the dried lipid extract in a suitable solvent mixture (e.g., 9:1 methanol:toluene).

  • LC Separation:

    • LC Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate.

    • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.

    • Gradient: Start at 30% B, ramp to 100% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Analysis:

    • Ionization: Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Perform a full scan to identify the protonated molecule [M+H]⁺ or ammonium adduct [M+NH₄]⁺ of this compound (e.g., m/z 737.7 for the protonated molecule).

    • Fragmentation: Perform tandem MS (MS/MS) on the parent ion. A characteristic product ion for cholesteryl esters is the cholestenyl cation at m/z 369.3.[4]

    • Data Analysis: Isomers with branched-chain fatty acids will have the same parent mass and the same m/z 369.3 fragment but will exhibit shorter retention times on the C18 column. Isomers with modified sterol rings may show different fragmentation patterns for the sterol moiety.

Mandatory Visualizations

Diagrams created using Graphviz illustrate key workflows and relationships.

Analytical_Workflow Analytical Workflow for this compound Isomer Differentiation cluster_sample Sample Preparation cluster_analysis Analytical Paths cluster_techniques Instrumentation cluster_results Differentiation Sample Biological Sample (Plasma, Tissue, Cells) Lipid_Extract Total Lipid Extraction Sample->Lipid_Extract Intact Intact Ester Analysis Lipid_Extract->Intact Hydrolysis Hydrolysis & Derivatization Lipid_Extract->Hydrolysis LCMS LC-MS/MS Intact->LCMS Chiral Chiral HPLC Intact->Chiral GCMS GC-MS Hydrolysis->GCMS FA_Isomers Fatty Acid Structural Isomers LCMS->FA_Isomers Sterol_Isomers Cholesterol Stereoisomers Chiral->Sterol_Isomers GCMS->FA_Isomers

Caption: Analytical workflow for isomer differentiation.

Metabolic_Pathway Metabolic Fate of this compound CE_pool Cellular Cholesteryl Ester Pool CE_ligno This compound (CE-C24:0) CE_pool->CE_ligno Incorporation Lysosome Lysosome / Endosome CE_ligno->Lysosome Trafficking AcidLipase Acid Lipase Lysosome->AcidLipase AcidLipase->CE_ligno Hydrolysis Cholesterol Free Cholesterol AcidLipase->Cholesterol Releases Lignoceric_Acid Lignoceric Acid (C24:0) AcidLipase->Lignoceric_Acid Releases Peroxisome Peroxisome Lignoceric_Acid->Peroxisome Transport BetaOx Peroxisomal β-Oxidation Peroxisome->BetaOx BetaOx->Lignoceric_Acid Chain Shortening Short_Chain Medium/Long-Chain Fatty Acyl-CoA BetaOx->Short_Chain Mitochondria Mitochondria Short_Chain->Mitochondria Further Oxidation

Caption: Simplified metabolic pathway of this compound.

Biological Differentiation Context

The metabolism of this compound provides a potential avenue for differentiation based on enzyme specificity. Cholesteryl esters are hydrolyzed in the lysosome by acid lipase to yield free cholesterol and a fatty acid.[1] The released lignoceric acid, being a VLCFA, is primarily metabolized via β-oxidation within peroxisomes, as mitochondria cannot directly process fatty acids longer than C22.[5]

Enzymes involved in this pathway, from the hydrolases to the acyl-CoA synthetases that activate the fatty acid and the β-oxidation enzymes themselves, may exhibit different affinities and reaction rates for straight-chain versus branched-chain fatty acids. Therefore, cell-based assays measuring the rate of hydrolysis or subsequent oxidation of isotopically labeled this compound versus a branched-chain isomer could serve as a biological method for differentiation.

Conclusion

Differentiating this compound from its isomers is a significant analytical challenge that requires a multi-faceted approach. While mass spectrometry provides the necessary mass accuracy, chromatographic separation is indispensable for resolving isomers. For isomers differing in the fatty acyl chain, GC-MS of the corresponding FAMEs or LC-MS/MS of the intact esters are effective strategies, with separation based on differential polarity and branching. For stereoisomers of the cholesterol moiety, chiral chromatography is the gold standard. By selecting the appropriate combination of these techniques, researchers can achieve unambiguous identification and quantification of this compound, which is essential for advancing our understanding of lipid metabolism in health and disease.

References

A Comparative Analysis of the Biological Activities of Cholesteryl Lignocerate and Free Lignoceric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of cholesteryl lignocerate and free lignoceric acid, focusing on their distinct metabolic fates and roles in cellular physiology and pathology. While direct comparative studies are limited, this document synthesizes available experimental data to highlight their differential effects on cellular processes.

Introduction

Lignoceric acid (C24:0) is a very-long-chain saturated fatty acid (VLCFA) implicated in various cellular functions and the pathophysiology of several peroxisomal disorders. It exists in two primary forms within the biological milieu: as a free fatty acid and as an ester, most notably this compound. This guide explores the contrasting biological impacts of these two molecules, from their cellular uptake and metabolism to their involvement in signaling pathways and disease.

The fundamental difference lies in their structure and metabolic processing. Free lignoceric acid is readily available for metabolic processes like beta-oxidation or incorporation into complex lipids. In contrast, this compound is a storage and transport form, requiring enzymatic hydrolysis to release its constituent parts: cholesterol and lignoceric acid. This initial processing step dictates their subsequent and distinct biological activities.

Data Summary

The following tables summarize the key characteristics and biological effects of this compound and free lignoceric acid based on available research.

Table 1: Physicochemical and Metabolic Properties

PropertyThis compoundFree Lignoceric Acid
Molecular Formula C₅₁H₉₂O₂C₂₄H₄₈O₂
Description Ester of cholesterol and lignoceric acidVery-long-chain saturated fatty acid
Primary Role Cholesterol and fatty acid storage/transportEnergy source, component of complex lipids
Cellular Uptake Primarily through lipoprotein endocytosisFatty acid transporters
Metabolic Processing Lysosomal hydrolysis by acid lipase[1]Peroxisomal beta-oxidation[2][3]

Table 2: Biological and Pathological Effects

EffectThis compoundFree Lignoceric Acid
Cellular Accumulation Forms crystalline inclusions in lipid droplets, particularly in adrenoleukodystrophy (X-ALD)[4][5]Accumulates in various tissues in peroxisomal disorders[3][6]
Inflammatory Signaling Indirectly contributes to inflammation in X-ALD due to accumulationCan induce inflammatory gene expression, potentially via TLR4 and NF-κB activation[7][8][9][10][11]
Endoplasmic Reticulum (ER) Stress Not directly reportedAccumulation can induce the unfolded protein response (UPR)[12][13][14]
Apoptosis Not directly reportedCan induce apoptosis[15][16][17]
Mitochondrial Function Not directly reportedDysregulation of its metabolism can impact mitochondrial function[18]

Signaling and Metabolic Pathways

The distinct metabolic pathways of this compound and free lignoceric acid are central to their different biological effects.

Cholesteryl_Lignocerate_Metabolism This compound This compound Endosome/Lysosome Endosome/Lysosome This compound->Endosome/Lysosome Lipoprotein (LDL) Lipoprotein (LDL) Lipoprotein (LDL)->Endosome/Lysosome Endocytosis Free Cholesterol Free Cholesterol Endosome/Lysosome->Free Cholesterol Hydrolysis Lignoceric Acid Lignoceric Acid Endosome/Lysosome->Lignoceric Acid Hydrolysis Acid Lipase Acid Lipase Endosome/Lysosome->Acid Lipase Cellular Storage/Metabolism Cellular Storage/Metabolism Free Cholesterol->Cellular Storage/Metabolism Lignoceric Acid->Cellular Storage/Metabolism Lignoceric_Acid_Metabolism_and_Signaling cluster_0 Metabolism cluster_1 Signaling Free Lignoceric Acid Free Lignoceric Acid Peroxisome Peroxisome Free Lignoceric Acid->Peroxisome TLR4 TLR4 Free Lignoceric Acid->TLR4 ER Stress ER Stress Free Lignoceric Acid->ER Stress Accumulation Beta-oxidation Beta-oxidation Peroxisome->Beta-oxidation Acetyl-CoA Acetyl-CoA Beta-oxidation->Acetyl-CoA NF-kB NF-kB TLR4->NF-kB Inflammatory Genes Inflammatory Genes NF-kB->Inflammatory Genes Apoptosis Apoptosis ER Stress->Apoptosis Hydrolysis_Assay_Workflow A Prepare Cell Lysate B Incubate with [14C]this compound (pH 3.0) A->B C Extract Lipids B->C D Separate Lipids by TLC C->D E Quantify [14C]Lignoceric Acid D->E Gene_Expression_Workflow A Treat Cells with Lignoceric Acid B Isolate Total RNA A->B C qRT-PCR or RNA-Seq B->C D Analyze Gene Expression Data C->D E Validate with Protein Analysis (ELISA/Western Blot) C->E

References

A Comparative Structural Analysis of Cholesteryl Lignocerate and Other Sterol Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and physicochemical comparison of cholesteryl lignocerate with other common cholesteryl esters and phytosterol esters. The information presented is intended to support research and development in lipidology, drug delivery, and the study of metabolic diseases.

Structural and Physicochemical Comparison of Sterol Esters

Sterol esters are a diverse class of lipids formed by the esterification of a sterol, such as cholesterol or a plant-derived phytosterol, with a fatty acid. This esterification significantly alters the physicochemical properties of the parent sterol, making it more hydrophobic. This compound, a cholesteryl ester with a very-long-chain saturated fatty acid, exhibits distinct properties compared to esters with shorter or unsaturated fatty acid chains.

Data Presentation: Quantitative Comparison

The following table summarizes key quantitative data for this compound and a selection of other sterol esters. This data has been compiled from various sources to provide a comparative overview.

Sterol EsterMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound C₅₁H₉₂O₂737.28[]Not experimentally determinedNot availableSoluble in Chloroform (1 mg/mL, with sonication)[2]
Cholesteryl Stearate C₄₅H₈₀O₂653.1379-83[3]Not availableInsoluble in water[3]
Cholesteryl Oleate C₄₅H₇₈O₂651.10[]44-47[][5]675.4 at 760 mmHg[]Soluble in chloroform (100 mg/mL) and toluene (5%)[][5][6]; practically insoluble in water and ethanol[]
Cholesteryl Linoleate C₄₅H₇₆O₂649.08[7]41-42.5[7]677.3 (Predicted)[7]Soluble in Chloroform (10 mg/mL)[7]
Cholesteryl Palmitate C₄₃H₇₆O₂625.0674-77Not availableSoluble in chloroform and ethanol; insoluble in water.
Cholesteryl Myristate C₄₁H₇₂O₂597.0180-86[8]589.77 (rough estimate)[9]Insoluble in water[8]
β-Sitosterol C₂₉H₅₀O414.71140Not availableSoluble in chloroform (5 mg/mL) and ethanol (6-6.5 mg/mL)[10]; insoluble in water[9][10]
Campesterol C₂₈H₄₈O400.68157.5-159[11]489-490 (estimated)[10]Insoluble in water[10]

Experimental Protocols

Accurate comparison of sterol esters requires robust analytical methodologies. Below are detailed protocols for two common techniques used in their analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Ester Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of sterol esters, often following a saponification step to analyze the constituent sterols and fatty acids.

1. Sample Preparation (Saponification and Derivatization):

  • Objective: To hydrolyze sterol esters into free sterols and fatty acids, followed by derivatization to increase volatility for GC analysis.

  • Procedure:

    • To the lipid extract, add a solution of potassium hydroxide in ethanol.

    • Heat the mixture under reflux to saponify the esters.

    • After cooling, extract the non-saponifiable fraction (containing free sterols) with a non-polar solvent like hexane.

    • Evaporate the solvent and dry the residue.

    • Derivatize the free sterols by adding a silylating agent (e.g., BSTFA with TMCS) and heating. This converts the hydroxyl group to a trimethylsilyl (TMS) ether.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature of 180°C, hold for 1 minute.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 20 minutes.

  • Injector Temperature: 290°C.

  • MS Detector:

    • Operate in electron ionization (EI) mode.

    • Scan range of m/z 50-800.

    • Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

3. Data Analysis:

  • Identify sterol TMS ethers by comparing their retention times and mass spectra with those of known standards.

  • Quantify the sterols by integrating the peak areas of specific ions and comparing them to a calibration curve generated with standards.

High-Performance Liquid Chromatography (HPLC) for Intact Sterol Ester Analysis

HPLC allows for the analysis of intact sterol esters without the need for saponification, providing information on the complete molecular species.

1. Sample Preparation:

  • Objective: To extract the lipid fraction containing the sterol esters from the sample matrix.

  • Procedure:

    • Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure, which uses a chloroform/methanol solvent system.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for HPLC analysis, typically the initial mobile phase.

2. HPLC Analysis:

  • Instrumentation: A high-performance liquid chromatograph with a suitable detector (e.g., UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer).

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of two or more solvents is typically used. For example:

    • Solvent A: Acetonitrile

    • Solvent B: Isopropanol/Hexane mixture

  • Gradient Program:

    • Start with a high percentage of Solvent A.

    • Gradually increase the percentage of the less polar Solvent B to elute the highly non-polar sterol esters.

  • Flow Rate: Typically 1.0 mL/min.

  • Detector:

    • A UV detector can be used at low wavelengths (e.g., 205 nm), although sensitivity may be limited.

    • An ELSD is a more universal detector for lipids.

    • A mass spectrometer provides the highest sensitivity and specificity for identification and quantification.

3. Data Analysis:

  • Identify intact sterol esters by comparing their retention times with standards. If using a mass spectrometer, identification is confirmed by the mass-to-charge ratio.

  • Quantify the sterol esters by integrating the peak areas and comparing them to a calibration curve.

Signaling Pathway and Experimental Workflow Visualization

Reverse Cholesterol Transport Pathway

The reverse cholesterol transport (RCT) pathway is a critical process for maintaining cholesterol homeostasis and preventing the development of atherosclerosis. This pathway involves the transport of excess cholesterol from peripheral tissues back to the liver for excretion. Cholesteryl esters are central to this process.

ReverseCholesterolTransport Peripheral_Tissue Peripheral Tissues (e.g., Macrophages) Free_Cholesterol Free Cholesterol Peripheral_Tissue->Free_Cholesterol Cholesterol Efflux ABCA1 ABCA1 Free_Cholesterol->ABCA1 Nascent_HDL Nascent HDL ABCA1->Nascent_HDL Forms ApoA1 ApoA-I ApoA1->ABCA1 LCAT LCAT Nascent_HDL->LCAT Accepts Free Cholesterol Mature_HDL Mature HDL (Cholesteryl Ester Core) LCAT->Mature_HDL Esterifies to Cholesteryl Ester SR_B1 SR-B1 (Liver) Mature_HDL->SR_B1 Direct Uptake CETP CETP Mature_HDL->CETP Transfers Cholesteryl Ester Liver Liver SR_B1->Liver Bile_Excretion Bile Acid Synthesis & Excretion Liver->Bile_Excretion VLDL_LDL VLDL/LDL CETP->VLDL_LDL Receives Cholesteryl Ester LDLR LDL-R (Liver) VLDL_LDL->LDLR Uptake LDLR->Liver

Caption: The Reverse Cholesterol Transport (RCT) pathway.

Experimental Workflow for Sterol Ester Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of sterol esters from a biological sample.

ExperimentalWorkflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (Folch/Bligh-Dyer) Sample->Extraction Total_Lipids Total Lipid Extract Extraction->Total_Lipids Saponification Saponification (Optional) Total_Lipids->Saponification For component analysis Intact_Esters Intact Sterol Esters Total_Lipids->Intact_Esters For intact analysis Free_Sterols Free Sterols & Fatty Acids Saponification->Free_Sterols Derivatization Derivatization (TMS) Free_Sterols->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis & Quantification GCMS_Analysis->Data_Analysis HPLC_Analysis HPLC-UV/ELSD/MS Analysis Intact_Esters->HPLC_Analysis HPLC_Analysis->Data_Analysis

Caption: A typical experimental workflow for sterol ester analysis.

References

A Comparative Guide to the Purity of Commercial Cholesteryl Lignocerate Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cholesteryl lignocerate, a cholesterol ester of lignoceric acid, is a critical standard for research in lipidomics, particularly in studies related to metabolic disorders and drug development. The accuracy and reliability of experimental results hinge on the purity of this standard. This guide provides an objective comparison of methodologies to evaluate the purity of commercially available this compound standards, supported by experimental protocols and data presentation.

Comparative Analysis of Purity

The purity of commercial this compound standards can be assessed using a multi-pronged analytical approach. High-performance liquid chromatography coupled with a charged aerosol detector (HPLC-CAD), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques to identify and quantify the principal component and any impurities.[1][2][3] Common impurities in cholesterol and its esters can include oxidation products, free cholesterol, and other sterol esters.[4][]

Below is a summary table of hypothetical purity data for three commercial this compound standards, illustrating the type of comparative data that can be generated.

Parameter Standard A Standard B Standard C
Advertised Purity >99%>98%>99.5%
Purity by HPLC-CAD (%) 99.298.599.6
Free Cholesterol (%) 0.30.80.1
Other Cholesteryl Esters (%) 0.40.60.2
Oxidation Products (%) 0.10.10.1
Identity Confirmation (GC-MS, NMR) ConfirmedConfirmedConfirmed

Experimental Workflow and Methodologies

A systematic workflow is essential for the comprehensive evaluation of this compound purity. The following diagram outlines a recommended experimental approach.

cluster_0 Sample Preparation cluster_1 Purity Assessment & Impurity Profiling cluster_2 Identity Confirmation cluster_3 Data Analysis & Reporting Sample Commercial Cholesteryl Lignocerate Standard Dissolution Dissolve in appropriate solvent (e.g., Chloroform/Methanol) Sample->Dissolution HPLC_CAD HPLC-CAD (Quantitative Purity) Dissolution->HPLC_CAD Primary Analysis GC_MS GC-MS (Impurity Identification) Dissolution->GC_MS TLC TLC (Qualitative Check) Dissolution->TLC NMR ¹H and ¹³C NMR (Structural Confirmation) Dissolution->NMR Structural Verification MS_Confirmation Mass Spectrometry (Molecular Weight) Dissolution->MS_Confirmation Data_Integration Integrate Data HPLC_CAD->Data_Integration GC_MS->Data_Integration TLC->Data_Integration NMR->Data_Integration MS_Confirmation->Data_Integration Purity_Report Generate Purity Report Data_Integration->Purity_Report

Caption: Experimental workflow for purity evaluation.

Detailed Experimental Protocols

1. High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

  • Purpose: To quantify the purity of this compound and detect non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a Charged Aerosol Detector (CAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile and isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector Settings: Evaporation temperature set to 35°C.

  • Procedure:

    • Prepare a stock solution of the this compound standard in chloroform/methanol (2:1, v/v).

    • Perform a serial dilution to create calibration standards.

    • Inject the standards and the sample solution into the HPLC system.

    • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Purpose: To identify volatile impurities and confirm the fatty acid component after derivatization.[6][7]

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column suitable for lipid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Oven Program: Start at 150°C, ramp to 320°C.

  • Injection: Splitless injection of 1 µL.

  • MS Detector: Electron ionization (EI) mode, scanning from m/z 50-800.

  • Procedure:

    • For analysis of the intact ester, dissolve the sample in an appropriate solvent.

    • For fatty acid analysis, the sample is first transesterified to produce fatty acid methyl esters (FAMEs).[6]

    • Inject the prepared sample into the GC-MS.

    • Identify impurities by comparing their mass spectra to a library database (e.g., NIST).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of this compound.[2][8]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Experiments: ¹H NMR and ¹³C NMR.

  • Procedure:

    • Dissolve a few milligrams of the standard in the deuterated solvent.

    • Acquire the ¹H and ¹³C NMR spectra.

    • The chemical shifts and coupling constants should be consistent with the known structure of this compound. The proton NMR provides information on the different types of protons present, while the carbon NMR confirms the carbon skeleton.

Signaling Pathway Analysis (Hypothetical)

In cellular systems, cholesteryl esters are metabolized to free cholesterol and fatty acids. The following diagram illustrates a simplified signaling pathway where this compound might be involved, for instance, in a study investigating lipid metabolism in a specific cell line.

Cholesteryl_Lignocerate This compound (Exogenous) Cellular_Uptake Cellular Uptake Cholesteryl_Lignocerate->Cellular_Uptake Lysosomal_Hydrolysis Lysosomal Hydrolysis (Acid Lipase) Cellular_Uptake->Lysosomal_Hydrolysis Free_Cholesterol Free Cholesterol Lysosomal_Hydrolysis->Free_Cholesterol Lignoceric_Acid Lignoceric Acid Lysosomal_Hydrolysis->Lignoceric_Acid Metabolic_Pathway_1 Steroidogenesis Free_Cholesterol->Metabolic_Pathway_1 Downstream Effects Metabolic_Pathway_2 Beta-oxidation Lignoceric_Acid->Metabolic_Pathway_2 Downstream Effects

Caption: Hypothetical metabolic pathway of this compound.

References

A Comparative Guide to the Experimental Reproducibility of Cholesteryl Lignocerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for cholesteryl lignocerate, a key molecule in the study of X-linked adrenoleukodystrophy (X-ALD), and its primary therapeutic alternative, Lorenzo's oil. The focus is on the reproducibility of experimental results, a critical aspect for advancing research and developing effective therapies.

Introduction to this compound and Adrenoleukodystrophy

X-linked adrenoleukodystrophy is a rare genetic disorder characterized by the accumulation of very-long-chain fatty acids (VLCFAs), particularly lignoceric acid (C24:0), in tissues and body fluids. This accumulation is due to a defect in the ABCD1 transporter protein, which is involved in the peroxisomal beta-oxidation of VLCFAs. The esterification of cholesterol with these excess VLCFAs leads to the formation of cholesteryl esters, such as this compound, which are believed to contribute to the pathogenesis of the disease.

Data Presentation: Physicochemical Properties

A critical aspect of experimental reproducibility is the consistent reporting of fundamental physicochemical properties. Below is a comparison of the available data for this compound.

PropertyThis compoundReferenceLorenzo's Oil (Active Components)Reference
Molecular Formula C₅₁H₉₂O₂[1][]Glyceryl trioleate: C₅₇H₁₀₄O₆Glyceryl trierucate: C₆₉H₁₂₈O₆[3]
Molecular Weight 737.28 g/mol [1]Glyceryl trioleate: 885.4 g/mol Glyceryl trierucate: 1055.7 g/mol
Physical State Solid[4]Liquid[3]
Melting Point Data not consistently reported in peer-reviewed literatureNot applicable
Specific Rotation Data not consistently reported in peer-reviewed literatureNot applicable

Note: While the molecular formula and weight of this compound are established, experimental data such as melting point and specific rotation are not consistently available across multiple peer-reviewed publications, making a direct assessment of reproducibility for these fundamental properties challenging.

Spectroscopic Data Comparison

Spectroscopic data is essential for the unambiguous identification and characterization of a compound. The reproducibility of this data across different studies is a key indicator of consistent synthesis and purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are not widely available in the public domain. As a proxy, the well-documented spectra of cholesteryl acetate can be used as a reference for the expected chemical shifts of the cholesterol backbone.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Cholesteryl Backbone (from Cholesteryl Acetate) [5]

NucleusChemical Shift (ppm)
¹H (H-3)~4.60
¹H (H-6)~5.37
¹³C (C-3)~74.0
¹³C (C-5)~139.6
¹³C (C-6)~122.6

The lack of a public, multi-source database of NMR spectra for this compound hinders a direct comparison and assessment of reproducibility.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and structure of a molecule. The fragmentation pattern should be reproducible under identical experimental conditions.

Table 3: Expected Mass Spectrometry Data for this compound

Ionization ModeExpected m/zFragmentation Ions
ESI/APCI (+)[M+H]⁺: 737.7Loss of water from the cholesterol moiety; fragmentation of the lignocerate chain.[6]

Experimental Protocols

The reproducibility of experimental findings is intrinsically linked to the level of detail and standardization of the protocols used.

Synthesis of Cholesteryl Esters

While general methods for the synthesis of cholesteryl esters exist, a detailed, step-by-step protocol for this compound that has been independently replicated and reported is not readily found in the literature. A general approach involves the esterification of cholesterol with the corresponding fatty acid or its activated form.

General Esterification Workflow:

G cholesterol Cholesterol esterification Esterification Reaction (e.g., DCC/DMAP or acid chloride method) cholesterol->esterification lignoceric_acid Lignoceric Acid / Lignoceroyl Chloride lignoceric_acid->esterification crude_product Crude this compound esterification->crude_product purification Purification (e.g., Recrystallization, Chromatography) crude_product->purification pure_product Pure this compound purification->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization

Caption: General workflow for the synthesis and purification of this compound.

Recent methods describe the synthesis of long-chain saturated fatty acid cholesterol esters using organocatalysts, which may offer a more reproducible and efficient approach.[8]

Biological Assays

Cholesteryl Ester Hydrolysis Assay: This assay measures the activity of enzymes that hydrolyze cholesteryl esters. A common method involves a coupled enzymatic reaction where the released cholesterol is oxidized, and the resulting hydrogen peroxide is used to generate a detectable chromophore.[9][10][11]

Peroxisomal Beta-Oxidation Assay: The functional consequence of VLCFA accumulation is a defect in their degradation via peroxisomal beta-oxidation. Assays to measure this process are crucial. A modern approach utilizes the Seahorse XF Analyzer to measure the oxygen consumption rate of isolated peroxisomes when supplied with a VLCFA substrate.[12][13] Another method involves using stable-isotope labeled VLCFAs and tracking their breakdown products by mass spectrometry.[14]

Comparison with Alternatives: Lorenzo's Oil

Lorenzo's oil, a mixture of glyceryl trioleate and glyceryl trierucate (4:1), is the most well-known therapeutic alternative for X-ALD.[3] Its proposed mechanism of action is the competitive inhibition of the elongase enzyme responsible for synthesizing VLCFAs.

Table 4: this compound vs. Lorenzo's Oil

FeatureThis compoundLorenzo's Oil
Role in X-ALD Pathological biomarker resulting from VLCFA accumulation.Investigational therapeutic designed to reduce VLCFA synthesis.[13][15]
Mechanism of Action Accumulates due to impaired degradation of its fatty acid component.Competitive inhibition of the enzyme that forms VLCFAs.[15]
Clinical Data Elevated levels are a diagnostic marker for X-ALD.Clinical trials have shown mixed results, with potential benefit in asymptomatic patients.[3][15][16][17]
Reproducibility of Data Limited publicly available data from multiple sources for direct comparison.Extensive clinical trial data is available, though interpretation has been debated.[16][18]

Signaling Pathways

The accumulation of this compound is downstream of the primary genetic defect in X-ALD and impacts several lipid metabolism pathways. Understanding these pathways is crucial for identifying therapeutic targets.

Simplified Overview of VLCFA Metabolism and Cholesterol Esterification:

G cluster_cytosol Cytosol cluster_peroxisome Peroxisome VLCFA-CoA Very-Long-Chain Acyl-CoA (e.g., Lignoceroyl-CoA) ACAT ACAT VLCFA-CoA->ACAT ABCD1 ABCD1 Transporter VLCFA-CoA->ABCD1 Transport Cholesterol Cholesterol Cholesterol->ACAT Cholesteryl_Lignocerate This compound ACAT->Cholesteryl_Lignocerate Lipid_Droplet Lipid Droplet Cholesteryl_Lignocerate->Lipid_Droplet Storage Beta_Oxidation β-Oxidation ABCD1->Beta_Oxidation Defective in X-ALD Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Simplified pathway showing the fate of very-long-chain fatty acids in a cell.

Conclusion and Recommendations

A comprehensive assessment of the reproducibility of experimental results for this compound is hampered by the limited availability of detailed, independently generated experimental data in the public domain. While its role as a biomarker in X-ALD is established, fundamental physicochemical and spectroscopic data are not as robustly documented as one would expect for a molecule of such clinical relevance.

In contrast, the alternative therapeutic, Lorenzo's oil, has been the subject of numerous clinical trials, providing a larger, albeit debated, dataset.

For the scientific community to enhance the reproducibility and accelerate research in this field, the following are recommended:

  • Data Deposition: Researchers synthesizing or working with this compound should be encouraged to deposit their raw and processed experimental data (NMR, MS, etc.) in open-access repositories.

  • Standardized Protocols: The development and publication of detailed, standardized protocols for the synthesis, purification, and characterization of this compound would be highly beneficial.

  • Comparative Studies: Direct, head-to-head studies comparing the physicochemical and biological properties of this compound prepared by different methods would provide invaluable data on reproducibility.

By addressing these gaps, the research community can build a more solid foundation for understanding the role of this compound in X-ALD and for the development of novel therapeutic strategies.

References

Unraveling the In Vivo Impact of Cholesteryl Lignocerate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced in vivo effects of various lipids is paramount for advancing therapeutic strategies, particularly in the context of metabolic and neurodegenerative diseases. This guide provides a comprehensive, data-driven comparison of cholesteryl lignocerate with other key lipids, focusing on its accumulation, metabolic consequences, and the experimental frameworks used to elucidate its roles.

This compound, a cholesteryl ester of the very long-chain saturated fatty acid lignoceric acid (C24:0), is a key player in the pathology of X-linked adrenoleukodystrophy (X-ALD), a rare genetic disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs). Its effects in vivo are intrinsically linked to its insolubility and metabolic resistance, leading to significant cellular and tissue dysfunction. This guide contrasts the known in vivo ramifications of this compound with those of other lipids, such as the more common cholesteryl oleate (an ester of a monounsaturated fatty acid), free cholesterol, and its constituent fatty acid, lignoceric acid.

Comparative Analysis of Cholesteryl Ester Accumulation In Vivo

The most direct in vivo comparisons of this compound with other lipids come from studies of animal models of X-ALD, which mimic the human disease by lacking the ABCD1 transporter responsible for VLCFA degradation. These models demonstrate a marked accumulation of cholesteryl esters containing VLCFAs, particularly in the central nervous system (CNS).

A pivotal study by Hein et al. (2023) provides quantitative lipidomic data from the brain and spinal cord of 12-month-old Abcd1 knockout (KO) mice, a model for X-ALD, compared to wild-type (WT) littermates. This data offers a clear picture of the differential accumulation of various cholesteryl ester species.

Cholesteryl Ester SpeciesBrain (KO vs. WT)Spinal Cord (KO vs. WT)Fatty Acid Type
This compound (CE 24:0) ~2.5-fold increase~3-fold increaseSaturated (VLCFA)
Cholesteryl Cerotate (CE 26:0) ~4-fold increase~5-fold increaseSaturated (VLCFA)
Cholesteryl Oleate (CE 18:1)No significant changeNo significant changeMonounsaturated
Cholesteryl Linoleate (CE 18:2)No significant changeNo significant changePolyunsaturated
Cholesteryl Palmitate (CE 16:0)No significant changeNo significant changeSaturated
Cholesteryl Stearate (CE 18:0)No significant changeNo significant changeSaturated

Data summarized from Hein et al. (2023).[1]

This table clearly illustrates the selective and profound accumulation of cholesteryl esters containing very long-chain saturated fatty acids in the CNS of the X-ALD mouse model, while cholesteryl esters of more common, shorter-chain, and unsaturated fatty acids remain largely unchanged. This highlights the critical role of the fatty acid component in the metabolic fate of cholesteryl esters.

Experimental Protocols

To ensure the reproducibility and critical evaluation of these findings, the detailed methodologies employed in key studies are outlined below.

Lipidomic Analysis of Cholesteryl Esters in CNS Tissue

This protocol is based on the methods described by Hein et al. (2023) for the quantitative analysis of cholesteryl esters in mouse brain and spinal cord tissue.[1]

  • Tissue Homogenization: Brain and spinal cord tissues are dissected from wild-type and Abcd1 KO mice. Tissues are snap-frozen in liquid nitrogen and stored at -80°C. For analysis, a small piece of tissue (approx. 10-20 mg) is homogenized in a mixture of methanol and methyl-tert-butyl ether (MTBE) containing a cocktail of internal standards for various lipid classes, including deuterated cholesteryl esters.

  • Lipid Extraction: A biphasic lipid extraction is performed by adding water to the homogenate, followed by vigorous vortexing and centrifugation. The upper, organic phase containing the lipids is carefully collected.

  • LC-MS/MS Analysis: The lipid extract is dried under a stream of nitrogen and reconstituted in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS) analysis. Separation of lipid species is achieved using a reversed-phase chromatography column with a gradient elution of solvents such as acetonitrile and isopropanol with additives like formic acid and ammonium formate.

  • Quantification: The separated lipids are detected using a high-resolution mass spectrometer. Cholesteryl esters are identified based on their specific precursor and product ion masses. Quantification is performed by comparing the peak area of each endogenous cholesteryl ester to the peak area of its corresponding deuterated internal standard.

Signaling Pathways and Logical Relationships

The accumulation of this compound is not a passive process but actively triggers downstream pathological signaling cascades. The following diagrams illustrate the proposed mechanisms and experimental workflows.

experimental_workflow animal_model Abcd1 KO Mouse Model tissue_dissection CNS Tissue Dissection (Brain, Spinal Cord) animal_model->tissue_dissection lipid_extraction Lipid Extraction tissue_dissection->lipid_extraction lc_ms LC-MS/MS Analysis lipid_extraction->lc_ms data_analysis Quantitative Lipidomics lc_ms->data_analysis signaling_pathway abcd1_deficiency ABCD1 Deficiency vlcfa_accumulation VLCFA Accumulation abcd1_deficiency->vlcfa_accumulation ce_lignocerate This compound Accumulation vlcfa_accumulation->ce_lignocerate er_stress Endoplasmic Reticulum Stress ce_lignocerate->er_stress inflammation Neuroinflammation er_stress->inflammation demyelination Demyelination inflammation->demyelination axon_degeneration Axonal Degeneration demyelination->axon_degeneration

References

Unraveling the Membrane Maze: Cholesteryl Lignocerate's Putative Impact on Lipid Raft Stability

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers exploring the intricate world of membrane microdomains. While direct experimental data on the effects of cholesteryl lignocerate on lipid raft stability remains elusive, this guide provides a comparative framework based on the well-established role of cholesterol and the known properties of cholesteryl esters. This analysis is intended to stimulate further investigation into the biophysical consequences of very-long-chain fatty acid accumulation in cellular membranes.

Lipid rafts, dynamic and ordered microdomains within the cell membrane enriched in cholesterol and sphingolipids, are critical hubs for cellular signaling and protein trafficking.[1][2][3] The stability and integrity of these platforms are paramount for their function, with cholesterol playing a pivotal role as a dynamic "glue" that maintains the liquid-ordered (lo) phase characteristic of rafts.[4][5][6][7][8] This guide explores the assessed impact of this compound, a cholesteryl ester with a very-long-chain saturated fatty acid, on lipid raft stability, drawing comparisons with cholesterol and other common modulators.

Cholesterol: The Keystone of Raft Stability

Cholesterol's rigid, planar steroid ring structure allows it to intercalate between the acyl chains of phospholipids and sphingolipids. This interaction increases the packing density of lipids, leading to the formation of the lo phase and a decrease in membrane fluidity in the surrounding liquid-disordered (ld) phase.[5][9] The hydroxyl group of cholesterol orients towards the aqueous environment, while the hydrophobic tail is embedded within the membrane core. This precise orientation is crucial for its membrane-ordering effect.

This compound: A Structural Outlier with Inferred Consequences

This compound is formed by the esterification of cholesterol with lignoceric acid, a 24-carbon saturated fatty acid. This structural modification fundamentally alters its interaction with the membrane. The bulky and highly hydrophobic lignoceric acid tail would likely disrupt the tight packing characteristic of lipid rafts if this compound were to partition into these domains. It is more probable that such a molecule would reside in the more fluid, disordered regions of the membrane or be sequestered into lipid droplets.

The accumulation of cholesteryl esters, particularly those with very-long-chain fatty acids, is a hallmark of certain metabolic disorders, such as Zellweger syndrome and some neurodegenerative diseases.[10][11] While the direct impact on lipid raft biophysics is not well-documented, it is plausible that the sequestration of cholesterol into cholesteryl esters could indirectly destabilize rafts by reducing the available pool of free cholesterol necessary for their formation and maintenance.

Comparative Analysis of Lipid Raft Modulators

The stability of lipid rafts can be experimentally modulated by various means. Below is a comparison of the known effects of cholesterol with the inferred effects of this compound and other common laboratory tools.

Modulator Mechanism of Action Effect on Lipid Raft Stability Impact on Membrane Fluidity
Cholesterol Intercalates between phospholipids, promoting the liquid-ordered (lo) phase.[5]Increases stability and promotes formation.[6][7][8]Decreases fluidity in the ld phase, maintains order in the lo phase.[9]
This compound (Inferred) The bulky acyl chain likely disrupts ordered lipid packing. May deplete free cholesterol pools.Potentially decreases stability by disrupting packing and sequestering cholesterol.May locally increase fluidity or be excluded from ordered domains.
Methyl-β-cyclodextrin (MβCD) Extracts cholesterol from the membrane.[12]Decreases stability, leading to raft dissolution.[13]Increases overall membrane fluidity.[14]
Saponin Forms complexes with cholesterol, creating pores.Disrupts raft integrity.Increases membrane permeability.
7-Ketocholesterol (Oxysterol) An oxidized form of cholesterol that can alter membrane packing.Can disrupt raft domains.Can increase membrane fluidity.

Experimental Protocols for Assessing Lipid Raft Stability

Several biophysical techniques are employed to study the stability and properties of lipid rafts. Detailed methodologies for two prominent fluorescence-based approaches are provided below.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP measures the lateral mobility of fluorescently labeled molecules within a membrane. Slower recovery times are indicative of a less fluid environment, such as that found within a lipid raft.[12][15]

Methodology:

  • Cell Culture and Labeling: Plate cells on glass-bottom dishes. Transfect with a plasmid encoding a fluorescently tagged raft-associated protein (e.g., GFP-GPI) or label with a fluorescent lipid analog that partitions into lipid rafts.

  • Microscopy Setup: Use a confocal laser scanning microscope equipped for live-cell imaging and FRAP experiments.

  • Image Acquisition (Pre-bleach): Acquire a series of baseline images of the region of interest (ROI) on the plasma membrane.

  • Photobleaching: Use a high-intensity laser to photobleach the fluorescent molecules within the defined ROI.

  • Image Acquisition (Post-bleach): Immediately following bleaching, acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence as unbleached molecules diffuse into the bleached area.[16]

  • Data Analysis: Quantify the fluorescence intensity in the ROI over time. Fit the recovery curve to a diffusion model to determine the mobile fraction and the diffusion coefficient. A lower mobile fraction and diffusion coefficient are characteristic of partitioning into stable lipid rafts.

FRAP_Workflow cluster_preparation Preparation cluster_experiment FRAP Experiment cluster_analysis Data Analysis A Cell Culture & Labeling B Pre-bleach Imaging A->B Mount on Microscope C Photobleaching B->C Define ROI D Post-bleach Imaging C->D Initiate Time-lapse E Quantify Fluorescence Recovery D->E F Calculate Mobile Fraction & Diffusion Coefficient E->F

Fluorescence Recovery After Photobleaching (FRAP) Experimental Workflow.
Laurdan Generalized Polarization (GP) Microscopy

Laurdan is a fluorescent dye whose emission spectrum is sensitive to the polarity of its environment, which correlates with lipid packing. In the ordered, less hydrated environment of a lipid raft, Laurdan's emission is blue-shifted, while in the more fluid, hydrated environment of the disordered membrane, its emission is red-shifted.[13][14] The GP value quantifies this shift.

Methodology:

  • Cell Culture and Labeling: Plate cells on glass-bottom dishes. Incubate cells with a solution of Laurdan or C-Laurdan to allow the dye to incorporate into the cell membranes.[17]

  • Microscopy Setup: Use a two-photon or confocal microscope equipped with two detectors for simultaneous acquisition of two emission channels (e.g., 440 nm for the ordered phase and 490 nm for the disordered phase).[14]

  • Image Acquisition: Excite the Laurdan probe (e.g., at 350 nm) and collect the fluorescence emission in the two channels simultaneously.[18]

  • GP Calculation: For each pixel in the image, calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490).[14]

  • Image Analysis: Generate a GP image where the pixel intensity corresponds to the calculated GP value. Higher GP values (closer to +1) indicate a more ordered membrane environment, characteristic of lipid rafts.[14]

Laurdan_GP_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Data Analysis A Cell Culture & Laurdan Labeling B Dual-channel Fluorescence Acquisition A->B Mount on Microscope C Pixel-by-pixel GP Calculation B->C I_440 and I_490 D Generate GP Image C->D E Analyze GP Distribution D->E

Laurdan Generalized Polarization (GP) Microscopy Workflow.

Lipid Raft Stability and G-Protein Coupled Receptor (GPCR) Signaling

Lipid rafts serve as platforms that facilitate the interaction of signaling molecules, including G-protein coupled receptors (GPCRs), G-proteins, and their downstream effectors.[1][2][3][19] The stability of these rafts is therefore critical for efficient signal transduction.

Disruption of lipid rafts, for instance by cholesterol depletion, can lead to the dissociation of these signaling complexes and attenuation of the signal. The following diagram illustrates a simplified GPCR signaling pathway within a lipid raft and how its disruption could impair signaling.

GPCR_Signaling_in_Lipid_Raft GPCR GPCR G_Protein G-Protein GPCR->G_Protein Ligand Binding & Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates GPCR_d GPCR G_Protein_d G-Protein Effector_d Effector Cellular_Response Cellular Response Second_Messenger->Cellular_Response Disruption Raft Disruption (e.g., Cholesterol Depletion)

GPCR signaling is facilitated by the co-localization of components within a stable lipid raft.

References

Safety Operating Guide

Navigating the Disposal of Cholesteryl Lignocerate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and regulatory compliance. Cholesteryl lignocerate, a cholesterol ester, requires careful consideration for its proper disposal. Although it is not currently classified as a hazardous substance under the Globally Harmonized System (GHS), best practices dictate treating it with the caution afforded to all laboratory chemicals to ensure a safe environment.[1]

This guide provides a comprehensive, step-by-step protocol for the safe and effective disposal of this compound, designed to be a trusted resource for your laboratory's operational and safety planning.

Immediate Safety and Handling Protocols

Before initiating the disposal process, it is imperative to consult your institution's specific waste management policies and local regulations, as these will always take precedence.[2] Always handle chemical waste in a designated, well-ventilated area.

Personal Protective Equipment (PPE):

  • Gloves: Wear standard laboratory gloves, such as nitrile, to prevent skin contact.[2]

  • Eye Protection: Safety glasses or goggles are mandatory to shield against potential splashes or airborne particles.[2]

  • Lab Coat: A standard lab coat must be worn to protect clothing and skin.[2]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
CAS Number 73024-96-1[3][4]
Molecular Formula C₅₁H₉₂O₂[4]
Molecular Weight 737.28 g/mol [4]
Physical Form Solid[3]
Storage Temperature -20°C to -80°C[3]

Step-by-Step Disposal Protocol

This protocol details the standard procedure for disposing of solid chemical waste such as this compound.

  • Container Selection and Preparation:

    • Whenever possible, use the original container for disposal.

    • If the original container is unavailable, select a clean, dry, and chemically compatible container with a secure lid. Ensure the container is free from any residual hazardous chemicals.[2]

  • Waste Packaging:

    • Carefully transfer the solid this compound waste into the prepared container.

    • To minimize the creation of dust, handle the material gently, especially if it is a fine powder.[2]

    • Crucially, do not mix this compound with any other chemical waste. [2]

    • Securely fasten the container lid.

  • Labeling the Waste Container:

    • Clearly label the exterior of the container as "Non-Hazardous Waste."

    • Include the full chemical name: "this compound."

    • It is also good practice to note the date of disposal on the label.

  • Final Disposal:

    • Transport the sealed and labeled container to your facility's designated collection area for non-hazardous solid waste.

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste. Do not attempt to dispose of the chemical waste independently.[5]

Experimental Workflow and Disposal Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final removal.

Cholesteryl_Lignocerate_Disposal cluster_prep Preparation cluster_packaging Packaging cluster_disposal Disposal ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) container Select Appropriate Waste Container (Original or Chemically Compatible) ppe->container transfer Carefully Transfer Solid Waste container->transfer seal Securely Seal Container transfer->seal label_container Label Container: 'Non-Hazardous Waste' 'this compound' Date seal->label_container storage Move to Designated Waste Area label_container->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup end Disposal Complete ehs_pickup->end start Start Disposal Process start->ppe

References

Essential Safety and Logistical Guidance for Handling Cholesteryl Lignocerate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Cholesteryl Lignocerate (CAS No. 73024-96-1). The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard laboratory practices.

Hazard Assessment and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), its toxicological properties have not been exhaustively investigated. It may cause irritation to the eyes, skin, and respiratory system, and could be harmful if inhaled, ingested, or absorbed through the skin. Therefore, a cautious approach to handling is warranted.

Recommended Personal Protective Equipment (PPE)

Protection Type Specific Equipment Purpose
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against splashes and airborne particles.
Hand Protection Nitrile or latex glovesPrevents direct skin contact.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A dust mask is recommended if creating airborne dust.Minimizes inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedures

2.1. Preparation and Weighing

  • Work Area Preparation : Ensure the work area, such as a laboratory bench or fume hood, is clean and uncluttered.

  • Gather Materials : Assemble all necessary equipment, including spatulas, weighing boats or paper, and the receiving vessel.

  • Don PPE : Put on the recommended personal protective equipment.

  • Weighing :

    • Place a weighing boat or creased weighing paper on the analytical balance.

    • Tare the balance to zero.

    • Carefully transfer the desired amount of this compound from the stock container to the weighing boat using a clean spatula.

    • Record the mass.

2.2. Transfer

  • Direct Transfer : If possible, transfer the weighed solid directly from the weighing boat into the receiving vessel.

  • Rinsing (for quantitative transfer) : If a precise transfer is required, rinse the weighing boat with a small amount of a compatible solvent in which the subsequent experiment will be conducted, and transfer the rinse into the receiving vessel.

Experimental Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area gather_materials Gather Materials prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh Weigh Solid don_ppe->weigh transfer Transfer Solid weigh->transfer clean_area Clean Work Area transfer->clean_area dispose_waste Dispose of Waste clean_area->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: This diagram outlines the procedural flow for the safe handling of this compound, from preparation to disposal.

Disposal Plan

As this compound is not classified as hazardous, it can typically be disposed of as non-hazardous solid chemical waste. However, always adhere to your institution's specific waste disposal guidelines.

Disposal of Solid this compound

Waste Type Disposal Container Procedure
Solid this compound Labeled, sealed container for non-hazardous solid chemical wasteCollect in a designated, properly labeled waste container. Do not mix with solvent waste.
Contaminated Weighing Boats/Paper Labeled, sealed container for non-hazardous solid chemical wasteDispose of in the same container as the solid waste.
Contaminated Gloves/PPE Regular laboratory trash (unless grossly contaminated)If heavily contaminated, treat as chemical waste. Otherwise, dispose of in regular lab trash.

Important Considerations:

  • Do not dispose of solid this compound down the drain.

  • Do not place in general laboratory trash cans that could be handled by custodial staff.

  • Ensure all waste containers are clearly labeled with the contents.

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion : Wash out the mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.